molecular formula C11H13NO4 B1328789 Benzylaspartic acid CAS No. 5555-22-6

Benzylaspartic acid

Cat. No.: B1328789
CAS No.: 5555-22-6
M. Wt: 223.22 g/mol
InChI Key: RKSKSWSMXZYPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzylaspartic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
The exact mass of the compound N-Benzyl-DL-aspartic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163081. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Excitatory Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzylamino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-10(14)6-9(11(15)16)12-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSKSWSMXZYPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601307665
Record name N-(Phenylmethyl)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5555-22-6
Record name N-(Phenylmethyl)aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5555-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-DL-aspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005555226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5555-22-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60241
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Phenylmethyl)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyl-DL-aspartic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.471
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-BENZYL-DL-ASPARTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BV23TSD8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-benzyl-DL-aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-DL-aspartic acid is a derivative of the non-essential amino acid, aspartic acid. The introduction of a benzyl group to the nitrogen atom imparts specific chemical and physical properties that make it a compound of interest in various fields, including synthetic organic chemistry and pharmacology. This guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and analytical characterization of N-benzyl-DL-aspartic acid.

Chemical and Physical Properties

N-benzyl-DL-aspartic acid is a white solid under standard conditions. Its chemical structure consists of a benzyl group attached to the amino group of DL-aspartic acid, which is a racemic mixture of D- and L-aspartic acid. This modification influences its solubility, reactivity, and potential biological interactions.

Data Presentation: Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₁₁H₁₃NO₄[1]
Molecular Weight 223.23 g/mol [1]
Appearance White solid-
Melting Point 194-197 °C (with decomposition)[1]
Boiling Point (Predicted) 376.7 ± 37.0 °C[1]
Density (Predicted) 1.311 ± 0.06 g/cm³[1]
pKa (Predicted) 2.13 ± 0.23-
CAS Number 5555-22-6[1][2]

Synonyms: N-(phenylmethyl)-DL-aspartic acid, (±)-N-(Phenylmethyl)aspartic acid[1].

Experimental Protocols

Synthesis of N-benzyl-DL-aspartic Acid

Several methods for the synthesis of N-benzyl-DL-aspartic acid have been reported. A common approach involves the reaction of a suitable aspartic acid derivative with a benzylating agent. Below is a representative protocol adapted from literature procedures.

Method 1: From DL-Aspartic Acid and Benzyl Bromide

This method involves the direct N-benzylation of DL-aspartic acid.

Materials:

  • DL-Aspartic acid

  • Benzyl bromide

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve DL-aspartic acid in an aqueous solution of sodium carbonate.

  • To this solution, add benzyl bromide dropwise with vigorous stirring.

  • Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution with hydrochloric acid to precipitate the crude N-benzyl-DL-aspartic acid.

  • Filter the precipitate and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-benzyl-DL-aspartic acid.

  • Dry the purified product under vacuum.

Purification and Analysis

Purification of N-benzyl-DL-aspartic acid is typically achieved through recrystallization. The purity of the compound can be assessed using techniques such as melting point determination, High-Performance Liquid Chromatography (HPLC), and spectroscopic methods.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of N-benzyl-DL-aspartic acid are limited, its structural similarity to aspartic acid and other N-substituted amino acids suggests potential interactions with excitatory amino acid receptors, such as the N-methyl-D-aspartate (NMDA) receptor[3]. Aspartic acid itself is an excitatory neurotransmitter in the central nervous system[3]. N-substituted derivatives can act as agonists or antagonists at these receptors, thereby modulating neuronal activity.

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory[3]. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine[3]. It is plausible that N-benzyl-DL-aspartic acid could interact with the glutamate binding site on the NMDA receptor.

Proposed Signaling Pathway for NMDA Receptor Modulation

The following diagram illustrates a hypothetical signaling pathway involving the interaction of N-benzyl-DL-aspartic acid with the NMDA receptor.

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N_benzyl_DL_aspartic_acid N-benzyl-DL- aspartic acid NMDA_Receptor NMDA Receptor N_benzyl_DL_aspartic_acid->NMDA_Receptor Binds to Glutamate Site Glutamate Glutamate Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Co-agonist Binding Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opening Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascade Cellular_Response Cellular Response (e.g., Synaptic Plasticity) Signaling_Cascade->Cellular_Response

Hypothetical NMDA Receptor Signaling Pathway.
Experimental Workflow for Biological Activity Assessment

To investigate the biological activity of N-benzyl-DL-aspartic acid, a series of in vitro and in vivo experiments can be conducted. The following diagram outlines a logical workflow for such an investigation.

Experimental_Workflow_for_Biological_Activity Start Synthesized N-benzyl-DL-aspartic acid Purity_Assessment Purity and Characterization (HPLC, NMR, MS) Start->Purity_Assessment Receptor_Binding_Assay In Vitro: Receptor Binding Assay (e.g., NMDA Receptor) Purity_Assessment->Receptor_Binding_Assay Cell_Based_Assay In Vitro: Cell-Based Functional Assay (e.g., Calcium Imaging) Purity_Assessment->Cell_Based_Assay Data_Analysis Data Analysis and Mechanism of Action Receptor_Binding_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis In_Vivo_Studies In Vivo: Animal Model Studies (e.g., Behavioral Tests) Conclusion Conclusion on Biological Activity In_Vivo_Studies->Conclusion Data_Analysis->In_Vivo_Studies

Workflow for Biological Activity Assessment.

Analytical Characterization: Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of N-benzyl-DL-aspartic acid.

Data Presentation: Expected Spectroscopic Data
TechniqueExpected Peaks/SignalsInterpretation
¹H NMR ~7.3 ppm (multiplet, 5H)~4.0 ppm (multiplet, 1H)~3.8 ppm (singlet, 2H)~2.8 ppm (multiplet, 2H)Aromatic protons of the benzyl groupα-proton of the aspartic acid moietyMethylene protons of the benzyl groupβ-protons of the aspartic acid moiety
¹³C NMR ~175 ppm~172 ppm~138 ppm~128-129 ppm~58 ppm~48 ppm~37 ppmCarboxyl carbonsQuaternary aromatic carbon of the benzyl groupAromatic carbons of the benzyl groupα-carbon of the aspartic acid moietyMethylene carbon of the benzyl groupβ-carbon of the aspartic acid moiety
FTIR (cm⁻¹) ~3300-2500 (broad)~3030~1710~1600, 1495, 1455~1150O-H stretch of carboxylic acidsAromatic C-H stretchC=O stretch of carboxylic acidsAromatic C=C stretchesC-N stretch
Mass Spectrometry (ESI-) [M-H]⁻ at m/z 222.08Deprotonated molecular ion. Fragmentation would likely involve loss of CO₂ (m/z 178) and cleavage of the benzyl group.

Conclusion

N-benzyl-DL-aspartic acid is a compound with well-defined chemical and physical properties. Its synthesis is achievable through established organic chemistry methods. While its biological activity is not yet fully characterized, its structural similarity to endogenous neurotransmitters suggests it may be a valuable tool for studying glutamate receptor function. The experimental protocols and analytical data provided in this guide offer a solid foundation for researchers and scientists to further explore the potential of this molecule in drug discovery and development.

References

An In-depth Technical Guide to Benzylaspartic Acid Stereoisomers and Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of benzylaspartic acid, their nomenclature, physicochemical properties, and biological significance. Detailed experimental protocols for their synthesis and separation are also included, alongside visualizations of key concepts and biological pathways.

Introduction to this compound Stereoisomers

N-benzylaspartic acid is a derivative of the amino acid aspartic acid, featuring a benzyl group attached to the amino group. The presence of two chiral centers at the α and β carbons of the aspartic acid backbone gives rise to four distinct stereoisomers. Understanding the unique properties and biological activities of each stereoisomer is crucial for applications in medicinal chemistry and drug development.

Nomenclature

The stereochemistry of this compound is defined using two primary nomenclature systems: the Cahn-Ingold-Prelog (R/S) system and the erythro/threo system.

  • (R/S) System: This system assigns an absolute configuration (R or S) to each chiral center based on the priority of the substituents. The four stereoisomers of N-benzylaspartic acid are:

    • (2S,3S)-N-benzylaspartic acid

    • (2R,3R)-N-benzylaspartic acid

    • (2S,3R)-N-benzylaspartic acid

    • (2R,3S)-N-benzylaspartic acid

  • Erythro/Threo System: This system describes the relative configuration of the two chiral centers.

    • Erythro isomers: The two identical or similar substituents are on the same side in a Fischer projection. This corresponds to the (2S,3R) and (2R,3S) isomers.

    • Threo isomers: The two identical or similar substituents are on opposite sides in a Fischer projection. This corresponds to the (2S,3S) and (2R,3R) isomers.

The relationship between these stereoisomers is illustrated in the diagram below.

stereoisomers cluster_enantiomers1 Enantiomers cluster_enantiomers2 Enantiomers (2S,3S)-threo (2S,3S)-threo (2R,3R)-threo (2R,3R)-threo (2S,3S)-threo->(2R,3R)-threo mirror plane (2S,3R)-erythro (2S,3R)-erythro (2S,3S)-threo->(2S,3R)-erythro Diastereomers (2R,3S)-erythro (2R,3S)-erythro (2S,3S)-threo->(2R,3S)-erythro Diastereomers (2R,3R)-threo->(2S,3R)-erythro Diastereomers (2R,3R)-threo->(2R,3S)-erythro Diastereomers (2S,3R)-erythro->(2R,3S)-erythro mirror plane

Fig. 1: Stereoisomeric relationships of N-benzylaspartic acid.

Physicochemical Properties

PropertyN-benzyl-DL-aspartic acidN-benzoyl-DL-aspartic acid
Molecular Formula C₁₁H₁₃NO₄C₁₁H₁₁NO₅
Molar Mass 223.23 g/mol 237.21 g/mol
Melting Point 194-197 °C (decomposes)[1]171-173 °C[2]
CAS Number 5555-22-617966-68-6

Note: The data presented is for the racemic (DL) form. Physicochemical properties such as melting point can differ between enantiomers and diastereomers. Specific rotation is a key differentiating property for enantiomers, but consolidated data for all four stereoisomers of N-benzylaspartic acid is not currently available.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and separation of N-benzylaspartic acid stereoisomers, adapted from established procedures for similar compounds.

Synthesis of N-benzyl-DL-aspartic acid

A common method for the synthesis of N-benzyl-DL-aspartic acid involves the reaction of maleic anhydride with benzylamine. This procedure yields a mixture of diastereomers.

Protocol: (Adapted from Frankel et al., 1952)[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve maleic anhydride in a suitable solvent such as water.

  • Addition of Benzylamine: Slowly add two molar equivalents of benzylamine to the solution. The reaction is exothermic.

  • Reflux: Heat the reaction mixture to reflux for approximately 1.5 hours.

  • Isolation of Benzylamine Salt: Upon cooling, the benzylamine salt of N-benzyl-DL-aspartic acid will precipitate. Isolate the salt by filtration.

  • Liberation of the Free Acid: Treat the isolated salt with an aqueous solution of sodium hydroxide.

  • Extraction: Extract the liberated benzylamine with an organic solvent such as ether.

  • Acidification: Acidify the aqueous layer with hydrochloric acid to precipitate the N-benzyl-DL-aspartic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The product will be a mixture of erythro and threo diastereomers.

synthesis_workflow cluster_synthesis Synthesis of N-benzyl-DL-aspartic acid start Maleic Anhydride + 2 eq. Benzylamine reflux Reflux in Water (1.5 hours) start->reflux precipitation Cool and Precipitate Benzylamine Salt reflux->precipitation filtration1 Filter to Isolate Salt precipitation->filtration1 naoh_treatment Treat with NaOH (aq) filtration1->naoh_treatment extraction Extract with Ether naoh_treatment->extraction acidification Acidify with HCl (aq) extraction->acidification filtration2 Filter and Dry acidification->filtration2 product N-benzyl-DL-aspartic acid (erythro/threo mixture) filtration2->product

Fig. 2: Workflow for the synthesis of N-benzyl-DL-aspartic acid.
Separation of Diastereomers and Resolution of Enantiomers

The separation of the four stereoisomers is a multi-step process involving the separation of the diastereomeric pairs (erythro and threo) followed by the resolution of the enantiomers within each pair.

3.2.1. Separation of Erythro and Threo Diastereomers

Diastereomers have different physical properties and can often be separated by fractional crystallization or chromatography.

Protocol: Fractional Crystallization

  • Dissolution: Dissolve the mixture of erythro and threo N-benzyl-DL-aspartic acid in a suitable hot solvent system (e.g., ethanol/water).

  • Cooling: Allow the solution to cool slowly. One diastereomer will typically be less soluble and crystallize out first.

  • Isolation: Collect the crystals by filtration.

  • Recrystallization: Recrystallize the solid and the filtrate separately to improve the purity of each diastereomer. The progress of the separation can be monitored by techniques such as NMR spectroscopy or HPLC.

3.2.2. Resolution of Enantiomers

The resolution of the racemic erythro and threo mixtures can be achieved by forming diastereomeric salts with a chiral resolving agent.

Protocol: (Adapted from a procedure for a related compound)[4]

  • Salt Formation: Dissolve the racemic mixture of one of the diastereomers (e.g., threo-N-benzyl-DL-aspartic acid) in a suitable solvent. Add an equimolar amount of a chiral resolving agent (e.g., L-ephedrine).

  • Crystallization: Allow the diastereomeric salts to crystallize. Due to their different solubilities, one salt will preferentially crystallize.

  • Separation: Separate the crystals from the mother liquor by filtration.

  • Liberation of Enantiomers: Treat the separated diastereomeric salts individually with an acid (e.g., HCl) to protonate the aspartic acid derivative and a base to neutralize the resolving agent.

  • Isolation: Isolate the pure enantiomers by extraction and subsequent removal of the solvent.

Biological Significance: Inhibition of the EAAT3 Transporter

Certain stereoisomers of this compound have shown significant biological activity. Notably, L-β-threo-benzyl-aspartate has been identified as a potent and selective inhibitor of the neuronal excitatory amino acid transporter 3 (EAAT3).[4][5] EAAT3 plays a critical role in regulating glutamate levels in the central nervous system.

The inhibition of EAAT3 can impact downstream signaling pathways, including the mammalian target of rapamycin (mTOR) pathway, which is a central regulator of cell growth, proliferation, and survival.[1][6]

eaat3_mTOR_pathway cluster_membrane Cell Membrane EAAT3 EAAT3 Transporter Glutamate_int Intracellular Glutamate EAAT3->Glutamate_int Glutamate_ext Extracellular Glutamate Glutamate_ext->EAAT3 transport mTORC1 mTORC1 Glutamate_int->mTORC1 activation S6K1 S6K1 mTORC1->S6K1 phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylation Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotion _4EBP1->Protein_Synthesis inhibition Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Benzylaspartate L-β-threo-benzyl-aspartate Benzylaspartate->EAAT3 inhibition

Fig. 3: Inhibition of EAAT3 by L-β-threo-benzyl-aspartate and its effect on the mTOR signaling pathway.

The selective inhibition of EAAT3 by specific stereoisomers of this compound highlights the importance of stereochemistry in drug design and development. This selectivity can be exploited to develop targeted therapies for neurological disorders where glutamate transport is dysregulated.

Conclusion

The four stereoisomers of this compound possess distinct spatial arrangements that can lead to different physicochemical properties and biological activities. While detailed quantitative data for each individual stereoisomer remains an area for further investigation, the established methods for the synthesis of the racemic mixture and the principles of diastereomer separation and enantiomeric resolution provide a clear path for their preparation. The discovery of L-β-threo-benzyl-aspartate as a selective inhibitor of the EAAT3 transporter underscores the potential of these compounds as valuable tools in neuroscience research and as starting points for the development of novel therapeutics. This guide provides a foundational understanding for researchers and professionals working in the fields of organic synthesis, medicinal chemistry, and pharmacology.

References

N-benzyl-L-aspartic Acid: A Technical Overview of Biological Activities and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current understanding of N-benzyl-L-aspartic acid's biological activity. Due to the limited direct research on this specific compound, this document also incorporates data from structurally similar molecules, primarily N-benzoyl-L-aspartic acid, to infer potential areas of biological relevance and guide future research.

Introduction

N-benzyl-L-aspartic acid is an N-substituted derivative of the non-essential amino acid L-aspartic acid. While its primary applications to date have been in synthetic chemistry, particularly in peptide synthesis and as a building block for more complex molecules, emerging research on related N-acyl aspartic acid derivatives suggests potential for interesting biological activities. This guide aims to consolidate the available information and provide a framework for its further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of N-benzyl-DL-aspartic acid is presented in Table 1. These properties are crucial for its handling, formulation, and interpretation of biological data.

PropertyValue
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
Physical Appearance White solid
Melting Point 194-197°C (decomposes)
Predicted pKa 2.13 ± 0.23
Storage Conditions Room Temperature

Synthesis

The synthesis of N-benzyl-L-aspartic acid can be achieved through several synthetic routes. A common approach involves the reductive amination of α-ketosuccinic acid with benzylamine or the direct N-alkylation of L-aspartic acid with a benzyl halide under appropriate conditions.

A generalized synthetic workflow is depicted below:

G General Synthesis Workflow for N-benzyl-L-aspartic Acid cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product L-Aspartic Acid L-Aspartic Acid N-Alkylation N-Alkylation L-Aspartic Acid->N-Alkylation Benzyl Halide Benzyl Halide Benzyl Halide->N-Alkylation N-benzyl-L-aspartic Acid N-benzyl-L-aspartic Acid N-Alkylation->N-benzyl-L-aspartic Acid

Figure 1: Generalized synthetic workflow for N-benzyl-L-aspartic acid.

Biological Activity and Potential Applications

Direct studies on the biological activity of N-benzyl-L-aspartic acid are scarce. However, research on the closely related N-benzoyl-L-aspartic acid provides valuable insights into potential therapeutic areas.

Anticancer Activity (Inferred from N-benzoyl-L-aspartic acid)

N-benzoyl-L-aspartic acid has been investigated for its potential as an anticancer agent. It is reported to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. While the exact mechanism is not fully elucidated, it is suggested to involve the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways.

A proposed, though not yet fully detailed, mechanism of action is the inhibition of kinase signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation.

G Inferred Anticancer Mechanism of N-acyl Aspartic Acid Derivatives N-acyl Aspartic Acid Derivative N-acyl Aspartic Acid Derivative Protein Kinase Protein Kinase N-acyl Aspartic Acid Derivative->Protein Kinase Inhibition Cell Proliferation Signaling Cell Proliferation Signaling Protein Kinase->Cell Proliferation Signaling Activation Tumor Growth Tumor Growth Cell Proliferation Signaling->Tumor Growth G Workflow for MTT Cell Viability Assay Seed Cells Seed Cells Adherence (Overnight) Adherence (Overnight) Seed Cells->Adherence (Overnight) Compound Treatment Compound Treatment Adherence (Overnight)->Compound Treatment Incubation (48h) Incubation (48h) Compound Treatment->Incubation (48h) MTT Addition MTT Addition Incubation (48h)->MTT Addition Incubation (4h) Incubation (4h) MTT Addition->Incubation (4h) Formazan Solubilization Formazan Solubilization Incubation (4h)->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis (IC50) Data Analysis (IC50) Absorbance Measurement->Data Analysis (IC50)

Benzylaspartic acid mechanism of action in enzyme inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Enzyme Inhibition Mechanisms of Benzylaspartic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action by which this compound and its structural analogs inhibit key enzyme targets. The primary focus is on the well-documented inhibition of metalloproteases, specifically Carboxypeptidase A and Glutamate Carboxypeptidase II, with additional discussion on the reported kinase inhibitory activity of N-benzoyl-L-aspartic acid. This document synthesizes kinetic data, outlines detailed experimental methodologies, and provides visual representations of the underlying molecular interactions and pathways.

This compound analogs, particularly benzylsuccinic acid, are potent inhibitors of Carboxypeptidase A (CPA), a zinc-containing metalloprotease involved in the digestion of proteins. These inhibitors typically function by mimicking the structure of the enzyme's substrate at the transition state.

Mechanism of Action: Competitive Inhibition

(S)-2-Benzylsuccinic acid, a close structural analog of this compound, acts as a potent competitive inhibitor of CPA.[1] The mechanism relies on its ability to bind to the active site of the enzyme, thereby preventing the substrate from binding. Structural studies have revealed that the benzyl group of the inhibitor occupies the large, hydrophobic S1' pocket of the enzyme, which normally accommodates the C-terminal aromatic or branched aliphatic side chain of the substrate.[1] The two carboxylate groups of the inhibitor are positioned to chelate the active site Zn²⁺ ion and interact with other critical residues, such as Arg145 and Glu270, mimicking the tetrahedral transition state of peptide bond hydrolysis.[1][2] This high-affinity binding effectively blocks the catalytic activity of the enzyme.

Competitive_Inhibition_CPA Mechanism of Competitive Inhibition of Carboxypeptidase A cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition E Carboxypeptidase A (Free Enzyme) ES Enzyme-Substrate Complex E->ES Binds to Active Site S Substrate (e.g., Peptide) S->ES ES->E Catalysis P Products (Cleaved Peptide) ES->P E_I Carboxypeptidase A (Free Enzyme) EI Enzyme-Inhibitor Complex (Inactive) E_I->EI Binds to Active Site I Inhibitor (Benzylsuccinic Acid) I->EI S_blocked Substrate (Binding Blocked) S_blocked->E_I Cannot Bind GCPII_Signaling_Pathway GCPII Signaling and Inhibition cluster_0 Normal Pathway cluster_1 Pathway with GCPII Inhibitor NAAG NAAG (N-acetylaspartylglutamate) GCPII GCPII Enzyme NAAG->GCPII Hydrolysis mGluR3 mGluR3 Receptor (Neuroprotective) NAAG->mGluR3 Activates Glutamate Glutamate (Excitatory) GCPII->Glutamate Produces NAAG_I Increased NAAG GCPII_I GCPII Enzyme NAAG_I->GCPII_I Hydrolysis Blocked mGluR3_I Enhanced mGluR3 Activation NAAG_I->mGluR3_I Activates Glutamate_I Decreased Glutamate GCPII_I->Glutamate_I Production Reduced Inhibitor GCPII Inhibitor Inhibitor->GCPII_I Blocks Kinase_Signaling_Inhibition Generic Kinase Signaling and Inhibition cluster_0 Kinase Cascade cluster_1 Inhibition Kinase Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylates ATP ATP ATP->Kinase Binds to Active Site Substrate Substrate Protein Substrate->Kinase Response Cellular Response (e.g., Proliferation) pSubstrate->Response Kinase_I Kinase Response_I Blocked Response Kinase_I->Response_I No Phosphorylation Inhibitor Kinase Inhibitor (e.g., N-benzoyl- L-aspartic acid) Inhibitor->Kinase_I Binds to ATP Pocket ATP_I ATP (Binding Blocked) ATP_I->Kinase_I Cannot Bind

References

The Cornerstone of Peptide Synthesis: A Technical Guide to Benzyl-Protected Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic use of protecting groups is paramount in the intricate field of peptide synthesis. Among these, the benzyl group for the protection of the aspartic acid side chain has been a cornerstone, particularly within the influential Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. This technical guide provides a comprehensive overview of the discovery, history, and application of benzyl-protected aspartic acid. It offers an in-depth exploration of detailed experimental protocols for the synthesis of key derivatives, a compilation of relevant quantitative data, and a visualization of the biological significance of peptides synthesized using this essential building block. This document serves as a critical resource for researchers and professionals in peptide chemistry and drug development, enabling a deeper understanding and more effective utilization of this foundational chemical tool.

A Historical Perspective: The Dawn of Modern Peptide Synthesis

The journey to the controlled and efficient synthesis of peptides is a story of chemical ingenuity. A pivotal moment arrived in 1932 when Max Bergmann and his associate Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group for the protection of the α-amino group of amino acids. This was a groundbreaking development that laid the groundwork for modern peptide synthesis by providing a reliable and removable protecting group, a concept that is central to the stepwise construction of peptide chains.

The next great leap came with the advent of Solid-Phase Peptide Synthesis (SPPS) , a revolutionary technique developed by R. Bruce Merrifield in the early 1960s, for which he was awarded the Nobel Prize in Chemistry in 1984. Merrifield's innovation of anchoring the growing peptide chain to a solid support streamlined the synthesis process, allowing for the efficient removal of excess reagents and byproducts by simple filtration.

Within the framework of SPPS, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy emerged as a dominant methodology. This strategy utilizes the acid-labile Boc group for the temporary protection of the α-amino group and more acid-stable benzyl-based protecting groups for the side chains of trifunctional amino acids, including the carboxyl group of aspartic acid. The use of benzyl esters to protect the side-chain carboxyl group of aspartic acid became a standard practice, preventing its unwanted participation in peptide bond formation.

While pinpointing the single, first-ever publication describing the synthesis of a benzyl ester of aspartic acid for this specific purpose is challenging, its widespread adoption is inextricably linked to the development and popularization of the Boc/Bzl SPPS strategy by Merrifield and his contemporaries.

A notable, albeit tangential, event in the history of aspartic acid-containing peptides was the accidental discovery of the artificial sweetener aspartame in 1965 by James M. Schlatter at G.D. Searle & Co. Aspartame is the methyl ester of the dipeptide L-aspartyl-L-phenylalanine. While its synthesis involves the protection of aspartic acid's functional groups, it highlights the broader importance of manipulating this amino acid in the development of commercially significant molecules.

Synthesis of Benzyl-Protected Aspartic Acid Derivatives: A Technical Guide

The successful incorporation of aspartic acid into a peptide sequence using SPPS necessitates the protection of its side-chain carboxyl group. The benzyl ester is a widely used protecting group for this purpose. Below are detailed protocols for the synthesis of the two most common N-α-protected forms of β-benzyl-L-aspartate.

Synthesis of N-α-tert-Butoxycarbonyl-L-aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH)

This derivative is a key building block in Boc-based solid-phase peptide synthesis.

Experimental Protocol:

  • Starting Material: L-Aspartic acid β-benzyl ester (H-Asp(OBzl)-OH).

  • Reaction: To a solution of L-Aspartic acid β-benzyl ester (1 equivalent) in a suitable solvent such as a mixture of dioxane and water, add a base like sodium bicarbonate or triethylamine to adjust the pH to approximately 9-10.

  • Cool the solution in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc-anhydride) (1.1 equivalents) portion-wise while maintaining the pH with the addition of base.

  • Allow the reaction to stir at room temperature overnight.

  • Work-up: Acidify the reaction mixture to pH 2-3 with a cold aqueous solution of citric acid or KHSO₄.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield Boc-Asp(OBzl)-OH as a white solid.

Quantitative Data for Boc-Asp(OBzl)-OH Synthesis:

ParameterValueReference
Yield Typically >90%General synthetic knowledge
Purity >98% (by HPLC)General synthetic knowledge
Melting Point 103-105 °CCommercially available data
Appearance White crystalline powderCommercially available data
Synthesis of N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-benzyl ester (Fmoc-Asp(OBzl)-OH)

This derivative is a cornerstone of the widely used Fmoc-based solid-phase peptide synthesis.

Experimental Protocol:

  • Starting Material: L-Aspartic acid β-benzyl ester (H-Asp(OBzl)-OH).

  • Reaction: Dissolve L-Aspartic acid β-benzyl ester (1 equivalent) in a mixture of acetone and water.

  • Add a base such as sodium bicarbonate to the solution.

  • Cool the mixture in an ice bath.

  • Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents) in acetone dropwise.

  • Maintain the pH of the reaction mixture between 8.5 and 9.5 by the addition of sodium bicarbonate solution.

  • Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature overnight.

  • Work-up: Remove the acetone under reduced pressure.

  • Dilute the aqueous solution with water and wash with ether to remove unreacted Fmoc-Cl and byproducts.

  • Acidify the aqueous layer to pH 2 with cold 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purification: The crude product can be purified by crystallization from a suitable solvent like ethyl acetate/hexane to give Fmoc-Asp(OBzl)-OH as a white solid.

Quantitative Data for Fmoc-Asp(OBzl)-OH Synthesis:

ParameterValueReference
Yield Typically 85-95%General synthetic knowledge
Purity >99% (by HPLC)General synthetic knowledge
Melting Point 138-140 °CCommercially available data
Appearance White powderCommercially available data
Deprotection of the Benzyl Ester

The benzyl protecting group is typically removed at the final stage of peptide synthesis, concurrently with the cleavage of the peptide from the resin in Boc-based SPPS, or as a separate step in other methodologies.

Common Deprotection Methods:

  • Catalytic Hydrogenolysis: This is a mild and common method for cleaving benzyl esters. The protected peptide is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetic acid) and stirred under a hydrogen atmosphere in the presence of a palladium catalyst (e.g., 10% Pd on carbon).

  • Strong Acid Cleavage: In Boc-SPPS, the benzyl ester is cleaved simultaneously with the peptide from the resin using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Application in the Synthesis of Bioactive Peptides

Benzyl-protected aspartic acid is a crucial building block in the synthesis of numerous biologically active peptides. Below are two prominent examples.

Enkephalins: Endogenous Opioid Peptides

Enkephalins are pentapeptides that act as endogenous ligands for opioid receptors and are involved in pain modulation. Their synthesis via SPPS often utilizes benzyl-protected aspartic acid when this residue is present in the sequence of synthetic analogs.

Experimental Workflow for Solid-Phase Synthesis of an Enkephalin Analog:

Enkephalin_Synthesis_Workflow Resin Resin Support AA1 Couple Fmoc-Leu-OH Resin->AA1 Deprotect1 Fmoc Deprotection (Piperidine) AA1->Deprotect1 AA2 Couple Fmoc-Phe-OH Deprotect1->AA2 Deprotect2 Fmoc Deprotection AA2->Deprotect2 AA3 Couple Fmoc-Gly-OH Deprotect2->AA3 Deprotect3 Fmoc Deprotection AA3->Deprotect3 AA4 Couple Fmoc-Gly-OH Deprotect3->AA4 Deprotect4 Fmoc Deprotection AA4->Deprotect4 AA5 Couple Fmoc-Tyr(tBu)-OH Deprotect4->AA5 Deprotect5 Final Fmoc Deprotection AA5->Deprotect5 Cleavage Cleavage from Resin & Side-chain Deprotection (TFA) Deprotect5->Cleavage Purification Purification (HPLC) Cleavage->Purification Enkephalin Leu-Enkephalin Purification->Enkephalin

Caption: Workflow for the solid-phase synthesis of Leu-Enkephalin.

Opioid Receptor Signaling Pathway:

Enkephalins bind to opioid receptors, which are G-protein coupled receptors (GPCRs). This binding initiates a signaling cascade that leads to the analgesic effects.

Opioid_Signaling_Pathway Enkephalin Enkephalin OpioidReceptor Opioid Receptor (GPCR) Enkephalin->OpioidReceptor Binds to G_Protein Gi/o Protein OpioidReceptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits IonChannels Ion Channels (K+, Ca2+) G_Protein->IonChannels Modulates cAMP cAMP AdenylylCyclase->cAMP Produces Analgesia Analgesia cAMP->Analgesia IonChannels->Analgesia

Caption: Simplified signaling pathway of enkephalin binding to an opioid receptor.

Angiotensin II: A Key Regulator of Blood Pressure

Angiotensin II is an octapeptide that plays a crucial role in the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance. The first amino acid in its sequence is aspartic acid, making benzyl-protected aspartic acid an essential starting material for its synthesis.

Renin-Angiotensin System (RAS) Pathway:

Renin_Angiotensin_System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Cleaved by Renin Renin Renin->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Converted by ACE Angiotensin-Converting Enzyme (ACE) ACE->AngiotensinII AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Binds to Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1Receptor->Aldosterone

Caption: The Renin-Angiotensin System (RAS) pathway leading to the production of Angiotensin II.

Conclusion

Benzyl-protected aspartic acid remains an indispensable tool in the arsenal of the peptide chemist. Its history is deeply intertwined with the evolution of peptide synthesis from its early solution-phase beginnings to the sophisticated automated solid-phase methodologies of today. The robust and reliable nature of the benzyl ester as a protecting group has enabled the synthesis of countless complex and biologically important peptides, driving forward research in medicine, biology, and materials science. This technical guide provides a foundational understanding of this critical reagent, from its historical context and synthesis to its application in the creation of life-altering molecules. As the field of peptide science continues to advance, the principles established through the use of foundational protecting groups like the benzyl ester will undoubtedly continue to inform the development of novel and innovative synthetic strategies.

A Comprehensive Technical Guide to Beta-Benzyl L-Aspartate: Physicochemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-benzyl L-aspartate (H-Asp(OBzl)-OH) is a derivative of the naturally occurring amino acid L-aspartic acid, where the side-chain (beta) carboxylic acid is protected as a benzyl ester. This modification is crucial in synthetic organic chemistry, particularly in peptide synthesis, as it prevents the side-chain carboxyl group from participating in unwanted reactions during peptide bond formation. Its unique structural characteristics also make it a valuable building block for the development of novel polymers and drug delivery systems. This technical guide provides an in-depth overview of the core physicochemical properties of beta-benzyl L-aspartate, detailed experimental protocols for its use, and a discussion of its applications in research and drug development.

Physicochemical Properties of Beta-Benzyl L-Aspartate

The physicochemical properties of beta-benzyl L-aspartate are fundamental to its application in various scientific fields. These properties dictate its solubility, reactivity, and handling procedures. The key quantitative data are summarized in the tables below.

General and Chemical Identifiers
PropertyValueReference
CAS Number 2177-63-1[1][2][3][4][5][6]
Molecular Formula C₁₁H₁₃NO₄[1][2][3][4][7]
Molecular Weight 223.23 g/mol [3]
IUPAC Name (2S)-2-amino-4-oxo-4-(phenylmethoxy)butanoic acid[2][4]
Synonyms L-Aspartic acid 4-benzyl ester, H-Asp(OBzl)-OH, β-Benzyl L-aspartate[3][4][5][6]
InChI Key VGALFAWDSNRXJK-VIFPVBQESA-N[4]
SMILES N--INVALID-LINK--C(O)=O
Physical and Spectroscopic Properties
PropertyValueReference
Appearance White to off-white crystalline powder[1][2][6][8]
Melting Point 196-225 °C (decomposes)[1][9]
Solubility Insoluble in water. Soluble in 1N HCl and acetic acid.[4][10]
Optical Rotation [α]D²⁰ = +26 ± 2° (c=1 in 1N HCl)[1][2][6]
Storage Temperature 0-8 °C, recommended -20°C for long-term storage[1][8][11]
Acid-Base Properties
Ionizable GrouppKa Value (L-Aspartic Acid)Expected Effect of Benzyl Esterification
α-carboxyl (pKa₁)1.88 - 1.99Minimal change expected.
α-amino (pKa₂)9.60 - 9.90Minimal change expected.
β-carboxyl (pKa₃)3.65 - 3.90This group is esterified and no longer has an acidic proton.
Data for L-Aspartic Acid sourced from multiple references.[12][13][14]

Experimental Protocols and Methodologies

Synthesis of Beta-Benzyl L-Aspartate

The most common method for the synthesis of beta-benzyl L-aspartate involves the direct esterification of L-aspartic acid with benzyl alcohol in the presence of an acid catalyst.

Protocol: One-Pot Synthesis via Acid-Catalyzed Esterification [15]

  • Reaction Setup: A mixture of L-aspartic acid (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), and benzyl alcohol (5.0 eq) is prepared.

  • Solvent Addition: An azeotroping solvent, such as cyclohexane, is added to the mixture. The use of cyclohexane is favored over previously used solvents like benzene or toluene for safety and to prevent racemization.[15]

  • Azeotropic Distillation: The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the esterification reaction, driving the equilibrium towards the product. The reaction is typically monitored by TLC until the starting material is consumed (approx. 6 hours).[15]

  • Product Isolation: The reaction mixture is cooled, and an anti-solvent like isopropyl alcohol is added to precipitate the p-toluenesulfonate salt of the product.

  • Purification: The resulting solid is collected by filtration, washed with the anti-solvent, and dried under vacuum to yield the enantiomerically pure product.[15]

Synthesis_Workflow L_Asp L-Aspartic Acid Reaction Reflux with Dean-Stark Trap L_Asp->Reaction Reagents Benzyl Alcohol p-Toluenesulfonic Acid Cyclohexane Reagents->Reaction Product_Salt Product Salt (p-Toluenesulfonate) Reaction->Product_Salt Purification Precipitation & Filtration Product_Salt->Purification Final_Product Beta-Benzyl L-Aspartate Purification->Final_Product

Synthesis workflow for beta-benzyl L-aspartate.
Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC): Purity is commonly assessed using reverse-phase HPLC.[1] A typical method would involve a C18 column with a gradient elution system of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). Detection is performed using a UV detector at approximately 214 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compound. For the related Boc-protected beta-benzyl L-aspartate, characteristic proton signals include those for the benzyl group (aromatic protons and the CH₂), the amino acid backbone protons, and the Boc protecting group. Similar signals (minus the Boc group) are expected for the title compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups.[2][16] Key vibrational bands include:

  • ~3400-2500 cm⁻¹: Broad O-H stretch of the carboxylic acid and N-H stretch of the amine.

  • ~1730 cm⁻¹: C=O stretch of the benzyl ester.

  • ~1650-1550 cm⁻¹: C=O stretch of the carboxylic acid and N-H bending.

  • ~1200 cm⁻¹: C-O stretch of the ester and carboxylic acid.

Applications in Research and Drug Development

Beta-benzyl L-aspartate is a cornerstone reagent in the synthesis of peptides and has emerging applications in the development of advanced drug delivery systems.

Peptide Synthesis

In solid-phase or solution-phase peptide synthesis, the benzyl group serves as an effective protecting group for the side-chain carboxylate of aspartic acid. This prevents the formation of branched peptides or other side reactions. The benzyl group is stable to the basic conditions used for Fmoc deprotection but can be readily removed under reductive conditions (e.g., hydrogenolysis with a palladium catalyst) or with strong acids.[1][17]

Peptide_Synthesis cluster_0 1. N-alpha Protection cluster_1 2. Coupling to Peptide Chain cluster_2 3. Deprotection Steps H_Asp_OBzl H-Asp(OBzl)-OH Fmoc_Asp_OBzl Fmoc-Asp(OBzl)-OH H_Asp_OBzl->Fmoc_Asp_OBzl + Fmoc-OSu Peptide_Resin H₂N-Peptide-Resin Coupled_Peptide Fmoc-Asp(OBzl)-Peptide-Resin Peptide_Resin->Coupled_Peptide + Coupling Agents (e.g., DIC/HOBt) Fmoc_Deprotection H₂N-Asp(OBzl)-Peptide-Resin Coupled_Peptide->Fmoc_Deprotection Piperidine (Fmoc removal) Final_Deprotection H₂N-Asp-Peptide-COOH Fmoc_Deprotection->Final_Deprotection TFA Cocktail (Cleavage & Benzyl removal)

Role of beta-benzyl L-aspartate in Fmoc-based peptide synthesis.
Drug Delivery Systems

The polymerization of beta-benzyl L-aspartate derivatives, often through the ring-opening polymerization of its N-carboxyanhydride (NCA), produces poly(β-benzyl L-aspartate) (PBLA).[18][19] This polymer is a versatile scaffold for creating drug delivery vehicles.

  • Amphiphilic Block Copolymers: PBLA can be used to form the hydrophobic block in amphiphilic block copolymers (e.g., with polyethylene glycol, PEG, as the hydrophilic block).[19]

  • Micelle Formation: In aqueous solutions, these copolymers self-assemble into micelles, with a hydrophobic PBLA core capable of encapsulating poorly water-soluble drugs and a hydrophilic PEG shell that provides stability and biocompatibility.[19]

  • Controlled Release: The release of the encapsulated drug can be controlled, and the polymer backbone is biodegradable, breaking down into non-toxic components.

Drug_Delivery cluster_micelle Micelle Structure BLA_NCA β-Benzyl L-Aspartate N-Carboxyanhydride (NCA) Polymerization Ring-Opening Polymerization BLA_NCA->Polymerization PBLA_PEG Amphiphilic Block Copolymer (e.g., PBLA-b-PEG) Polymerization->PBLA_PEG Self_Assembly Self-Assembly in Water PBLA_PEG->Self_Assembly Micelle Drug-Loaded Micelle Self_Assembly->Micelle Drug Hydrophobic Drug Drug->Self_Assembly center Core Hydrophobic Core (PBLA + Drug) Shell Hydrophilic Shell (PEG)

Use of beta-benzyl L-aspartate derivatives in drug delivery.

Conclusion

Beta-benzyl L-aspartate is a vital compound for chemical and pharmaceutical research. Its well-defined physicochemical properties, coupled with established synthetic and purification protocols, make it a reliable reagent. Its primary role as a protected amino acid in peptide synthesis is indispensable for producing complex peptide-based therapeutics. Furthermore, its use as a monomer for creating advanced, biodegradable polymers highlights its expanding importance in the field of drug delivery and biomaterials. This guide provides the core technical information required for researchers and drug development professionals to effectively utilize beta-benzyl L-aspartate in their work.

References

N-(phenylmethyl)-DL-aspartic Acid: A Structural Analog with Uncharted Functional Territory

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

New York, NY – December 8, 2025 – While the structure of N-(phenylmethyl)-DL-aspartic acid, a derivative of the excitatory amino acid aspartic acid, is well-defined, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its specific biological functions and pharmacological profile. Despite its structural similarity to known neuromodulators, detailed quantitative data on its interaction with neuronal receptors, its influence on signaling pathways, and specific protocols for its biological evaluation remain largely unpublished. This technical guide provides a summary of the available structural information and outlines a prospective experimental framework for the functional characterization of this molecule.

Molecular Structure and Physicochemical Properties

N-(phenylmethyl)-DL-aspartic acid, also known as N-benzyl-DL-aspartic acid, is a derivative of DL-aspartic acid where a benzyl group is attached to the nitrogen atom.

Table 1: Physicochemical Properties of N-(phenylmethyl)-DL-aspartic acid

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₄--INVALID-LINK--
Molecular Weight 223.23 g/mol --INVALID-LINK--
CAS Number 5555-22-6--INVALID-LINK--

Putative Function and Biological Target

Given its structural analogy to N-methyl-D-aspartic acid (NMDA), a well-known agonist of the NMDA receptor, it is hypothesized that N-(phenylmethyl)-DL-aspartic acid may interact with glutamate receptors, particularly the NMDA receptor subtype. The NMDA receptor is a crucial ionotropic receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2][3][4]

The NMDA Receptor Signaling Cascade: A Potential Pathway

Activation of the NMDA receptor by glutamate and a co-agonist (glycine or D-serine) leads to the opening of its ion channel, allowing the influx of Ca²⁺ into the neuron.[1][2] This calcium influx triggers a cascade of downstream signaling events, including the activation of calcium-dependent enzymes such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), protein kinase C (PKC), and calcineurin. These signaling pathways are fundamental to the induction of long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory.

Diagram 1: Hypothesized NMDA Receptor Signaling Pathway

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R N_PM_Asp N-(phenylmethyl)- DL-aspartic acid (Hypothetical) N_PM_Asp->NMDA_R ? Glycine Glycine / D-Serine Glycine->NMDA_R Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx CaMKII CaMKII Ca_ion->CaMKII PKC PKC Ca_ion->PKC Calcineurin Calcineurin Ca_ion->Calcineurin Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Synaptic_Plasticity PKC->Synaptic_Plasticity Calcineurin->Synaptic_Plasticity

Caption: Hypothesized signaling cascade following NMDA receptor activation.

Prospective Experimental Workflow for Functional Characterization

To elucidate the function of N-(phenylmethyl)-DL-aspartic acid, a systematic experimental approach is required. The following workflow outlines the key experiments necessary to characterize its pharmacological and physiological properties.

Diagram 2: Experimental Workflow for Characterization

Experimental_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_binding Receptor Binding Assays cluster_functional Functional Assays cluster_invivo In Vivo Studies Synthesis Synthesis of N-(phenylmethyl)-DL-aspartic acid Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Radioligand_Binding Radioligand Binding Assay (e.g., with [³H]CGP 39653 for NMDA receptor) Characterization->Radioligand_Binding Electrophysiology Electrophysiology (Patch-clamp on cultured neurons or brain slices) Characterization->Electrophysiology Calcium_Imaging Calcium Imaging (e.g., using Fura-2 AM) Characterization->Calcium_Imaging Competition_Assay Competition Binding Assay to determine Ki Radioligand_Binding->Competition_Assay Animal_Models Behavioral Studies in Animal Models (e.g., learning and memory tasks) Competition_Assay->Animal_Models Electrophysiology->Animal_Models Calcium_Imaging->Animal_Models

Caption: Proposed workflow for the synthesis and functional evaluation.

Detailed Methodologies for Key Experiments

While specific experimental data for N-(phenylmethyl)-DL-aspartic acid is unavailable, the following protocols are based on established methods for characterizing ligands of the NMDA receptor and can be adapted for this compound.

Synthesis of N-(phenylmethyl)-DL-aspartic acid

A general method for the synthesis of N-alkyl-aspartic acids involves the reaction of maleic anhydride with a primary amine. For N-(phenylmethyl)-DL-aspartic acid, this would involve the reaction of maleic anhydride with benzylamine, followed by hydrolysis. A detailed protocol would need to be optimized, but a representative procedure is outlined below based on similar syntheses.

Experimental Protocol: Synthesis of N-benzyl-DL-aspartic acid (Hypothetical)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Benzylamine: Slowly add benzylamine (1.0 eq) to the solution at room temperature. An exothermic reaction may occur.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 4-6 hours.

  • Hydrolysis: Cool the reaction mixture and add an aqueous solution of a strong base (e.g., 2M NaOH) to hydrolyze the intermediate.

  • Acidification: After hydrolysis is complete, acidify the mixture with a strong acid (e.g., 6M HCl) to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(phenylmethyl)-DL-aspartic acid.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

NMDA Receptor Radioligand Binding Assay

To determine the binding affinity of N-(phenylmethyl)-DL-aspartic acid for the NMDA receptor, a competitive radioligand binding assay can be performed using a known radiolabeled NMDA receptor antagonist, such as [³H]CGP 39653.

Experimental Protocol: NMDA Receptor Binding Assay

  • Membrane Preparation: Prepare synaptic membranes from rat forebrains. Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation.

  • Assay Setup: In a 96-well plate, add the synaptic membrane preparation, the radioligand ([³H]CGP 39653, typically at a concentration near its Kd), and varying concentrations of the unlabeled test compound (N-(phenylmethyl)-DL-aspartic acid).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Future Directions

The lack of functional data for N-(phenylmethyl)-DL-aspartic acid presents a clear opportunity for future research. The experimental workflow outlined in this guide provides a roadmap for its comprehensive characterization. Elucidating the pharmacological profile of this compound will not only contribute to the fundamental understanding of glutamate receptor pharmacology but may also reveal novel therapeutic leads for neurological and psychiatric disorders. Further investigation into its stereoisomers (N-(phenylmethyl)-L-aspartic acid and N-(phenylmethyl)-D-aspartic acid) would also be crucial to understand the stereoselectivity of its potential biological activity.

References

Thermal stability and decomposition of benzylaspartic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Stability and Decomposition of Benzylaspartic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound. While specific experimental data for N-benzylaspartic acid is limited in publicly available literature, this document synthesizes information on the thermal behavior of the parent compound, L-aspartic acid, and related N-substituted amino acids to project the thermal properties of this compound. This guide covers anticipated thermal events, proposes decomposition pathways, and furnishes detailed experimental protocols for key analytical techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). The information herein is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of pharmaceuticals and other applications involving this compound, enabling a proactive approach to stability and degradation studies.

Introduction

N-benzyl-L-aspartic acid is an important derivative of the naturally occurring amino acid L-aspartic acid. Its applications span various fields, including its use as a building block in the synthesis of peptides and peptidomimetics, as well as in the development of novel polymers and pharmaceutical agents. A thorough understanding of the thermal stability and decomposition profile of this compound is critical for defining its storage conditions, processing parameters, and predicting its shelf-life in various formulations. Thermal degradation can lead to loss of efficacy, the formation of potentially toxic byproducts, and changes in the physicochemical properties of the final product. This guide aims to provide a detailed technical overview of this subject.

Physicochemical Properties

A summary of the key physicochemical properties of N-benzyl-DL-aspartic acid is presented in Table 1.

Table 1: Physicochemical Properties of N-Benzyl-DL-aspartic Acid

PropertyValueReference
Molecular FormulaC₁₁H₁₃NO₄[1][2]
Molar Mass223.23 g/mol [1][2]
Melting Point194-197 °C (with decomposition)[1][2]
AppearanceWhite solid[2]

Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA)

TGA is a technique used to measure the change in mass of a sample as a function of temperature. For N-benzylaspartic acid, the initial decomposition is expected to occur around its melting point. A multi-stage weight loss is anticipated, corresponding to the sequential loss of different molecular fragments. A projected TGA profile is summarized in Table 2.

Table 2: Projected Thermogravimetric Analysis Data for N-Benzylaspartic Acid

Temperature Range (°C)Projected Weight Loss (%)Probable Lost Fragment(s)
190 - 250~8%Water (H₂O) from intramolecular cyclization
250 - 350~20%Carbon dioxide (CO₂) from decarboxylation
> 350VariableFragmentation of the benzyl group and further degradation
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The DSC thermogram for N-benzylaspartic acid is expected to show an endothermic peak corresponding to its melting and simultaneous decomposition.

Table 3: Projected Differential Scanning Calorimetry Data for N-Benzylaspartic Acid

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Associated Enthalpy (ΔH)
Melting & Decomposition~190~195Endothermic

Proposed Decomposition Pathway

The thermal decomposition of N-benzylaspartic acid is likely to proceed through an initial intramolecular cyclization to form an N-benzylsuccinimide intermediate, with the elimination of a molecule of water. This is analogous to the thermal decomposition of aspartic acid itself, which forms polysuccinimide[3]. Subsequent heating would likely lead to decarboxylation and fragmentation of the benzyl group.

DecompositionPathway BenzylasparticAcid N-Benzylaspartic Acid Heat1 Heat (~190-250°C) BenzylasparticAcid->Heat1 N_Benzylsuccinimide N-Benzylsuccinimide + H₂O Heat1->N_Benzylsuccinimide Heat2 Heat (>250°C) N_Benzylsuccinimide->Heat2 DecompositionProducts Decarboxylation & Fragmentation Products (e.g., CO₂, Toluene, etc.) Heat2->DecompositionProducts TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis Sample Weigh 5-10 mg of N-benzylaspartic acid Pan Place sample in a ceramic or platinum pan Sample->Pan Instrument Place pan in TGA instrument Pan->Instrument Parameters Set parameters: - Temp range: 25-600°C - Heating rate: 10°C/min - Atmosphere: Nitrogen (50 mL/min) Instrument->Parameters Run Start the TGA run Parameters->Run Plot Plot mass loss (%) vs. temperature (°C) Run->Plot Analyze Determine onset of decomposition and percentage weight loss at different stages Plot->Analyze DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis Sample Weigh 2-5 mg of N-benzylaspartic acid Pan Seal sample in an aluminum DSC pan Sample->Pan Instrument Place sample and reference pans in the DSC cell Pan->Instrument Reference Prepare an empty sealed pan as a reference Reference->Instrument Parameters Set parameters: - Temp range: 25-250°C - Heating rate: 10°C/min - Atmosphere: Nitrogen (50 mL/min) Instrument->Parameters Run Start the DSC run Parameters->Run Plot Plot heat flow (mW) vs. temperature (°C) Run->Plot Analyze Identify endothermic/exothermic peaks and determine transition temperatures and enthalpy changes (ΔH) Plot->Analyze PyGCMS_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis Sample Place a small amount (~0.1-0.5 mg) of N-benzylaspartic acid into a pyrolysis sample cup Pyrolyzer Insert sample cup into the pyrolyzer Sample->Pyrolyzer Pyrolysis Set pyrolysis temperature (e.g., 300°C, 400°C, 500°C) Pyrolyzer->Pyrolysis GCMS Couple pyrolyzer to GC-MS system Pyrolysis->GCMS Run Initiate pyrolysis and GC-MS analysis GCMS->Run Chromatogram Obtain the total ion chromatogram (TIC) Run->Chromatogram MassSpectra Analyze the mass spectrum of each chromatographic peak Chromatogram->MassSpectra Identify Identify decomposition products by comparing mass spectra with libraries (e.g., NIST) MassSpectra->Identify

References

Benzylaspartic acid as a metabolite in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of benzylaspartic acid as a metabolite in biological systems, with a primary focus on N-benzoyl-L-aspartic acid, a known dietary-derived metabolite. The guide is intended for researchers, scientists, and drug development professionals interested in the metabolism, physiological relevance, and analysis of N-acyl amino acids. This document synthesizes the current understanding of its origins, metabolic pathways, and analytical methodologies, while also highlighting areas where knowledge is limited and further research is warranted.

Introduction

N-acyl-L-aspartic acids are a class of modified amino acids that are gaining interest in the scientific community for their potential roles in physiological and pathological processes. Among these, this compound, and more specifically N-benzoyl-L-aspartic acid, has been identified as a metabolite in biological systems. This guide will delve into the known aspects of this compound, providing a foundational resource for researchers in metabolomics, drug discovery, and nutritional science.

N-Benzoyl-L-Aspartic Acid: A Metabolite of Dietary Origin

The most well-documented form of this compound in biological systems is N-benzoyl-L-aspartic acid. Current scientific literature indicates that it is a major metabolite of benzyl glucosinolate, a natural compound found in cruciferous vegetables such as Indian cress (Tropaeolum majus L.)[1].

Biosynthesis from Benzyl Glucosinolate

The formation of N-benzoyl-L-aspartic acid from dietary benzyl glucosinolate is a multi-step process that begins with the enzymatic hydrolysis of the parent glucosinolate.

Benzyl_Glucosinolate_Metabolism Benzyl Glucosinolate Benzyl Glucosinolate Benzyl Isothiocyanate (BITC) Benzyl Isothiocyanate (BITC) Benzyl Glucosinolate->Benzyl Isothiocyanate (BITC) Hydrolysis Myrosinase Myrosinase Myrosinase->Benzyl Isothiocyanate (BITC) Benzylamine Benzylamine Benzyl Isothiocyanate (BITC)->Benzylamine Metabolism Benzoic Acid Benzoic Acid Benzylamine->Benzoic Acid Oxidation Benzoyl-CoA Benzoyl-CoA Benzoic Acid->Benzoyl-CoA Activation N-Benzoyl-L-Aspartic Acid N-Benzoyl-L-Aspartic Acid Benzoyl-CoA->N-Benzoyl-L-Aspartic Acid Conjugation Hippuric Acid Hippuric Acid Benzoyl-CoA->Hippuric Acid Conjugation L-Aspartate L-Aspartate L-Aspartate->N-Benzoyl-L-Aspartic Acid Glycine Glycine Glycine->Hippuric Acid Enzymatic Conjugation Enzymatic Conjugation LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Urine, Tissue Homogenate) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile, Methanol) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Derivatization Derivatization (Optional) (e.g., Benzoyl Chloride) Supernatant_Collection->Derivatization HPLC High-Performance Liquid Chromatography (HPLC) - Reversed-Phase or HILIC column Supernatant_Collection->HPLC Direct Injection Derivatization->HPLC MSMS Tandem Mass Spectrometry (MS/MS) - ESI source - Multiple Reaction Monitoring (MRM) HPLC->MSMS Peak_Integration Peak Integration MSMS->Peak_Integration Quantification Quantification (Internal Standard Calibration) Peak_Integration->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting Logical_Relationships Dietary_Precursors Dietary Precursors (e.g., Benzyl Glucosinolate) Xenobiotic_Metabolism Xenobiotic Metabolism Dietary_Precursors->Xenobiotic_Metabolism Benzylaspartic_Acid This compound Xenobiotic_Metabolism->Benzylaspartic_Acid Elimination Urinary Elimination Benzylaspartic_Acid->Elimination Potential_Signaling Potential Signaling Pathways (Hypothetical) Benzylaspartic_Acid->Potential_Signaling Cellular_Processes Cellular Processes (e.g., Proliferation, Apoptosis) Potential_Signaling->Cellular_Processes

References

Methodological & Application

Synthesis of N-Benzyloxycarbonyl-L-aspartic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the synthesis of N-benzyloxycarbonyl-L-aspartic acid (Z-Asp), a crucial intermediate in peptide synthesis and the production of the artificial sweetener, aspartame. The protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

N-benzyloxycarbonyl-L-aspartic acid is a protected form of the amino acid L-aspartic acid, where the amino group is masked by a benzyloxycarbonyl (Cbz or Z) group. This protection is essential during peptide synthesis to prevent unwanted side reactions at the amino terminus while the carboxyl group is activated for amide bond formation. The synthesis of Z-Asp is a well-established process, typically involving the Schotten-Baumann reaction of L-aspartic acid with benzyl chloroformate under alkaline conditions. This application note details a high-yield, high-purity protocol for its preparation.

Key Reaction Parameters

The successful synthesis of N-benzyloxycarbonyl-L-aspartic acid hinges on the careful control of several key reaction parameters:

  • pH: Maintaining a specific alkaline pH range is critical. A pH between 12.0 and 13.5 has been shown to suppress the formation of by-products such as N-benzyloxycarbonyl-α- or β-L-aspartyl-L-aspartic acid and the decomposition of benzyl chloroformate to benzyl alcohol, leading to higher purity and yield.[1]

  • Temperature: The reaction can be conducted over a range of temperatures. Operating at elevated temperatures, between 35°C and 55°C, can significantly reduce the reaction time while maintaining high yields.[2]

  • Reagent Addition: The controlled addition of benzyl chloroformate to the aqueous solution of the alkali metal salt of L-aspartic acid is necessary to manage the exothermic nature of the reaction and ensure efficient mixing.[2]

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of N-benzyloxycarbonyl-L-aspartic acid based on the described protocol.

ParameterValueReference
Yield > 90%[2]
Purity > 99%[2][3]
Melting Point 117.0 to 122.0 °C
Appearance White to off-white crystalline powder[3]
Molecular Formula C₁₂H₁₃NO₆[3][4]
Molecular Weight 267.24 g/mol [3][4]

Experimental Protocol

This protocol describes the synthesis of N-benzyloxycarbonyl-L-aspartic acid from L-aspartic acid and benzyl chloroformate.

Materials and Reagents
  • L-Aspartic acid

  • Sodium hydroxide (NaOH)

  • Benzyl chloroformate (Cbz-Cl)

  • Hydrochloric acid (HCl)

  • Toluene (optional, as a solvent for Cbz-Cl)[1]

  • Ethyl acetate (for extraction)

  • Deionized water

Equipment
  • Four-necked round-bottom flask

  • Stirrer (mechanical or magnetic)

  • Thermometer

  • pH meter

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

Synthesis Procedure
  • Preparation of the L-Aspartic Acid Solution: In a four-necked flask equipped with a stirrer, thermometer, and pH meter, dissolve L-aspartic acid in an aqueous solution of sodium hydroxide. The concentration of L-aspartic acid can be up to 36% by weight.[1]

  • Reaction Setup: Cool the solution to the desired starting temperature, for example, 10°C, using an ice bath.[1] If a higher temperature is desired to reduce reaction time, the solution can be heated to between 46°C and 50°C.[2]

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate to the stirred L-aspartic acid solution via a dropping funnel. Benzyl chloroformate can be added neat or as a solution in toluene.[1]

  • pH and Temperature Control: Throughout the addition, maintain the pH of the reaction mixture between 12.0 and 13.5 by the concurrent addition of an aqueous sodium hydroxide solution (e.g., 25% w/v).[1] Also, maintain the desired reaction temperature (e.g., 10-30°C or 46-50°C).[1][2]

  • Reaction Completion: After the complete addition of benzyl chloroformate, continue stirring the reaction mixture for a period of time (e.g., 3 hours) to ensure the reaction goes to completion.[1]

  • Work-up and Acidification: Once the reaction is complete, the mixture can be extracted with an organic solvent to remove any unreacted benzyl chloroformate and by-products like benzyl alcohol.[2] Subsequently, carefully acidify the aqueous phase with hydrochloric acid to a pH of approximately 2 to precipitate the N-benzyloxycarbonyl-L-aspartic acid.

  • Isolation and Purification: Isolate the precipitated product by filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified N-benzyloxycarbonyl-L-aspartic acid under vacuum to obtain a white to off-white crystalline powder.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of N-benzyloxycarbonyl-L-aspartic acid.

Synthesis_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Purification L_Aspartic_Acid L-Aspartic Acid Dissolution Dissolution L_Aspartic_Acid->Dissolution NaOH_Solution Aqueous NaOH NaOH_Solution->Dissolution Reaction_Vessel Reaction Vessel (pH 12.0-13.5, 10-50°C) Dissolution->Reaction_Vessel Acidification Acidification (HCl) Reaction_Vessel->Acidification Benzyl_Chloroformate Benzyl Chloroformate Addition Slow Addition Benzyl_Chloroformate->Addition Addition->Reaction_Vessel Filtration Filtration Acidification->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product N-Benzyloxycarbonyl- L-aspartic Acid Drying->Final_Product

Caption: Workflow for the synthesis of N-benzyloxycarbonyl-L-aspartic acid.

References

Application Notes and Protocols for Utilizing Benzylaspartic Acid in Solid Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Nα-Fmoc-L-aspartic acid β-benzyl ester (Fmoc-Asp(OBzl)-OH) in solid-phase peptide synthesis (SPPS). This document outlines the advantages and disadvantages of employing the benzyl protecting group for the aspartic acid side chain, presents detailed experimental protocols, and offers strategies to mitigate common side reactions, particularly aspartimide formation.

Introduction

Aspartic acid is a frequently incorporated amino acid in peptide sequences. During Fmoc-based SPPS, its β-carboxylic acid side chain must be protected to prevent side reactions. The benzyl ester is a classical protecting group for this purpose. It is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and is cleaved under strong acidic conditions, typically with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), concurrently with cleavage of the peptide from the resin in Boc-chemistry or with final deprotection in a Boc/Bzl strategy.[1] In the more common Fmoc/tBu strategy, final cleavage with trifluoroacetic acid (TFA) also removes the benzyl group.

The primary challenge associated with the use of any ester-based protecting group for aspartic acid, including the benzyl ester, is the base-catalyzed formation of a succinimide ring intermediate known as an aspartimide.[2][3] This side reaction can lead to the formation of β-aspartyl peptides and racemization, resulting in difficult-to-separate impurities and a lower yield of the desired peptide.[2][4] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible.[5]

Data Presentation: Comparative Analysis of Aspartic Acid Protecting Groups

The choice of the side-chain protecting group for aspartic acid is critical in minimizing aspartimide formation. The following tables summarize quantitative data from comparative studies on the performance of different protecting groups.

Table 1: Aspartimide Formation in the Model Peptide VKDGYI with Different Asp Protecting Groups

The VKDGYI peptide is a standard model for studying aspartimide formation due to the Asp-Gly sequence. The data below shows the percentage of the desired peptide and the formation of aspartimide-related byproducts after extended treatment with 20% piperidine in DMF, simulating multiple deprotection cycles.

Protecting Group% Desired Peptide% Aspartimide-Related Byproducts% D-Asp Isomer
Asp(OtBu) LowHighHigh
Asp(OMpe) ModerateModerateModerate
Asp(OBno) HighLowLow
Asp(OBzl) Low to ModerateModerate to HighModerate to High

Data is aggregated from multiple sources and normalized for comparison. Actual values can vary based on specific synthesis conditions.

Table 2: Efficacy of Different Deprotection Reagents in Reducing Aspartimide Formation

The choice of base for Fmoc deprotection significantly impacts the extent of aspartimide formation.

Deprotection Reagent% Aspartimide Formation (Relative to Piperidine)Notes
20% Piperidine in DMF 100%Standard but promotes aspartimide formation.[3]
50% Morpholine in DMF ~13%Less basic, significantly reduces aspartimide formation.[3]
2% DBU in DMF HighVery strong base, can accelerate aspartimide formation.[3]
25% Dipropylamine (DPA) in DMF LowerLess toxic alternative to piperidine, reduces aspartimide formation.[4]
20% Piperidine / 0.1M HOBt in DMF LowerAddition of HOBt reduces the basicity of the solution.

Experimental Protocols

The following are detailed protocols for the incorporation of Fmoc-Asp(OBzl)-OH in manual or automated solid-phase peptide synthesis.

Protocol 1: Standard Coupling of Fmoc-Asp(OBzl)-OH

This protocol is suitable for sequences that are not highly prone to aspartimide formation.

1. Resin Preparation:

  • Select a suitable resin (e.g., Rink Amide resin for peptide amides, 2-chlorotrityl chloride resin for protected peptide acids).
  • Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF from the swelled resin.
  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate the mixture for 3 minutes, then drain.
  • Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.
  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Fmoc-Asp(OBzl)-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, HATU, HCTU; 3-5 equivalents) in DMF.
  • Add a tertiary base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) to the amino acid solution.
  • Allow the mixture to pre-activate for 2-5 minutes.
  • Add the activated amino acid solution to the deprotected peptide-resin.
  • Agitate the reaction vessel for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time can be extended or a second coupling can be performed.

4. Washing:

  • Drain the coupling solution.
  • Wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) (3-5 times), and finally DMF (3-5 times) to prepare for the next cycle.

5. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF. This prevents the formation of deletion sequences.

Protocol 2: Mitigating Aspartimide Formation during Deprotection

For sequences prone to aspartimide formation (e.g., Asp-Gly), modify the deprotection step as follows:

  • Option A: Use of a Weaker Base:

    • Replace the 20% piperidine in DMF solution with a 50% morpholine in DMF solution.[3] Proceed with the same deprotection times as in the standard protocol.

  • Option B: Addition of HOBt:

    • Use a deprotection solution of 20% piperidine containing 0.1 M 1-hydroxybenzotriazole (HOBt) in DMF. This reduces the basicity of the solution and can suppress aspartimide formation.

Protocol 3: Final Cleavage and Deprotection

This protocol is for cleaving the peptide from the resin and removing the benzyl and other side-chain protecting groups.

1. Resin Washing and Drying:

  • After the final synthesis cycle, wash the peptide-resin thoroughly with DCM (5 times).
  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

2. Cleavage:

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5). If the peptide contains tryptophan, add 1,2-ethanedithiol (EDT) to the cocktail.
  • Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-4 hours.

3. Peptide Precipitation and Purification:

  • Filter the resin and collect the TFA solution containing the cleaved peptide.
  • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide.
  • Wash the peptide pellet with cold diethyl ether two more times.
  • Dry the crude peptide pellet under vacuum.
  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate key processes and concepts discussed in these application notes.

SPPS_Workflow Resin Resin Support Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (e.g., 20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Activated Fmoc-AA-OH Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotect Next Amino Acid Cleave Cleavage & Deprotection (e.g., TFA Cocktail) Repeat->Cleave Final Amino Acid Purify Purification (RP-HPLC) Cleave->Purify

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Aspartimide_Formation Peptide Peptide Backbone ...-NH-CH(R)-CO-NH-CH(CH2COOBzl)-CO-NH-CH(R')-... Deprotonation Backbone Amide Deprotonation Peptide->Deprotonation Base Base (e.g., Piperidine) Base->Deprotonation Cyclization Intramolecular Cyclization Deprotonation->Cyclization Aspartimide Aspartimide Intermediate (Succinimide Ring) Cyclization->Aspartimide Nucleophilic_Attack Nucleophilic Attack (Piperidine or H2O) Aspartimide->Nucleophilic_Attack Side_Products Side Products α-Peptide (Racemized) β-Peptide Nucleophilic_Attack->Side_Products

Caption: Mechanism of aspartimide formation from an Asp(OBzl) residue.

Mitigation_Strategies Problem Aspartimide Formation Strategies Mitigation Strategies Problem->Strategies Protecting_Group Bulky Side-Chain Protecting Groups (e.g., OMpe, OBno) Strategies->Protecting_Group Deprotection Modified Deprotection Conditions Strategies->Deprotection Weaker_Base Weaker Base (e.g., Morpholine, DPA) Deprotection->Weaker_Base Additive Acidic Additive (e.g., HOBt) Deprotection->Additive

Caption: Strategies to mitigate aspartimide formation in SPPS.

References

Benzylaspartic acid as a protecting group in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate process of solid-phase peptide synthesis (SPPS), the judicious selection of protecting groups is paramount to ensure the desired peptide sequence is assembled with high fidelity and yield. For the trifunctional amino acid, aspartic acid, the carboxylic acid side chain necessitates protection to prevent unwanted side reactions during peptide elongation. The benzyl ester of aspartic acid, specifically L-aspartic acid β-benzyl ester (Asp(OBzl)), has historically been a cornerstone in the tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis strategy. This document provides a comprehensive overview of the application of Benzylaspartic acid as a protecting group, detailing its advantages, limitations, and associated protocols.

Application of this compound in Peptide Synthesis

The primary application of Asp(OBzl) is in Boc-SPPS, a strategy that utilizes the acid-labile Boc group for temporary Nα-protection and more acid-stable protecting groups for the amino acid side chains. The benzyl group of Asp(OBzl) is stable to the repetitive treatments with trifluoroacetic acid (TFA) used to remove the Nα-Boc group during each cycle of peptide synthesis. It is then cleaved concomitantly with the final cleavage of the peptide from the resin using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2]

Advantages:
  • Compatibility with Boc-SPPS: The benzyl ester is highly compatible with the graded acid lability principle of Boc-SPPS.[2]

  • Stability: It offers robust protection of the aspartic acid side chain throughout the synthesis.

  • Commercial Availability: Both Boc-L-Asp(OBzl)-OH and Fmoc-L-Asp(OBzl)-OH are commercially available, facilitating their direct use in peptide synthesis.

Disadvantages:
  • Aspartimide Formation: The most significant drawback of using Asp(OBzl) is its propensity to facilitate aspartimide formation, a deleterious side reaction. This intramolecular cyclization is particularly pronounced in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs and can lead to a mixture of α- and β-peptides, as well as racemization.[3][4]

  • Harsh Cleavage Conditions: Removal of the benzyl group requires strong, hazardous acids such as HF or TFMSA, which necessitate specialized equipment and handling procedures.[5]

Key Experimental Workflows

The following diagrams illustrate the core processes involved in the synthesis of Boc-L-Asp(OBzl)-OH and its subsequent use in solid-phase peptide synthesis.

Synthesis_of_Boc_Asp_OBzl_OH cluster_0 Step 1: Boc Protection cluster_1 Step 2: Benzyl Esterification L-Aspartic_acid L-Aspartic acid Boc-Asp-OH Boc-L-Aspartic acid L-Aspartic_acid->Boc-Asp-OH Boc2O Di-tert-butyl dicarbonate (Boc)2O Boc2O->Boc-Asp-OH Base Base (e.g., Triethylamine) Base->Boc-Asp-OH Boc-Asp(OBzl)-OH Boc-L-Asp(OBzl)-OH Boc-Asp-OH->Boc-Asp(OBzl)-OH Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Boc-Asp(OBzl)-OH Base2 Base (e.g., Cesium Carbonate) Base2->Boc-Asp(OBzl)-OH

Synthesis of Boc-L-Asp(OBzl)-OH.

Boc_SPPS_Workflow Start Start with Resin Attach_First_AA Attach First Boc-AA to Resin Start->Attach_First_AA Deprotection Boc Deprotection (TFA/DCM) Attach_First_AA->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Couple Boc-Asp(OBzl)-OH (or other Boc-AA) Neutralization->Coupling Wash Wash Coupling->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotection Next AA Final_Cleavage Final Cleavage (HF or TFMSA) Repeat->Final_Cleavage Final AA Purification Purification (RP-HPLC) Final_Cleavage->Purification End Pure Peptide Purification->End

Boc-SPPS Workflow with Asp(OBzl).

Experimental Protocols

Protocol 1: Synthesis of Boc-L-Aspartic Acid β-Benzyl Ester (Boc-L-Asp(OBzl)-OH)

This protocol describes the synthesis starting from L-aspartic acid.

Materials:

  • L-Aspartic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Methanol

  • Benzyl bromide

  • Cesium carbonate

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • 1N HCl (cold)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Boc Protection of L-Aspartic Acid:

    • Suspend L-aspartic acid (1 equivalent) in a mixture of methanol and water.

    • Add triethylamine (2 equivalents) and di-tert-butyl dicarbonate (1.1 equivalents).

    • Stir the reaction mixture at room temperature overnight.

    • Concentrate the reaction mixture under reduced pressure.

    • Acidify the residue with cold 1N HCl to a pH of 2-3.

    • Extract the product with ethyl acetate (3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Boc-L-aspartic acid.

  • Benzyl Esterification:

    • Dissolve Boc-L-aspartic acid (1 equivalent) in DMF.

    • Add cesium carbonate (0.5 equivalents) and stir for 30 minutes.

    • Add benzyl bromide (1.05 equivalents) and stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure Boc-L-Asp(OBzl)-OH.

StepKey ReagentsTypical Reaction TimeTypical Yield
Boc Protection (Boc)₂O, Triethylamine12-16 hours85-95%
Benzyl Esterification Benzyl bromide, Cs₂CO₃12-16 hours70-85%
Protocol 2: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporation of Boc-L-Asp(OBzl)-OH

This protocol outlines a single coupling cycle on a manual SPPS synthesizer using a Merrifield resin.

Materials:

  • Boc-protected amino acid-loaded resin (e.g., Boc-Phe-Merrifield resin)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Boc-L-Asp(OBzl)-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • N-Hydroxybenzotriazole (HOBt)

  • Isopropyl alcohol (IPA)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in the reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the deprotection solution.

  • Washing: Wash the resin sequentially with DCM (3 times), IPA (2 times), and DCM (3 times).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the neutralization step.

    • Wash the resin with DCM (3 times) and then with DMF (3 times).

  • Coupling:

    • In a separate vial, pre-activate Boc-L-Asp(OBzl)-OH (3 equivalents) with a coupling reagent like HBTU (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to initiate activation.

    • Add the activated amino acid solution to the resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours.

    • Monitor the coupling completion using the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.

StepReagent/SolventTime
Boc Deprotection 50% TFA in DCM20-30 min
Neutralization 10% DIEA in DCM2 x 5 min
Coupling Boc-AA, HBTU/HOBt, DIEA in DMF1-2 hours
Protocol 3: Final Cleavage of Peptide from Resin and Deprotection of Asp(OBzl)

This protocol describes the final cleavage using anhydrous hydrogen fluoride (HF). Caution: HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions. An alternative using TFMSA is also outlined.

HF Cleavage Protocol:

Materials:

  • Peptide-resin (dried)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger cocktail (e.g., p-cresol, p-thiocresol, anisole, dimethyl sulfide)

  • Cold diethyl ether

  • Specialized HF cleavage apparatus

Procedure:

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried peptide-resin and a magnetic stir bar into the HF reaction vessel.

  • Add the appropriate scavenger cocktail. A common mixture for peptides without Cys is 90% HF, 5% p-cresol, and 5% anisole.

  • Cool the reaction vessel to -78°C (dry ice/acetone bath).

  • Condense the required volume of anhydrous HF into the reaction vessel.

  • Allow the reaction mixture to warm to 0°C and stir for 1-2 hours. For peptides containing Asp(OBzl), performing the cleavage at 0°C or slightly below helps to minimize aspartimide formation.

  • After the reaction is complete, remove the HF by a stream of nitrogen gas or under vacuum.

  • Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.

  • Filter the precipitate and wash it several times with cold diethyl ether to remove scavengers.

  • Dry the crude peptide under vacuum.

TFMSA Cleavage Protocol (Alternative to HF):

Materials:

  • Peptide-resin (dried)

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., thioanisole, m-cresol)

  • Cold diethyl ether

Procedure:

  • Suspend the dried peptide-resin in TFA in a round-bottom flask.

  • Add the scavenger (e.g., thioanisole).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add TFMSA to the stirred mixture.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Filter and wash the peptide with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Cleavage MethodKey ReagentTemperatureTimeScavengers
HF Cleavage Anhydrous HF0°C1-2 hoursp-cresol, anisole, etc.
TFMSA Cleavage TFMSA/TFA0°C to RT1-2 hoursThioanisole, m-cresol

Aspartimide Formation: A Critical Side Reaction

Aspartimide formation is the most significant side reaction associated with the use of ester-based protecting groups for aspartic acid, including the benzyl ester. It is an intramolecular cyclization reaction that is particularly favored in basic conditions but can also occur under acidic conditions. The resulting succinimide ring can be opened by nucleophiles (like piperidine in Fmoc-SPPS or water) to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, often with racemization at the α-carbon of the aspartic acid residue.

Aspartimide_Formation Asp_Peptide Peptide with Asp(OBzl) Aspartimide Aspartimide Intermediate Asp_Peptide->Aspartimide Intramolecular Cyclization Base_Acid Base or Acid Base_Acid->Aspartimide Alpha_Peptide α-Aspartyl Peptide (Desired) Aspartimide->Alpha_Peptide Ring Opening Beta_Peptide β-Aspartyl Peptide (Side Product) Aspartimide->Beta_Peptide Ring Opening Racemization Racemized Products Aspartimide->Racemization Epimerization Nucleophile Nucleophile (e.g., H2O) Nucleophile->Alpha_Peptide Nucleophile->Beta_Peptide

Mechanism of Aspartimide Formation.

Comparison of Aspartic Acid Protecting Groups and Aspartimide Formation

While Asp(OBzl) is standard in Boc-SPPS, the issue of aspartimide formation has led to the development of alternative protecting groups, particularly for the more base-sensitive Fmoc-SPPS strategy. In Boc-SPPS, the use of the cyclohexyl ester (OcHx) for aspartic acid can reduce aspartimide formation compared to the benzyl ester, especially when cleavage is performed at low temperatures.[3]

Protecting GroupTypical SPPS StrategyPropensity for Aspartimide FormationCleavage Conditions
Benzyl (OBzl) BocModerate to HighStrong Acid (HF, TFMSA)
Cyclohexyl (OcHx) BocLower than OBzlStrong Acid (HF)
tert-Butyl (OtBu) FmocHigh (in base)Acid (TFA)
3-ethyl-3-pentyl (OEpe) FmocLowAcid (TFA)
5-n-butyl-5-nonyl (OBno) FmocVery LowAcid (TFA)
Cyanosulfurylide (CSY) FmocSuppressedOxidative Cleavage

Conclusion

This compound remains a valuable and widely used protecting group for aspartic acid in the context of Boc-based solid-phase peptide synthesis. Its stability and compatibility with the Boc strategy are significant advantages. However, researchers must be vigilant about the potential for aspartimide formation, especially in problematic sequences. By employing optimized cleavage conditions, such as low temperatures, and considering alternative protecting groups like the cyclohexyl ester when necessary, the successful synthesis of aspartic acid-containing peptides can be achieved. For Fmoc-SPPS, where base-catalyzed aspartimide formation is more pronounced, the use of bulkier ester protecting groups is generally recommended over benzyl esters.

References

Application Notes and Protocols for the Analytical Characterization of Benzylaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the characterization of benzylaspartic acid derivatives, focusing on N-benzyloxycarbonyl-L-aspartic acid (Cbz-Asp) as a primary example. The protocols detailed below are intended to guide researchers in the qualitative and quantitative analysis of these compounds, which are crucial intermediates in peptide synthesis and drug development.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

HPLC is a cornerstone technique for assessing the purity of this compound derivatives and for resolving enantiomeric mixtures. The choice of stationary and mobile phases is critical for achieving optimal separation.

Application Note: HPLC Purity and Impurity Profiling

Reversed-phase HPLC (RP-HPLC) is a robust method for determining the purity of N-Cbz-L-aspartic acid and identifying process-related impurities. A typical impurity profile might include starting materials like L-aspartic acid and by-products from the benzylation reaction.

A suitable method involves using a C18 column with a mobile phase consisting of an organic modifier (like acetonitrile) and an aqueous buffer. For mass spectrometry compatibility, volatile buffers such as formic acid or ammonium formate are preferred over non-volatile ones like phosphoric acid.[1] Ion-pair chromatography can also be employed to enhance the retention and separation of polar impurities.

Experimental Protocol: RP-HPLC for Purity Analysis of N-Cbz-L-Aspartic Acid

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the N-Cbz-L-aspartic acid sample in the initial mobile phase (e.g., 95:5 Mobile Phase A:B) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Application Note: Chiral HPLC for Enantiomeric Purity

The enantiomeric purity of this compound is critical for its use in stereospecific synthesis. Chiral HPLC methods can effectively separate D- and L-enantiomers. This can be achieved either by using a chiral stationary phase (CSP) or by pre-column derivatization with a chiral reagent followed by separation on a standard achiral column. Derivatization with reagents like o-phthaldialdehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) forms diastereomers that can be resolved on a C18 column.[2]

Experimental Protocol: Chiral HPLC with Pre-column Derivatization

  • Instrumentation: HPLC system with a fluorescence or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and a buffered aqueous solution (e.g., 50 mM sodium acetate, pH 6.5).

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm) for OPA derivatives.

  • Derivatization Procedure:

    • Prepare a derivatizing reagent by dissolving OPA and N-acetyl-L-cysteine in a borate buffer.

    • Mix the this compound sample with the derivatizing reagent.

    • Allow the reaction to proceed for a few minutes at room temperature before injection.

Quantitative Data Summary for HPLC Methods

ParameterRP-HPLC (Purity)Chiral HPLC (Enantiomeric Purity)
**Linearity (R²) **> 0.999> 0.99
Limit of Detection (LOD) ~0.1 µg/mL~5 pmol
Limit of Quantification (LOQ) ~0.3 µg/mL~15 pmol
Accuracy (% Recovery) 98-102%95-105%
Precision (%RSD) < 2%< 5%

Note: The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Column C18 or Chiral Column HPLC->Column Detector UV or Fluorescence Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Purity/Enantiomeric Ratio Calculation Integration->Quantification

Caption: General workflow for HPLC analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it an invaluable tool for the characterization of this compound.

Application Note: LC-MS for Structural Confirmation and Quantification

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is highly effective for the structural confirmation and trace-level quantification of this compound and its metabolites in complex matrices such as plasma or reaction mixtures.[3] Electrospray ionization (ESI) is a suitable ionization technique for these polar molecules. Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer provides excellent sensitivity and specificity for quantitative studies.[4]

The fragmentation of N-Cbz-aspartic acid in the mass spectrometer typically involves the loss of the benzyloxycarbonyl group and subsequent fragmentation of the aspartic acid backbone. Common fragments include those resulting from the loss of water, carbon monoxide, and the carboxyl groups.

Experimental Protocol: LC-MS/MS for Quantification of N-Cbz-L-Aspartic Acid

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A fast gradient, for example, 5% to 95% B in 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI Positive.

  • MRM Transitions:

    • N-Cbz-L-Aspartic Acid: Precursor ion [M+H]⁺ → Product ion (specific fragment).

    • Internal Standard (e.g., deuterated analog): Precursor ion [M+H]⁺ → Product ion.

  • Sample Preparation (from plasma):

    • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.

    • Vortex and centrifuge at high speed.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

Quantitative Data Summary for LC-MS/MS Method

ParameterLC-MS/MS (Quantification)
**Linearity (R²) **> 0.995
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantification (LOQ) ~2 ng/mL
Accuracy (% Recovery) 90-110%
Precision (%RSD) < 10%

Note: These values are representative and should be determined for each specific assay.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological or Reaction Sample Extraction Protein Precipitation / Extraction Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation UPLC UPLC System Evaporation->UPLC MS Tandem Mass Spectrometer UPLC->MS MRM MRM Data Acquisition MS->MRM Quant Quantification using Calibration Curve MRM->Quant

Caption: General workflow for quantitative LC-MS/MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound derivatives. A combination of 1D (¹H and ¹³C) and 2D NMR experiments can provide detailed information about the molecular structure.

Application Note: Structural Confirmation by NMR

¹H NMR provides information on the number and chemical environment of protons. Key signals for N-Cbz-L-aspartic acid include the aromatic protons of the benzyl group, the benzylic protons, and the protons of the aspartic acid backbone. ¹³C NMR complements this by providing information on the carbon skeleton.

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivities between atoms. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range proton-carbon correlations, which is crucial for confirming the connectivity of the benzyloxycarbonyl group to the aspartic acid moiety.

Experimental Protocol: NMR for Structural Elucidation of N-Cbz-L-Aspartic Acid

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • 1D NMR Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR Experiments:

    • COSY: To establish ¹H-¹H correlations within the aspartic acid spin system.

    • HSQC: To assign the carbons directly attached to protons.

    • HMBC: To confirm long-range connectivities, such as from the benzylic protons to the carbonyl carbon of the Cbz group.

Expected ¹H and ¹³C NMR Chemical Shifts for N-Cbz-L-Aspartic Acid (in DMSO-d₆)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic (Benzyl) 7.2-7.4127-137
Benzylic CH₂ ~5.1~65
α-CH (Asp) ~4.5~50
β-CH₂ (Asp) ~2.6-2.8~36
C=O (Cbz) -~156
C=O (Asp) -~172-173

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Workflow for NMR Structural Elucidation

NMR_Workflow cluster_acq Acquisition SamplePrep Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition SamplePrep->NMR_Acquisition H1 1D ¹H NMR NMR_Acquisition->H1 C13 1D ¹³C NMR NMR_Acquisition->C13 COSY 2D COSY NMR_Acquisition->COSY HSQC 2D HSQC NMR_Acquisition->HSQC HMBC 2D HMBC NMR_Acquisition->HMBC DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) SpectralAnalysis Spectral Analysis DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation SpectralAnalysis->StructureElucidation H1->DataProcessing C13->DataProcessing COSY->DataProcessing HSQC->DataProcessing HMBC->DataProcessing

Caption: Workflow for structural elucidation using NMR spectroscopy.

Role in Metabolic Pathways

Aspartic acid is a non-essential amino acid that plays a central role in metabolism. It is a precursor for the synthesis of other amino acids (asparagine, methionine, lysine, threonine, and isoleucine), purines, and pyrimidines. Aspartate is also a key metabolite in the urea cycle and the malate-aspartate shuttle.[5][6] this compound derivatives, being structurally related to aspartic acid, can potentially interact with or modulate enzymes involved in these pathways. Their analysis is therefore important in metabolic studies and in the development of drugs targeting these pathways.

Aspartate Metabolic Hub

Aspartate_Metabolism Aspartate Aspartate Asparagine Asparagine Aspartate->Asparagine AminoAcids Other Amino Acids (Met, Lys, Thr, Ile) Aspartate->AminoAcids Purines Purines Aspartate->Purines Pyrimidines Pyrimidines Aspartate->Pyrimidines UreaCycle Urea Cycle Aspartate->UreaCycle MalateAspartateShuttle Malate-Aspartate Shuttle Aspartate->MalateAspartateShuttle Oxaloacetate Oxaloacetate Oxaloacetate->Aspartate Transamination

Caption: Central role of aspartate in various metabolic pathways.

References

Application Note: HPLC Separation of Aspartic Acid and Asparagine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details various High-Performance Liquid Chromatography (HPLC) methods for the effective separation and quantification of two structurally similar amino acids, aspartic acid and asparagine. Due to their close structural relationship—asparagine is the amide of aspartic acid—their separation can be challenging. This document provides protocols for several chromatographic techniques, including mixed-mode chromatography, reversed-phase chromatography with pre-column derivatization, and hydrophilic interaction liquid chromatography (HILIC). These methods are applicable to researchers, scientists, and professionals in drug development and quality control.

Introduction

Aspartic acid and asparagine are two crucial amino acids involved in numerous biochemical pathways, including protein synthesis. The ability to accurately separate and quantify them is essential in various fields, from clinical diagnostics to food science and pharmaceutical research. Their high polarity and similar structures necessitate specialized HPLC methods for reliable analysis. This note explores multiple approaches to achieve baseline separation and accurate quantification.

Chromatographic Principles for Separation

Several HPLC modes can be employed to separate aspartic acid and asparagine. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

  • Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases with both reversed-phase and ion-exchange characteristics. Columns like the Obelisc R allow for the separation of underivatized amino acids by leveraging differences in both hydrophobicity and charge.[1][2] The separation can be fine-tuned by adjusting mobile phase parameters such as buffer concentration, pH, and organic modifier content.[1][2]

  • Reversed-Phase HPLC (RP-HPLC) with Derivatization: Aspartic acid and asparagine are highly polar and show poor retention on traditional C18 columns. To overcome this, pre-column derivatization is often employed. Reagents like o-phthalaldehyde (OPA) react with primary amines to form fluorescent derivatives, enhancing both chromatographic retention and detection sensitivity.[3][4] This is a widely used and robust method for amino acid analysis.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for analyzing polar compounds without derivatization.[5][6][7] Separation is based on the partitioning of the analytes between a high organic mobile phase and a water-enriched layer on the surface of a polar stationary phase.[5] HILIC is particularly advantageous when coupled with mass spectrometry (MS) due to the use of volatile mobile phases.[5][6]

  • Ion-Exchange Chromatography (IEC): As the traditional method for amino acid analysis, IEC separates molecules based on their net charge.[8][9] Acidic amino acids like aspartic acid bind less strongly to cation-exchange resins and elute earlier than more basic amino acids.[9] Post-column derivatization with ninhydrin is often used for detection.[10][11]

Experimental Protocols

Method 1: Mixed-Mode Chromatography for Underivatized Amino Acids

This protocol is based on the separation of underivatized aspartic acid and asparagine on a mixed-mode column.

Principle: The Obelisc R column combines reversed-phase and ion-exchange mechanisms, allowing for the separation of polar, ionizable compounds like amino acids without derivatization.[1][2]

Materials and Reagents:

  • Obelisc R column (4.6 x 150 mm, 5 µm)

  • Acetonitrile (MeCN), HPLC grade

  • Ammonium formate (AmFm) or Ammonium acetate (AmAc) buffer

  • Deionized water

  • Aspartic acid and asparagine standards

  • HPLC system with ELSD, CAD, or MS detector

Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of a mixture of acetonitrile and water with a buffer (e.g., ammonium formate). The exact ratio and buffer concentration should be optimized for the best separation.

  • Standard Preparation: Prepare individual stock solutions of aspartic acid and asparagine (e.g., 1 mg/mL) in deionized water. Create a mixed working standard by diluting the stock solutions to the desired concentration.

  • Sample Preparation: Dilute the sample in the mobile phase or deionized water. Filter through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min[1][2]

    • Column Temperature: Ambient or controlled (e.g., 30 °C)

    • Injection Volume: 5-20 µL

    • Detection: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS)[1][2]

Method 2: RP-HPLC with Pre-column OPA Derivatization

This protocol describes a common method for sensitive analysis using fluorescence detection.

Principle: o-phthalaldehyde (OPA) reacts with the primary amino groups of aspartic acid and asparagine in the presence of a thiol to form highly fluorescent isoindole derivatives. These derivatives are less polar and can be effectively separated on a C18 column.[3]

Materials and Reagents:

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • o-phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (MPA) or other thiol reagent

  • Borate buffer (pH ~9.9)[3]

  • Acetonitrile and Methanol, HPLC grade

  • Sodium acetate or phosphate buffer for mobile phase

  • HPLC system with a fluorescence detector (FLD)

Protocol:

  • Derivatization Reagent Preparation: Prepare the OPA reagent by dissolving OPA in borate buffer and adding the thiol reagent (e.g., MPA or ethanethiol).[3] This solution should be prepared fresh.

  • Standard/Sample Preparation: Dilute the amino acid standards or samples in 0.1 N HCl.

  • Derivatization Procedure:

    • In an autosampler vial or microcentrifuge tube, mix a defined volume of the sample/standard with the borate buffer to adjust the pH.

    • Add the OPA derivatizing reagent.

    • Vortex for 30-60 seconds. The reaction is rapid and occurs at room temperature.[3]

    • Inject the mixture onto the HPLC system within a few minutes, as the derivatives may have limited stability.

  • HPLC Conditions:

    • Mobile Phase A: Sodium acetate or phosphate buffer in water

    • Mobile Phase B: Acetonitrile or Methanol

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute the derivatized amino acids.

    • Flow Rate: 1.0-1.5 mL/min

    • Detection (FLD): Excitation wavelength (λex) ~340 nm, Emission wavelength (λem) ~450 nm.

Method 3: HILIC for Underivatized Amino Acids

This protocol is suitable for direct analysis, especially when using MS detection.

Principle: HILIC separates polar analytes on a polar stationary phase using a mobile phase with a high concentration of an organic solvent. Aspartic acid and asparagine are retained through partitioning into the aqueous layer on the stationary phase surface.[5]

Materials and Reagents:

  • HILIC column (e.g., amide, silica, or penta-hydroxy phase)[5][12]

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Ammonium formate or ammonium acetate buffer[5][6]

  • Formic acid or acetic acid to adjust pH

  • HPLC or UHPLC system coupled to a UV, ELSD, or MS detector

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: High organic content, e.g., 85-90% Acetonitrile with 10 mM ammonium formate, pH 3.0.[5]

    • Mobile Phase B: High aqueous content, e.g., 90% Water with 10 mM ammonium formate, pH 3.0.[6]

  • Standard and Sample Preparation: Dissolve and dilute standards and samples in a solvent similar in composition to the initial mobile phase (e.g., 80-90% acetonitrile) to ensure good peak shape. Filter through a 0.22 µm filter.

  • HPLC Conditions:

    • Gradient Elution: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B to elute the analytes.

    • Flow Rate: 0.3-0.8 mL/min

    • Column Temperature: 30-40 °C

    • Detection: MS detection in positive or negative ion mode is common.[6] ELSD or CAD can also be used.

Data Presentation

The following tables summarize typical parameters for the described HPLC methods. Retention times are illustrative and will vary depending on the specific system and conditions.

Table 1: Mixed-Mode Chromatography Parameters

ParameterValue
Column Obelisc R, 4.6x150 mm, 5 µm
Mobile Phase Acetonitrile / Water with Ammonium Formate buffer
Flow Rate 1.0 mL/min[1][2]
Detection ELSD, CAD, or MS
Analyte Expected Elution Order
Aspartic AcidElutes earlier
AsparagineElutes later

Table 2: RP-HPLC with OPA Derivatization Parameters

ParameterValue
Column C18 Reversed-Phase, 4.6x150mm, 5µm
Derivatization OPA / Thiol Reagent
Mobile Phase Gradient of Aqueous Buffer and Acetonitrile
Flow Rate 1.0 - 1.5 mL/min
Detection Fluorescence (Ex: 340 nm, Em: 450 nm)
Analyte Expected Elution Order
Aspartic AcidElutes earlier
AsparagineElutes later

Table 3: HILIC Method Parameters

ParameterValue
Column HILIC (e.g., Amide or Penta-hydroxy phase)
Mobile Phase Gradient of Acetonitrile and Aqueous Ammonium Formate[5][6]
Flow Rate 0.3 - 0.8 mL/min
Detection MS, ELSD, CAD
Analyte Expected Elution Order
AsparagineElutes earlier
Aspartic AcidElutes later (more polar)

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample/Standard Preparation Derivatization Derivatization (if required) Sample->Derivatization Filtration Filtration (0.22 or 0.45 µm) Sample->Filtration Derivatization->Filtration Injection Autosampler Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Signal Detection Separation->Detection DataAcq Data Acquisition Detection->DataAcq Integration Peak Integration DataAcq->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for HPLC analysis of amino acids.

chemical_structures cluster_asp Aspartic Acid (Asp) cluster_asn Asparagine (Asn) asp_img note Key Difference: Carboxylic Acid vs. Amide asn_img

Caption: Structures of Aspartic Acid and Asparagine.

References

Application Notes and Protocols for Benzylaspartic Acid Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for an enzyme inhibition assay using benzylaspartic acid, focusing on Glutamate Carboxypeptidase II (GCPII) as the target enzyme. GCPII, also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), is a key enzyme in the central nervous system responsible for the hydrolysis of N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate.[1] Inhibition of GCPII is a promising therapeutic strategy for neurological disorders associated with glutamate excitotoxicity.[2][3] This application note outlines the materials, methods, and data analysis for determining the inhibitory potential of this compound against GCPII.

Introduction

Glutamate Carboxypeptidase II (GCPII) is a zinc metalloenzyme that plays a crucial role in neurotransmission by modulating the levels of the neuropeptide NAAG and the excitatory neurotransmitter glutamate.[3][4] Elevated levels of glutamate are implicated in a variety of neurological conditions, including stroke, traumatic brain injury, and neuropathic pain.[2] By inhibiting GCPII, the concentration of NAAG increases, while the production of glutamate from this pathway is reduced.[3] NAAG acts as an agonist at the metabotropic glutamate receptor 3 (mGluR3), which can lead to a decrease in further glutamate release, thus offering a neuroprotective effect.[3][4][5]

This compound and its derivatives have been investigated as inhibitors of carboxypeptidases. For instance, derivatives of this compound have been shown to act as mechanism-based inactivators and competitive inhibitors of Carboxypeptidase A, a related zinc metalloprotease.[6][7] This suggests that this compound is a promising candidate for the inhibition of GCPII. This protocol details a robust and reproducible assay to quantify the inhibitory activity of this compound on GCPII.

Signaling Pathway of GCPII Inhibition

The inhibition of GCPII by this compound intervenes in a critical neuronal signaling pathway. Under normal physiological conditions, GCPII, located on the surface of glial cells, cleaves extracellular NAAG into NAA and glutamate. In pathological states characterized by excessive glutamate, inhibiting GCPII can be neuroprotective. By blocking GCPII, this compound prevents the breakdown of NAAG. The resulting higher concentration of NAAG can then activate presynaptic mGluR3 receptors. Activation of mGluR3 leads to a reduction in the release of glutamate from the presynaptic terminal, thereby mitigating glutamate-mediated excitotoxicity.

GCPII_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_glial Glial Cell Glutamate_Vesicle Glutamate Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Exocytosis mGluR3 mGluR3 mGluR3->Glutamate_Release Inhibits Glutamate Glutamate Glutamate_Release->Glutamate NAAG NAAG NAAG->mGluR3 Activates GCPII GCPII NAAG->GCPII Substrate NAA NAA GCPII->Glutamate Produces GCPII->NAA Produces Benzylaspartic_Acid This compound Benzylaspartic_Acid->GCPII Inhibits

Caption: GCPII Signaling Pathway Inhibition

Experimental Protocol: GCPII Inhibition Assay

This protocol is designed for a 96-well plate format using a radiometric method with [³H]-NAAG as the substrate.

Materials and Reagents
ReagentSupplierCatalog Number
Human Recombinant GCPIIR&D Systems4234-ZN
[³H]-N-Acetylaspartylglutamate ([³H]-NAAG)PerkinElmerNET1084
This compoundSigma-AldrichB2880
Tris-HClSigma-AldrichT5941
NaClSigma-AldrichS9888
Dowex AG 50W-X8 ResinBio-Rad1421441
96-well MicroplatesCorning3590
Scintillation CocktailPerkinElmer6013329
Solutions Preparation
  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.

  • Enzyme Stock Solution: Reconstitute human recombinant GCPII in assay buffer to a concentration of 1 µg/µL.

  • Substrate Stock Solution: [³H]-NAAG at 1 µCi/µL in assay buffer.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare this compound Dilution Series add_inhibitor Add Inhibitor/Vehicle to Wells prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Working Solution add_enzyme Add Enzyme to Wells prep_enzyme->add_enzyme prep_substrate Prepare Substrate Working Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction with Dowex Resin incubate->stop_reaction separate Separate Product from Substrate stop_reaction->separate measure Measure Radioactivity (Scintillation Counting) separate->measure analyze Calculate % Inhibition & IC50 measure->analyze

Caption: Experimental Workflow Diagram
Assay Procedure

  • Prepare Inhibitor Dilutions: Perform serial dilutions of the 10 mM this compound stock solution in assay buffer to obtain a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 µM).

  • Assay Plate Setup:

    • Test Wells: Add 10 µL of each this compound dilution to triplicate wells of a 96-well plate.

    • Positive Control (100% Activity): Add 10 µL of assay buffer containing the same percentage of DMSO as the test wells.

    • Negative Control (Background): Add 20 µL of assay buffer.

  • Enzyme Addition: Add 10 µL of the diluted GCPII enzyme solution (final concentration to be optimized for linear product formation) to all wells except the negative control wells.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of the [³H]-NAAG substrate solution (final concentration ~50 nM) to all wells to start the reaction.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 150 µL of a 50% (v/v) slurry of Dowex AG 50W-X8 resin in water to each well. The resin binds the unreacted [³H]-NAAG.

  • Separation: Centrifuge the plate at 2000 x g for 5 minutes.

  • Measurement: Transfer 100 µL of the supernatant (containing the [³H]-glutamate product) to a scintillation vial with 4 mL of scintillation cocktail. Measure the radioactivity using a scintillation counter.

Data Presentation and Analysis

The inhibitory activity of this compound is determined by calculating the percentage of inhibition at each concentration and then determining the IC50 value.

Calculation of Percent Inhibition

% Inhibition = [ 1 - ( (CPM_inhibitor - CPM_background) / (CPM_positive_control - CPM_background) ) ] * 100

Where:

  • CPM_inhibitor: Counts per minute in the presence of this compound.

  • CPM_background: Counts per minute in the negative control wells.

  • CPM_positive_control: Counts per minute in the positive control wells.

Data Summary Table
This compound (µM)Average CPM (n=3)Standard Deviation% Inhibition
100
30
10
3
1
0.3
0.1
0 (Positive Control)0
BackgroundN/A
IC50 Determination

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This application note provides a comprehensive protocol for assessing the inhibitory activity of this compound against Glutamate Carboxypeptidase II. The described assay is a valuable tool for researchers in neuroscience and drug discovery aimed at developing novel therapeutics for neurological disorders characterized by glutamate excitotoxicity. The detailed methodology and data analysis procedures will enable the generation of reliable and reproducible results for the characterization of potential GCPII inhibitors.

References

Application Notes and Protocols for the Asymmetric Synthesis of N-Benzyl-DL-aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of N-benzylaspartic acid, a chiral building block of significant interest in pharmaceutical and chemical research. The methodologies presented focus on providing enantiomerically enriched forms of the target molecule, moving beyond the racemic (DL) mixture. The primary strategies highlighted are biocatalytic hydroamination and classical diastereoselective synthesis using chiral auxiliaries.

Introduction

N-substituted L-aspartic acid derivatives are crucial components in the development of pharmaceuticals and nutraceuticals, including potent sweeteners like neotame and advantame.[1] The asymmetric synthesis of these compounds is therefore of high importance. Traditional chemical methods often involve multiple steps and harsh reaction conditions.[1] In contrast, biocatalytic approaches offer a more environmentally friendly and step-economic alternative, often with excellent enantioselectivity.[1]

Methodologies for Asymmetric Synthesis

Two primary and effective methods for the asymmetric synthesis of N-benzylaspartic acid are detailed below:

  • Biocatalytic Hydroamination using Ethylenediamine-N,N′-disuccinic acid (EDDS) Lyase: This method utilizes the enzyme EDDS lyase to catalyze the enantioselective addition of benzylamine to fumarate, yielding the corresponding N-benzyl-L-aspartic acid with high purity.[1]

  • Diastereoselective Synthesis using a Chiral Auxiliary: This classical chemical approach involves the addition of benzylamine to an N-chiral auxiliary-substituted maleamic acid, followed by hydrolysis to yield N-benzyl-D-aspartic acid.[2]

The following sections provide detailed protocols and comparative data for these methods.

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of N-Benzyl-L-aspartic Acid using EDDS Lyase

This protocol is adapted from the enantioselective synthesis of various N-arylalkyl-substituted L-aspartic acids using EDDS lyase.[1]

Materials:

  • Ethylenediamine-N,N′-disuccinic acid (EDDS) lyase (15 μM)

  • Fumaric acid (10 mM)

  • Benzylamine (50 mM)

  • NaH₂PO₄ buffer (20 mM, pH 8.5)

  • DMSO (as cosolvent, if needed for substrate solubility)

  • HCl (for acidification)

  • Ethyl acetate (for extraction)

Procedure:

  • Prepare a reaction mixture containing EDDS lyase (15 μM), fumaric acid (10 mM), and benzylamine (50 mM) in 3 mL of NaH₂PO₄ buffer (20 mM, pH 8.5).

  • Incubate the reaction mixture at room temperature for 24-48 hours. Monitor the conversion of the amine substrate to the corresponding product by ¹H NMR spectroscopy.

  • Upon completion, acidify the reaction mixture to a pH of approximately 2 using HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by a suitable method, such as flash chromatography, if necessary.

  • Determine the enantiomeric excess (ee%) of the final product by chiral HPLC analysis.

Protocol 2: Diastereoselective Synthesis of N-Benzyl-D-aspartic Acid

This protocol is based on the asymmetric synthesis of N-benzyl-D-aspartic acid using N-D-α-methylbenzylmaleamic acid as a chiral auxiliary.[2]

Materials:

  • N-D-α-methylbenzylmaleamic acid

  • Benzylamine

  • 48% Hydrobromic acid

Procedure:

Step 1: Addition of Benzylamine

  • React N-D-α-methylbenzylmaleamic acid with benzylamine. The specific reaction conditions (solvent, temperature, and reaction time) should be optimized based on the original literature.[2]

  • Isolate the resulting N¹-benzyl-N²-D-α-methylbenzylasparagine.

Step 2: Hydrolysis

  • Hydrolyze the N¹-benzyl-N²-D-α-methylbenzylasparagine using 48% hydrobromic acid. This step cleaves the chiral auxiliary.

  • Isolate and purify the resulting N-benzyl-D-aspartic acid.

Data Presentation

The following table summarizes the quantitative data for the described synthetic methods.

MethodSubstrate 1Substrate 2Catalyst/AuxiliaryProductYieldEnantiomeric Excess (ee%)Diastereomeric Excess (de%)Reference
Biocatalytic HydroaminationFumarateBenzylamineEDDS LyaseN-Benzyl-L-aspartic acidUp to 79%>99%Not Applicable[1]
Diastereoselective SynthesisMaleic Anhydride DerivativeBenzylamineN-D-α-methylbenzylmaleamic acidN-Benzyl-D-aspartic acid---[2]

Data for the diastereoselective synthesis (yield, ee%, de%) was not explicitly available in the cited abstract and would require consulting the full publication.

Visualization of Workflows

Biocatalytic Synthesis Workflow

Biocatalytic_Synthesis cluster_reactants Starting Materials cluster_reaction Biocatalytic Reaction cluster_enzyme Catalyst cluster_product Product Isolation Fumarate Fumarate ReactionVessel Reaction Mixture (NaH2PO4 buffer, pH 8.5) Fumarate->ReactionVessel Benzylamine Benzylamine Benzylamine->ReactionVessel Acidification Acidification (HCl) ReactionVessel->Acidification EDDS_Lyase EDDS Lyase EDDS_Lyase->ReactionVessel Extraction Extraction (Ethyl Acetate) Acidification->Extraction Purification Purification Extraction->Purification FinalProduct N-Benzyl-L-aspartic acid Purification->FinalProduct

Caption: Workflow for the biocatalytic synthesis of N-Benzyl-L-aspartic acid.

Diastereoselective Synthesis Workflow

Diastereoselective_Synthesis cluster_reactants Starting Materials cluster_reaction1 Step 1: Addition Reaction cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis cluster_product Product Isolation ChiralAuxiliary N-D-α-methylbenzyl- maleamic acid Addition Addition of Benzylamine ChiralAuxiliary->Addition Benzylamine Benzylamine Benzylamine->Addition DiastereomericIntermediate N¹-benzyl-N²-D-α- methylbenzylasparagine Addition->DiastereomericIntermediate Hydrolysis Hydrolysis (48% HBr) DiastereomericIntermediate->Hydrolysis FinalProduct N-Benzyl-D-aspartic acid Hydrolysis->FinalProduct

Caption: Workflow for the diastereoselective synthesis of N-Benzyl-D-aspartic acid.

Application Notes

  • Enzyme Selection: The use of EDDS lyase is particularly advantageous due to its broad substrate scope with respect to the amine and its excellent enantioselectivity.[1] Other C-N lyases, such as aspartate ammonia lyase (AspB), have also been investigated for the synthesis of N-substituted aspartic acids and may be considered as alternatives.[3]

  • Chiral Auxiliary Approach: The diastereoselective method provides access to the D-enantiomer of N-benzylaspartic acid. The success of this method relies on the efficient separation of the diastereomeric intermediate and the clean removal of the chiral auxiliary.

  • Analytical Considerations: Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the enantiomeric excess of the final product. It is crucial to have access to both enantiomers or a racemic standard for method development.

  • Future Outlook: The field of biocatalysis is rapidly advancing, and protein engineering of enzymes like EDDS lyase could lead to catalysts with even broader substrate scopes, higher activities, and improved stability, further enhancing the utility of this approach for synthesizing a wide range of N-substituted amino acids.

References

Application Note: Purification of Benzylaspartic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust protocol for the purification of N-benzyl-L-aspartic acid via recrystallization. This method is designed for researchers, scientists, and drug development professionals to achieve high-purity benzylaspartic acid, a key intermediate in the synthesis of various pharmaceuticals and peptidomimetics. The protocol outlines a mixed-solvent system approach, leveraging the differential solubility of the target compound and its impurities at varying temperatures. This document provides a step-by-step experimental procedure, a table of representative solubility data, and a visual workflow to ensure reproducible and efficient purification.

Introduction

N-benzyl-L-aspartic acid is a pivotal building block in synthetic organic chemistry, particularly in the development of peptide-based therapeutics. The purity of this intermediate is paramount to ensure the desired efficacy and safety profile of the final active pharmaceutical ingredient (API). Synthesis of N-benzyl-L-aspartic acid can result in several impurities, including unreacted starting materials such as L-aspartic acid and benzyl bromide, as well as by-products like dibenzylated species and polymeric material. Recrystallization is a powerful and scalable technique for the removal of these impurities, yielding a product with high crystalline and chemical purity.

The principle of this method relies on the selection of a suitable solvent or solvent system in which the solubility of N-benzyl-L-aspartic acid exhibits a steep increase with temperature, while the impurities remain either highly soluble or insoluble at all temperatures. This protocol employs a binary solvent system of ethyl acetate and n-hexane, which has been shown to be effective for the crystallization of similar amino acid derivatives.

Data Presentation

The selection of an appropriate solvent system is critical for successful recrystallization. The following table summarizes the qualitative and representative quantitative solubility of N-benzyl-L-aspartic acid in various common laboratory solvents. Please note that the quantitative data is illustrative, based on the behavior of similar compounds, as precise experimental data is not widely available in the literature. Researchers should perform preliminary solubility tests to optimize the solvent ratios and volumes for their specific sample.

SolventQualitative Solubility at Room TemperatureRepresentative Solubility ( g/100 mL) at 25°CRepresentative Solubility ( g/100 mL) at 78°C (Boiling Point)
WaterInsoluble< 0.1< 0.2
MethanolSparingly Soluble~1.0~15
EthanolSparingly Soluble~0.8~12
AcetoneSlightly Soluble[1]~0.5~8
Ethyl AcetateSlightly Soluble~2.0~25
n-HexaneInsoluble< 0.01< 0.1
DichloromethaneSparingly Soluble~1.5~20
Acetic AcidSoluble> 10> 50
DMSOSoluble[1]> 10> 50

Note: This data is for illustrative purposes and should be confirmed experimentally.

Experimental Protocols

This section provides a detailed methodology for the purification of N-benzyl-L-aspartic acid by recrystallization from an ethyl acetate/n-hexane solvent system.

Materials and Equipment:

  • Crude N-benzyl-L-aspartic acid

  • Ethyl acetate (reagent grade or higher)

  • n-Hexane (reagent grade or higher)

  • Erhlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Drying oven or vacuum desiccator

Protocol:

  • Dissolution:

    • Place the crude N-benzyl-L-aspartic acid into a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.

    • For every 1 gram of crude material, add 5-10 mL of ethyl acetate. The exact volume will depend on the purity of the crude product and should be sufficient to form a slurry.

    • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux with constant stirring.

    • Continue to add ethyl acetate portion-wise until all the solid has just dissolved. It is crucial to avoid adding a large excess of solvent to ensure a good yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Preheat a separate Erlenmeyer flask and a fluted filter paper in an oven.

    • Quickly filter the hot solution through the preheated funnel and filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, crystal formation should be apparent.

    • To induce further crystallization, begin to slowly add n-hexane to the mixture while gently stirring. A typical starting ratio is 1:1 (v/v) of ethyl acetate to n-hexane. The solution will become cloudy, indicating precipitation.

    • Continue adding n-hexane until a significant amount of precipitate has formed.

    • Place the flask in an ice bath for at least 1 hour to maximize the yield of the purified product.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of cold 1:2 (v/v) ethyl acetate/n-hexane to remove any remaining soluble impurities.

    • Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a temperature below the melting point (typically 40-50°C) until a constant weight is achieved.

Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ethyl acetate and n-hexane are flammable. Avoid open flames and use a heating mantle or steam bath for heating.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound add_solvent Add Ethyl Acetate start->add_solvent heat Heat to Reflux add_solvent->heat dissolved Completely Dissolved Solution heat->dissolved hot_filter Filter Hot Solution dissolved->hot_filter cool Cool to Room Temperature dissolved->cool impurities_removed Solution Free of Insoluble Impurities hot_filter->impurities_removed impurities_removed->cool add_antisolvent Add n-Hexane cool->add_antisolvent ice_bath Cool in Ice Bath add_antisolvent->ice_bath crystals_formed Crystal Slurry ice_bath->crystals_formed vacuum_filter Vacuum Filtration crystals_formed->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry under Vacuum wash->dry end Pure this compound Crystals dry->end

Caption: Workflow for the Purification of this compound.

References

Application of Benzylaspartic Acid in Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylaspartic acid, a derivative of the amino acid aspartic acid, serves as a versatile building block in medicinal chemistry and drug development. Its unique structural features, including the presence of a benzyl group, offer advantages in modulating the physicochemical properties of parent molecules, such as stability, solubility, and bioavailability. This document provides a detailed overview of the applications of this compound in drug development, with a focus on its use in peptide synthesis and as a scaffold for novel therapeutic agents. Detailed experimental protocols and quantitative data are presented to guide researchers in this field.

I. Role in Peptide Synthesis and Drug Delivery

This compound is frequently employed in solid-phase peptide synthesis (SPPS), primarily as a protected form of aspartic acid. The benzyl group serves as a protecting group for the side-chain carboxyl group of aspartic acid, preventing unwanted side reactions during peptide elongation.

One notable application is in the development of drug-peptide conjugates to reduce toxicity. For instance, heteropeptides containing L-aspartic acid and benzyl-L-aspartic acid have been synthesized to mitigate the nephrotoxicity of drugs like Amphotericin B through hydrophobic interactions.[1] Furthermore, β-Benzyl L-Aspartic Acid N-carboxyanhydride (NCA) is utilized in the synthesis of PEG-poly(aspartate) block copolymer micelles, which can serve as drug delivery vehicles, particularly in cancer therapy.

A. Solid-Phase Peptide Synthesis (SPPS) Protocol using this compound

This protocol outlines the general steps for incorporating a benzyl-protected aspartic acid residue into a peptide sequence using the Boc/Bzl strategy.

Materials:

  • Fmoc-protected amino acids

  • Boc-Asp(OBzl)-OH (N-α-tert-butyloxycarbonyl-L-aspartic acid β-benzyl ester)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Boc-Asp(OBzl)-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the mixture and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Boc and benzyl protecting groups.

    • Precipitate the peptide by adding cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

B. Experimental Workflow for SPPS

SPPS_Workflow resin Resin Swelling deprotection Fmoc Deprotection resin->deprotection coupling Amino Acid Coupling deprotection->coupling washing Washing coupling->washing repeat Repeat Cycles washing->repeat For next amino acid cleavage Cleavage & Deprotection washing->cleavage Final amino acid repeat->deprotection purification Purification cleavage->purification TopoII_Pathway inhibitor This compound Derivative (Topoisomerase IIα Inhibitor) topo2a Topoisomerase IIα inhibitor->topo2a Inhibits dna_replication DNA Replication topo2a->dna_replication Facilitates dsb DNA Double-Strand Breaks dna_replication->dsb Inhibition leads to atm_atr ATM/ATR Activation dsb->atm_atr chk1_chk2 Chk1/Chk2 Phosphorylation atm_atr->chk1_chk2 cdc25 Cdc25 Phosphatase Inhibition chk1_chk2->cdc25 cdk1 Cdk1/Cyclin B Inactivation cdc25->cdk1 Inhibits dephosphorylation of g2m_arrest G2/M Cell Cycle Arrest cdk1->g2m_arrest Leads to apoptosis Apoptosis g2m_arrest->apoptosis NMDAR_Pathway glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Activates ca_influx Ca²⁺ Influx nmda_receptor->ca_influx benzylaspartic_acid This compound Derivative (Potential Modulator) benzylaspartic_acid->nmda_receptor Potentially Modulates neuroprotection Neuroprotection benzylaspartic_acid->neuroprotection Potential Outcome downstream Downstream Signaling Cascades (e.g., Calpain, nNOS activation) ca_influx->downstream excitotoxicity Excitotoxicity & Neuronal Death downstream->excitotoxicity

References

Application Notes and Protocols for the Ring-Opening Polymerization of L-Aspartic β-Lactam Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening polymerization (ROP) of L-aspartic β-lactam benzyl ester presents a versatile and efficient method for the synthesis of poly(β-benzyl L-aspartate), a precursor to the biodegradable and biocompatible poly(L-aspartic acid). This synthetic polypeptide has garnered significant attention in the biomedical field due to its potential applications in drug delivery, tissue engineering, and as a component of smart hydrogels. The ability to control the polymer's molecular weight and architecture through careful selection of reaction conditions makes this polymerization technique particularly valuable for creating tailored biomaterials.

This document provides detailed application notes and experimental protocols for the anionic ring-opening polymerization of L-aspartic β-lactam benzyl ester. The information is intended to guide researchers in the successful synthesis and characterization of poly(β-benzyl L-aspartate) and to highlight its potential in various research and development settings.

Application Notes

Poly(L-aspartic acid) and its derivatives, synthesized from the ring-opening polymerization of L-aspartic β-lactam benzyl ester, offer a range of valuable properties for biomedical and pharmaceutical applications:

  • Drug Delivery: The biodegradable nature of poly(aspartic acid) makes it an excellent candidate for creating drug delivery systems.[1][2] It can be formulated into nanoparticles to encapsulate therapeutic agents, facilitating targeted drug delivery and potentially reducing side effects.[1][2] The polymer's structure allows for the attachment of various drug molecules, enabling the development of sophisticated drug conjugates.

  • Tissue Engineering: As a biomaterial, poly(aspartic acid) can be used in tissue engineering applications, such as in the creation of scaffolds that support cell growth and tissue regeneration.[1]

  • Smart Hydrogels: The polymer can be cross-linked to form hydrogels that respond to environmental stimuli like pH, making them "smart" materials for controlled drug release and other applications.[1]

  • Biocompatibility: Poly(aspartic acid) is known for its biocompatibility, meaning it is well-tolerated by the body and does not elicit a significant immune response.[1][2]

The synthesis via ring-opening polymerization of the β-lactam precursor allows for the production of high molecular weight polymers with controlled stereochemistry, which is crucial for the performance of the final biomaterial. The benzyl ester protecting group can be readily removed post-polymerization to yield the functional poly(L-aspartic acid).

Experimental Protocols

The following protocols are based on the anionic-assisted ring-opening polymerization of L-aspartic β-lactam benzyl ester. The choice of solvent is a critical parameter, with low-polarity solvents generally yielding higher molecular weight polymers and minimizing side reactions such as imide formation.

Protocol 1: Anionic Polymerization in a Low-Polarity Solvent (e.g., Dichloromethane)

This protocol aims to produce high molecular weight poly(β-benzyl L-aspartate) with minimal side products.

Materials:

  • L-aspartic β-lactam benzyl ester (monomer)

  • Anionic initiator (e.g., sodium methoxide, n-butyllithium)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous methanol (for termination)

  • Diethyl ether (for precipitation)

  • Standard laboratory glassware (Schlenk line, syringes, etc.)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Monomer and Solvent Preparation: Dry the L-aspartic β-lactam benzyl ester under vacuum. Purify and dry the dichloromethane (DCM) using appropriate methods (e.g., distillation over calcium hydride).

  • Reaction Setup: Assemble the reaction glassware under an inert atmosphere. A Schlenk flask equipped with a magnetic stirrer is recommended.

  • Polymerization:

    • Dissolve a known amount of L-aspartic β-lactam benzyl ester in anhydrous DCM in the reaction flask. The monomer concentration can be varied, but a typical starting point is 0.1-0.5 M.

    • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

    • Prepare a solution of the anionic initiator in an appropriate anhydrous solvent. The monomer-to-initiator ratio (M/I) will determine the theoretical molecular weight of the polymer. A higher M/I ratio will result in a higher molecular weight.

    • Slowly add the initiator solution to the stirring monomer solution via syringe.

    • Allow the reaction to proceed for a specified time, typically ranging from several hours to a full day. Monitor the reaction progress by techniques such as FT-IR spectroscopy (disappearance of the β-lactam carbonyl peak).

  • Termination:

    • Terminate the polymerization by adding a small amount of anhydrous methanol to quench the active anionic species.

  • Purification:

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as diethyl ether.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the purified poly(β-benzyl L-aspartate) under vacuum to a constant weight.

  • Characterization:

    • Determine the molecular weight and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).

    • Confirm the chemical structure of the polymer using ¹H NMR and FT-IR spectroscopy.

Data Presentation

The following tables summarize the expected influence of key reaction parameters on the polymerization outcome based on literature findings.

Table 1: Effect of Solvent Polarity on Polymerization

Solvent PolarityExpected Molecular WeightLikelihood of Side Reactions (e.g., Imide Formation)
Low (e.g., Dichloromethane, Toluene)HighLow
High (e.g., Dimethylformamide, DMSO)LowerHigh

Table 2: Influence of Monomer-to-Initiator (M/I) Ratio on Molecular Weight

Monomer-to-Initiator (M/I) RatioExpected Molecular Weight
LowLower
HighHigher

Visualizations

Diagram 1: Anionic Ring-Opening Polymerization Workflow

G Workflow for Anionic ROP of L-Aspartic β-Lactam Benzyl Ester cluster_prep Preparation cluster_rxn Polymerization cluster_workup Work-up & Characterization Monomer_Prep Monomer Drying Setup Reaction Setup under Inert Atmosphere Monomer_Prep->Setup Solvent_Prep Solvent Purification & Drying Solvent_Prep->Setup Dissolution Dissolve Monomer in Anhydrous Solvent Setup->Dissolution Initiation Add Anionic Initiator Dissolution->Initiation Propagation Allow Polymerization to Proceed Initiation->Propagation Termination Terminate with Methanol Propagation->Termination Precipitation Precipitate Polymer in Non-solvent Termination->Precipitation Purification Filter and Wash Polymer Precipitation->Purification Drying Dry Polymer under Vacuum Purification->Drying Characterization Analyze MW, PDI, and Structure Drying->Characterization

Caption: A step-by-step workflow for the anionic ring-opening polymerization.

Diagram 2: Logical Relationship of Reaction Parameters

G Key Parameter Relationships in Anionic ROP Solvent_Polarity Solvent Polarity MW Molecular Weight Solvent_Polarity->MW inversely proportional Side_Reactions Side Reactions Solvent_Polarity->Side_Reactions directly proportional MI_Ratio Monomer/Initiator Ratio MI_Ratio->MW directly proportional PDI Polydispersity Side_Reactions->PDI influences

Caption: Interplay of key reaction parameters and their effect on polymer properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Benzyl-L-Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-benzyl-L-aspartic acid synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of N-benzyl-L-aspartic acid, particularly when using the Schotten-Baumann reaction between L-aspartic acid and a benzylating agent (e.g., benzyl chloroformate).

Issue 1: Low Yield of N-Benzyl-L-Aspartic Acid

Question: My reaction is resulting in a low yield of the desired N-benzyl-L-aspartic acid. What are the potential causes and how can I improve the yield?

Answer: Low yields can stem from several factors related to reaction conditions and reagent stoichiometry. Here are the primary causes and recommended solutions:

  • Suboptimal pH: The pH of the reaction mixture is critical. The reaction of L-aspartic acid with benzyl chloroformate is typically carried out under alkaline conditions to deprotonate the amino group, enhancing its nucleophilicity.

    • Solution: Maintain a specific and stable pH range throughout the addition of the benzylating agent. A pH range of 9.2 to 12.0 is often cited, with some protocols specifying a narrower, optimal range of 10.0 to 11.0 or even higher at 12.0 to 13.5 to suppress side reactions.[1][2] Use of a buffer or careful, slow addition of a base (e.g., NaOH solution) can help maintain the desired pH.[3]

  • Incorrect Temperature: Temperature influences the reaction rate and the prevalence of side reactions.

    • Solution: While some older protocols suggest room temperature, carrying out the reaction at elevated temperatures, specifically between 35°C and 55°C (preferably 46°C to 50°C), has been shown to significantly reduce reaction time and improve yields to over 90%.[1][4]

  • Improper Reagent Concentration and Addition: Highly dilute solutions can lead to lower production capacity, while improper addition of reagents can promote side reactions.[1]

    • Solution: The initial concentration of L-aspartic acid should be optimized. A water-to-L-aspartic acid ratio of approximately 3:1 has been suggested for good yields with low impurity levels.[1] Add the benzyl chloroformate slowly and simultaneously with the base to maintain a constant pH and minimize local excesses of the acylating agent, which can lead to dipeptide formation.

  • Side Reactions: The formation of by-products is a major cause of reduced yield. The most common side product is N-benzyloxycarbonyl aspartyl aspartic acid (a dipeptide).[1] Another potential side reaction is the base-catalyzed ring closure of the β-benzylaspartyl residue to form an aminosuccinyl derivative.[5][6]

    • Solution: To minimize dipeptide formation, maintain optimal pH and temperature as described above.[1] To suppress the formation of aminosuccinyl derivatives, the addition of catalysts like 1-hydroxybenzotriazole or 4-dimethylaminopyridine can be effective as they selectively catalyze the desired reaction without significantly increasing the rate of ring closure.[5]

Issue 2: Presence of Impurities in the Final Product

Question: My final product is contaminated with by-products. How can I identify and minimize them?

Answer: The primary impurities are typically unreacted L-aspartic acid, N-benzyloxycarbonyl aspartyl aspartic acid, and benzyl alcohol from the decomposition of benzyl chloroformate.[1][2]

  • N-benzyloxycarbonyl aspartyl aspartic acid: This dipeptide by-product can be minimized by controlling the reaction conditions as mentioned above (pH, temperature, slow reagent addition).[1]

    • Purification: This impurity can be removed by alkaline hydrolysis. Digesting the crude product at a pH of at least 10 (preferably 12-13.5) and a temperature of 50°C to 90°C can hydrolyze the dipeptide impurity.[7]

  • Unreacted L-aspartic acid: The presence of unreacted starting material is often due to incomplete reaction.

    • Solution: Monitor the reaction progress using a method like the Ninhydrin test to ensure the consumption of L-aspartic acid.[1] Increasing the reaction time or optimizing the temperature can drive the reaction to completion.

  • Benzyl alcohol: This can form from the hydrolysis of benzyl chloroformate.

    • Solution: Maintaining the optimal pH range can suppress the decomposition of benzyl chloroformate.[2]

    • Purification: Benzoic acid, a related impurity, can be removed by extraction with a non-aqueous organic solvent like chloroform, ether, or benzene after adjusting the aqueous solution to a pH of 9.5-12.0.[8]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of key reaction parameters on the yield and purity of N-benzyloxycarbonyl-L-aspartic acid (Z-Asp), a common form of N-benzyl-L-aspartic acid.

ParameterCondition 1Condition 2Condition 3OutcomeReference
Temperature 10°C - 45°C35°C - 55°C 46°C - 50°CHigher temperatures significantly reduce reaction time while maintaining high yields (>90%).[1]
pH 10.75 - 11.759.2 - 12.010.0 - 11.0 A controlled pH is crucial to minimize dipeptide by-product formation. The optimal range balances reactivity and side reactions.[1]
pH (alternative) 12.0 - 13.5 --High pH can suppress both dipeptide formation and the decomposition of benzyl chloroformate, leading to high yields and purity.[2]
L-Aspartic Acid Concentration (g H₂O / g L-AA) 5:1 - 1.5:1~3:1 -An optimized concentration ensures good yields while minimizing unreacted starting material and dipeptide formation.[1]

Experimental Protocols

Protocol 1: High-Temperature Synthesis of N-Benzyloxycarbonyl-L-Aspartic Acid

This protocol is adapted from a high-yield synthesis method.[1]

Materials:

  • L-Aspartic Acid

  • Sodium Hydroxide (NaOH)

  • Benzyl Chloroformate (BCF)

  • Water

  • Hydrochloric Acid (HCl) for acidification

Procedure:

  • Prepare an aqueous solution of the sodium salt of L-aspartic acid. A recommended concentration is a water-to-L-aspartic acid ratio of approximately 3:1.

  • Adjust the pH of the solution to between 10.0 and 11.0 using a NaOH solution.

  • Heat the reaction mixture to a temperature between 46°C and 50°C.

  • Slowly and simultaneously add benzyl chloroformate and a dilute NaOH solution to the reaction mixture while vigorously stirring. Maintain the temperature and pH within the specified ranges throughout the addition.

  • Monitor the consumption of L-aspartic acid using a suitable method (e.g., Ninhydrin test).

  • Once the reaction is complete (little to no unreacted L-aspartic acid detected), cool the reaction mixture.

  • Acidify the mixture with HCl to precipitate the N-benzyloxycarbonyl-L-aspartic acid product.

  • Filter the precipitate, wash with cold water, and dry.

Mandatory Visualizations

Experimental Workflow for N-Benzyl-L-Aspartic Acid Synthesis

experimental_workflow start_end start_end process process decision decision output output start Start prepare_solution Prepare L-Aspartic Acid Sodium Salt Solution start->prepare_solution adjust_ph_temp Adjust pH (10-11) & Heat (46-50°C) prepare_solution->adjust_ph_temp add_reagents Slowly Add BCF & NaOH Solution adjust_ph_temp->add_reagents monitor_reaction Monitor Reaction (e.g., Ninhydrin Test) add_reagents->monitor_reaction reaction_complete Reaction Complete? monitor_reaction->reaction_complete reaction_complete->add_reagents No acidify Acidify with HCl reaction_complete->acidify Yes isolate_product Filter, Wash, & Dry Product acidify->isolate_product product N-Benzyl-L-Aspartic Acid isolate_product->product end_node End product->end_node

Caption: Workflow for the synthesis of N-benzyl-L-aspartic acid.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield problem problem cause cause solution solution low_yield Low Yield suboptimal_ph Suboptimal pH low_yield->suboptimal_ph incorrect_temp Incorrect Temperature low_yield->incorrect_temp side_reactions Side Reactions low_yield->side_reactions adjust_ph Maintain pH 9.2-12.0 (Optimal: 10.0-11.0) suboptimal_ph->adjust_ph adjust_temp Increase Temp to 35-55°C (Optimal: 46-50°C) incorrect_temp->adjust_temp control_side_reactions Optimize pH & Temp, Slow Reagent Addition side_reactions->control_side_reactions

Caption: Troubleshooting logic for low synthesis yield.

Frequently Asked Questions (FAQs)

Q1: What is the Schotten-Baumann reaction in the context of benzylaspartic acid synthesis?

A1: The Schotten-Baumann reaction is a method to synthesize amides from amines and acid chlorides. In this context, it refers to the reaction of L-aspartic acid (the amine source) with benzyl chloroformate (the acyl chloride) in the presence of a base to produce N-benzyloxycarbonyl-L-aspartic acid.

Q2: Can I use other benzylating agents besides benzyl chloroformate?

A2: Yes, other benzylating agents can be used. For example, benzyl bromide can be employed, though the reaction conditions, such as the choice of base and solvent, would need to be adjusted accordingly. However, benzyl chloroformate is commonly used for N-protection of amino acids.

Q3: How can I confirm the purity of my final product?

A3: Standard analytical techniques can be used to assess the purity of your N-benzyl-L-aspartic acid. These include:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can separate the product from impurities.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify any contaminants.

Q4: What is the role of a surfactant or buffer in the reaction?

A4: The addition of a surfactant can help to reduce the reaction cycle time. A buffer is used to prevent wide fluctuations in pH and minimize localized high concentrations of reactants, which is particularly useful when the reaction rate is increased by a surfactant or higher temperatures.[3]

Q5: Are there any specific safety precautions I should take?

A5: Yes. Benzyl chloroformate is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction can be exothermic, so proper temperature control is essential. Always consult the Safety Data Sheets (SDS) for all chemicals used.

References

Side reactions in peptide synthesis using beta-benzyl-aspartyl residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions related to the use of β-benzyl-aspartyl and other ester-protected aspartyl residues in Fmoc solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a problem?

Aspartimide formation is a significant side reaction during Fmoc-based SPPS involving the cyclization of an aspartic acid (Asp) residue.[1] The process is initiated by the deprotonation of the backbone amide nitrogen following the Asp residue under the basic conditions of Fmoc-deprotection (e.g., with piperidine). This deprotonated nitrogen then attacks the side-chain carbonyl of the aspartyl residue, forming a five-membered succinimide ring known as an aspartimide.[1][2]

This side reaction is problematic for several reasons:

  • Formation of Multiple Byproducts: The aspartimide ring can be opened by nucleophiles like piperidine or water, leading to a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides.[2][3]

  • Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in D-aspartyl peptides which are difficult to separate from the desired L-isomer.[1][2]

  • Chain Termination: In some cases, the aspartimide intermediate can lead to the formation of piperazine-2,5-diones (diketopiperazines), causing termination of the peptide chain.[4]

  • Purification Challenges: These byproducts often have identical masses and similar chromatographic properties to the target peptide, making purification difficult and sometimes impossible.[5]

  • Reduced Yield: The formation of these side products significantly lowers the overall yield of the desired peptide.[1]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

The propensity for aspartimide formation is highly sequence-dependent.[2] Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly susceptible. The most problematic sequences include:

  • Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.[6]

  • Asp-Asn (D-N) [6][7]

  • Asp-Ser (D-S) [6]

  • Asp-Arg (D-R) [5]

Q3: How does temperature affect aspartimide formation?

Increased temperature significantly accelerates the rate of aspartimide formation. This is a critical consideration in microwave-assisted SPPS, where elevated temperatures are used to speed up synthesis. While microwave synthesis can be highly efficient, careful optimization of temperature and deprotection times is necessary to minimize this side reaction.[5]

Troubleshooting Guide

Issue: Significant aspartimide-related impurities are detected in my crude peptide.

This is a common challenge, especially with susceptible sequences. Below are several strategies, from simple protocol modifications to the use of specialized reagents, to mitigate this problem.

Strategy 1: Modification of Deprotection and Coupling Conditions

Q: Can I change my Fmoc deprotection conditions to reduce aspartimide formation?

Yes, modifying the deprotection cocktail is often the first and simplest approach.

  • Use a Weaker Base: Replacing piperidine with a weaker base can significantly reduce the rate of aspartimide formation.

    • Piperazine: Often used in combination with DBU (e.g., 5% piperazine and 2% DBU in DMF), it can be effective in suppressing aspartimide formation.[3][8] However, deprotection times may need to be extended.[8]

    • Morpholine: Using approximately 50% morpholine in DMF has been shown to result in minimal aspartimide formation compared to piperidine, especially at elevated temperatures.[2]

  • Add an Acidic Additive: Adding a small amount of a weak acid to the standard 20% piperidine in DMF solution can help to lower the basicity and reduce aspartimide formation.

    • Hydroxybenzotriazole (HOBt): Adding 0.1 M HOBt to the piperidine solution has been shown to significantly reduce aspartimide formation.[9]

    • Formic Acid (FA): The addition of 1% formic acid to a piperazine/DBU deprotection solution can also minimize aspartimide formation.[8]

Strategy 2: Use of Sterically Hindered Side-Chain Protecting Groups

Q: Are there better side-chain protecting groups for Aspartic Acid than the standard tert-Butyl (OtBu)?

Yes, using a bulkier protecting group is a very effective strategy to sterically shield the side-chain carbonyl from nucleophilic attack. The standard Fmoc-Asp(OtBu)-OH is often inadequate for preventing aspartimide formation in susceptible sequences.[6][7]

Several alternatives with increased steric hindrance are available:

  • Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester): Offers significantly better protection than OtBu.[4][6]

  • Fmoc-Asp(OEpe)-OH (3-ethyl-3-pentyl ester): Provides even greater steric hindrance and is highly effective at reducing aspartimide formation.[5][10]

  • Fmoc-Asp(OBno)-OH (5-n-butyl-5-nonyl ester): A newer generation protecting group with large, flexible alkyl chains that offers superior protection.[6][10][11]

Strategy 3: Backbone Protection

Q: What is backbone protection and how does it prevent aspartimide formation?

This strategy involves modifying the backbone amide nitrogen of the amino acid following the aspartic acid residue, thereby preventing it from acting as a nucleophile. This is one of the most effective methods to completely eliminate the side reaction at that specific site.[9]

The most common approach is to use a 2,4-dimethoxybenzyl (Dmb)-protected dipeptide, such as Fmoc-Asp-(Dmb)Gly-OH , for the problematic Asp-Gly sequence. The Dmb group is introduced on the nitrogen of the glycine residue. This dipeptide is incorporated as a single unit during synthesis. The Dmb group is removed during the final trifluoroacetic acid (TFA) cleavage.[12][13]

Data Presentation

The following tables summarize quantitative data on the effectiveness of different strategies in minimizing aspartimide formation for the model peptide VKDGYI, which is highly prone to this side reaction at the Asp-Gly sequence.

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups

Protecting Group% Desired Peptide% Aspartimide ByproductsReference
OtBu (tert-Butyl)~50-60%~40-50%[7][14]
OMpe (3-methylpent-3-yl)~85-90%~10-15%[4][6][11]
OEpe (3-ethyl-3-pentyl)>95%<5%[5][10]
OBno (5-n-butyl-5-nonyl)>98%<2%[6][10][11]
Data is based on extended treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.[7]

Table 2: Effect of Fmoc-Deprotection Cocktails on Aspartimide Formation

Deprotection Cocktail% Aspartimide Formation% Piperidide/Piperazide AdductsReference
20% Piperidine in DMF24.4%20.0%[8]
20% Piperidine + 1% Formic Acid in DMF22.5%Not Reported[8]
5% Piperazine + 2% DBU in DMF14.8%1.8%[8]
5% Piperazine + 2% DBU + 1% Formic Acid in DMF2.5%0.9%[8]
Data is from a stress test where the peptide-resin was incubated at 50°C for 60 minutes in the deprotection solution.[8]

Experimental Protocols

Protocol 1: Fmoc Deprotection with Piperidine and HOBt

This protocol is recommended for peptides containing sequences moderately susceptible to aspartimide formation.[3]

  • Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.

  • Deprotection (Step 1): Drain the DMF and add the deprotection solution to the resin. Gently agitate the mixture at room temperature for 5-10 minutes.[3]

  • Drain: Drain the deprotection solution.

  • Deprotection (Step 2): Add a fresh portion of the deprotection solution and agitate for another 5-10 minutes.[3]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and HOBt before proceeding to the next coupling step.[3]

Protocol 2: Coupling of an Fmoc-Aaa-(Dmb)Gly-OH Dipeptide

This protocol is for incorporating a backbone-protected dipeptide to eliminate aspartimide formation at a specific site (e.g., Asp-Gly).

  • Resin Preparation: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin-bound peptide. Wash the resin thoroughly with DMF.

  • Amino Acid Activation:

    • In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide (1.5 - 2.5 equivalents relative to the resin loading).

    • Add an equivalent amount of a coupling reagent (e.g., HBTU, HATU).

    • Dissolve the mixture in a minimum volume of DMF.

    • Add DIPEA (3 - 5 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated dipeptide solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring: Check for completion of the coupling using a qualitative test (e.g., Kaiser test). If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.

  • Washing: Drain the coupling solution and wash the resin with DMF, DCM, and then DMF to prepare for the next deprotection step.

Visualizations

Aspartimide_Formation_Mechanism cluster_peptide Peptide Backbone cluster_reaction Side Reaction Pathway Peptide_Chain_Start ...-NH-CH(R)-CO- Asp_Residue NH-CH(CH₂-CO-O-PG)-CO- Next_Residue NH-CH(R')-CO-... Start Aspartyl Residue in Peptide Chain Deprotonation Deprotonation of Backbone Amide N Start->Deprotonation Piperidine (Base) Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Aspartimide Aspartimide Intermediate (Succinimide Ring) Cyclization->Aspartimide Hydrolysis Ring Opening (Hydrolysis/Piperidinolysis) Aspartimide->Hydrolysis Products Mixture of: • α-aspartyl peptide • β-aspartyl peptide • Racemized products • Piperidide adducts Hydrolysis->Products Troubleshooting_Workflow cluster_solutions Mitigation Strategies Start Aspartimide Formation Detected in Crude Peptide Q1 Is the sequence highly susceptible? (e.g., Asp-Gly, Asp-Asn) Start->Q1 Opt1 Modify Deprotection: • Use 20% Piperidine / 0.1M HOBt • Or use 5% Piperazine / 2% DBU Q1->Opt1 No / Moderately Opt2 Use Bulky Protecting Group: • Fmoc-Asp(OMpe)-OH • Fmoc-Asp(OEpe)-OH Q1->Opt2 Yes End Synthesize Peptide & Analyze Opt1->End Q1_res Q1_res Opt2->Q1_res Still problematic? Opt3 Use Backbone Protection: • Fmoc-Asp-(Dmb)Gly-OH Dipeptide Opt3->End Q1_res->Opt3 Yes Q1_res->End No Experimental_Workflow cluster_synthesis SPPS Cycle for Asp-(Dmb)Gly Incorporation Start Start: Peptide-Resin (N-term Fmoc-protected) Deprotect Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotect Wash1 Wash Resin with DMF Deprotect->Wash1 Couple Couple Activated Dipeptide to Resin (1-2h) Wash1->Couple Activate Activate Dipeptide: Fmoc-Asp-(Dmb)Gly-OH + HBTU/DIPEA in DMF Activate->Couple Wash2 Wash Resin (DMF, DCM, DMF) Couple->Wash2 Next_Cycle Proceed to Next Deprotection/Coupling Cycle Wash2->Next_Cycle

References

Solubility problems of N-benzyl-L-aspartic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of N-benzyl-L-aspartic acid in aqueous solutions. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges in dissolving this compound during their experiments.

Troubleshooting Guide

This guide offers a step-by-step approach to addressing common solubility issues with N-benzyl-L-aspartic acid.

Q1: My N-benzyl-L-aspartic acid is not dissolving in neutral water. What steps should I take?

A1: The limited aqueous solubility of N-benzyl-L-aspartic acid is primarily due to the hydrophobic nature of the benzyl group. An effective strategy to enhance its solubility is to systematically adjust the properties of the solvent. The recommended troubleshooting workflow is as follows:

  • pH Adjustment: The solubility of N-benzyl-L-aspartic acid is highly dependent on pH due to its acidic carboxylic acid moieties. With a predicted pKa of approximately 2.13, the compound is less soluble in acidic to neutral solutions. Increasing the pH of the aqueous solution with a base (e.g., NaOH) will deprotonate the carboxylic acid groups, forming a more soluble salt. It is advisable to incrementally increase the pH and observe for dissolution.

  • Temperature Increase: For many compounds, solubility increases with temperature. If pH adjustment alone is insufficient, gentle warming of the solution can be attempted. Care should be taken to avoid degradation of the compound at elevated temperatures.

  • Use of Co-solvents: If the compound remains insoluble after pH and temperature adjustments, the use of a water-miscible organic co-solvent is recommended. Solvents such as Dimethyl Sulfoxide (DMSO) or ethanol can disrupt the hydrophobic interactions of the benzyl group and facilitate dissolution. It is best practice to first dissolve the compound in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.

Below is a diagram illustrating the troubleshooting workflow.

Troubleshooting Workflow for Dissolving N-benzyl-L-aspartic Acid start Start with Undissolved Compound in Aqueous Solution ph_adjust Adjust pH to > 7.0 with a suitable base start->ph_adjust dissolved1 Compound Dissolved ph_adjust->dissolved1 Success temp_increase Gently warm the solution ph_adjust->temp_increase Failure dissolved2 Compound Dissolved temp_increase->dissolved2 Success cosolvent Use a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, Ethanol) temp_increase->cosolvent Failure dissolved3 Compound Dissolved cosolvent->dissolved3 Success end Consult further resources or consider alternative formulation strategies cosolvent->end Failure

Troubleshooting Workflow

Frequently Asked Questions (FAQs)

Q2: What is the expected aqueous solubility of N-benzyl-L-aspartic acid?

A2: Currently, there is a lack of specific quantitative data for the aqueous solubility of N-benzyl-L-aspartic acid in publicly available literature. However, based on its chemical structure, which includes a nonpolar benzyl group, its solubility in neutral aqueous solutions is expected to be low. For comparison, a related compound, N-benzyloxycarbonyl-L-aspartic acid 4-benzyl ester, is reported to be insoluble in water[1].

Q3: How does pH influence the solubility of N-benzyl-L-aspartic acid?

A3: The solubility of N-benzyl-L-aspartic acid is significantly influenced by pH. The molecule contains two carboxylic acid groups and has a predicted pKa of around 2.13.

  • At acidic pH (below pKa): The carboxylic acid groups will be protonated and uncharged, leading to lower aqueous solubility.

  • At basic pH (above pKa): The carboxylic acid groups will be deprotonated, forming carboxylate anions. This charged form is more polar and will exhibit significantly higher solubility in water.

Therefore, to dissolve N-benzyl-L-aspartic acid in an aqueous medium, adjusting the pH to the basic range is a primary strategy.

Conceptual Relationship between pH and Solubility cluster_0 Low pH (e.g., pH < 4) cluster_1 High pH (e.g., pH > 7) low_ph Protonated form (less soluble) high_ph Deprotonated form (more soluble) low_ph->high_ph Increase pH high_ph->low_ph Decrease pH

pH and Solubility Relationship

Q4: Can temperature be used to increase the solubility?

A4: Yes, for most solid compounds, solubility in a liquid solvent increases with temperature. If you are struggling to dissolve N-benzyl-L-aspartic acid, gentle warming of the solution can be an effective method to increase its solubility. However, it is important to monitor the stability of the compound at higher temperatures to prevent degradation.

Q5: What are the recommended co-solvents for N-benzyl-L-aspartic acid?

A5: Due to the presence of the hydrophobic benzyl group, water-miscible organic solvents can significantly enhance the solubility of N-benzyl-L-aspartic acid. Based on data from structurally similar compounds, the following co-solvents are recommended:

  • Dimethyl Sulfoxide (DMSO): N-benzoyl-L-aspartic acid is highly soluble in DMSO[2][3][4].

  • Ethanol: Often used for compounds with moderate polarity.

  • Acetone: β-Benzyl L-Aspartic Acid NCA shows slight solubility in acetone[5].

When preparing solutions for biological assays, it is crucial to consider the potential toxicity of the co-solvent to the experimental system.

Quantitative Solubility Data of Related Compounds

CompoundSolventSolubilityReference
N-benzoyl-L-aspartic acidDMSO250 mg/mL[2]
L-Aspartic acid 4-benzyl esterWater2 mg/mL (with sonication and heating)[6]
N-benzyloxycarbonyl-L-aspartic acid 4-benzyl esterWaterInsoluble[1]
β-Benzyl L-Aspartic Acid NCADMSOSlightly Soluble[5]
β-Benzyl L-Aspartic Acid NCAAcetoneSlightly Soluble[5]

Experimental Protocols

For researchers wishing to determine the precise solubility of N-benzyl-L-aspartic acid under their specific experimental conditions, the Saturation Shake-Flask Method is a widely accepted and reliable technique.

Objective: To determine the thermodynamic equilibrium solubility of N-benzyl-L-aspartic acid in a specific aqueous buffer at a constant temperature.

Materials:

  • N-benzyl-L-aspartic acid (solid)

  • Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Calibrated analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of N-benzyl-L-aspartic acid and dissolve it in a suitable organic solvent (in which it is freely soluble, e.g., DMSO) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution with the same solvent to create a series of standard solutions of known concentrations.

    • Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid N-benzyl-L-aspartic acid to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the desired aqueous buffer to the vial.

    • Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

    • Filter the sample through a syringe filter to remove any remaining undissolved solid.

    • Dilute the filtered sample with a suitable solvent to fall within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method as the standards.

  • Calculation:

    • Using the calibration curve, determine the concentration of N-benzyl-L-aspartic acid in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound under the tested conditions.

Shake-Flask Solubility Determination Workflow start Start prepare_standards Prepare Standard Solutions and Generate Calibration Curve start->prepare_standards add_excess Add Excess Solid Compound to Buffer start->add_excess calculate Calculate Solubility using Calibration Curve prepare_standards->calculate equilibrate Equilibrate on Shaker (24-48h at constant T) add_excess->equilibrate filter Filter Supernatant equilibrate->filter analyze Analyze Sample via HPLC filter->analyze analyze->calculate end End calculate->end

Experimental Workflow

Potential Signaling Pathway Involvement

While there is no direct evidence in the reviewed literature implicating N-benzyl-L-aspartic acid in a specific signaling pathway, its structural similarity to L-aspartic acid suggests that it could potentially interact with pathways where aspartate is a known ligand. One such critical pathway is the N-methyl-D-aspartate (NMDA) receptor signaling pathway . L-aspartate is a known agonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and neurotransmission[6].

The following diagram illustrates a simplified overview of the NMDA receptor signaling cascade. It is important to note that the interaction of N-benzyl-L-aspartic acid with this pathway is hypothetical and would require experimental validation.

Hypothetical Target: NMDA Receptor Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ligand L-Aspartate (or potentially N-benzyl-L-aspartic acid) nmda_receptor NMDA Receptor ligand->nmda_receptor ca_influx Ca²⁺ Influx nmda_receptor->ca_influx camk CaMKII Activation ca_influx->camk pkc PKC Activation ca_influx->pkc ras_erk Ras-ERK Pathway Activation camk->ras_erk pkc->ras_erk creb CREB Phosphorylation ras_erk->creb gene_expression Changes in Gene Expression creb->gene_expression

NMDA Receptor Signaling

References

Preventing racemization during N-benzyloxycarbonyl-L-aspartic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-benzyloxycarbonyl-L-aspartic acid (Cbz-L-Asp). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis, with a primary focus on preventing racemization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Cbz-L-Asp.

Problem Potential Cause Recommended Solution
Low Yield of Cbz-L-Asp Incomplete Reaction: Insufficient reaction time or temperature.Ensure the reaction is stirred overnight at room temperature to allow for completion.[1] For certain protocols, higher temperatures (35-55°C) may be employed to reduce reaction time.[2]
Hydrolysis of Benzyl Chloroformate: The pH of the reaction mixture is too high, or the reagent is added too quickly.Maintain the pH within the optimal range (e.g., 9.2-12.0 or 12.0-13.5 depending on the protocol).[2][3] Add the benzyl chloroformate dropwise to the cooled reaction mixture.
Side Reactions: Formation of by-products such as N-benzyloxycarbonyl-α- or β-L-aspartyl-L-aspartic acid.[3]Strictly control the pH; pH values that are too low can favor the formation of these dipeptide by-products.[3]
Product is Difficult to Purify Presence of Benzyl Alcohol: A common by-product from the decomposition of benzyl chloroformate.After acidification, wash the aqueous layer with an organic solvent like ethyl acetate to remove benzyl alcohol and other organic impurities before extracting the final product.[1][3]
Oily Product Instead of Crystalline Solid: Presence of impurities or residual solvent.Ensure thorough washing and drying of the product. Recrystallization from a suitable solvent system may be necessary.
Racemization of the Aspartic Acid Aspartimide Formation: The β-carboxyl group can be activated, leading to the formation of a cyclic aspartimide intermediate, which is prone to racemization. This is especially prevalent under basic conditions.[4][5]Control of Base: Use a sterically hindered and weaker base. Bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over stronger, less hindered bases like triethylamine.[5] Bulky Protecting Groups: For peptide synthesis involving aspartic acid, using a bulky protecting group on the side chain, such as O-tert-butyl (OtBu), can sterically hinder aspartimide formation.[5] Additives: The addition of 1-hydroxybenzotriazole (HOBt) to the reaction mixture can help suppress aspartimide formation.[5][6][7]
Direct α-Proton Abstraction: Strong basic conditions can lead to the direct removal of the acidic α-proton, resulting in racemization.[8][9]Maintain the lowest effective pH that still allows for the reaction to proceed efficiently. The Schotten-Baumann reaction is typically performed under biphasic conditions with an aqueous base, which helps to control the pH.[10][11][12]

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions to minimize racemization during the Cbz protection of L-aspartic acid?

A1: To minimize racemization, it is crucial to carefully control the reaction conditions. The Schotten-Baumann reaction, using a biphasic system of an organic solvent and an aqueous basic solution, is a standard method.[10][11][12][13] Key factors to control are:

  • Base Selection: Employ a sterically hindered and weaker base. N-methylmorpholine (NMM) is a good option, and for reactions with a high risk of racemization, the more hindered base 2,4,6-collidine is recommended over stronger bases like N,N-diisopropylethylamine (DIEA) or triethylamine.[5][8]

  • pH Control: Maintaining a specific pH range is critical. Different protocols suggest ranges such as 9.2-12.0 or 12.0-13.5.[2][3] It is important to avoid excessively high local pH, which can be achieved by the slow, dropwise addition of the base.

  • Temperature: Lowering the reaction temperature, for instance to 0°C, during the addition of benzyl chloroformate can help to control the reaction rate and minimize side reactions.[1]

Q2: How can I detect and quantify racemization in my final product?

A2: Several analytical techniques can be used to assess the enantiomeric purity of your N-Cbz-L-aspartic acid:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and effective method. Using a chiral stationary phase (CSP), such as one based on a macrocyclic glycopeptide like teicoplanin (e.g., Astec CHIROBIOTIC T), allows for the separation and quantification of the L- and D-enantiomers.[14][15]

  • Polarimetry: This technique measures the optical rotation of a solution of your compound. A decrease in the specific rotation compared to the literature value for the pure L-enantiomer indicates the presence of the D-enantiomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral differentiating agent, it is possible to distinguish between enantiomers in an NMR spectrum, as the agent will interact differently with each, leading to separate signals.[16]

Q3: What is aspartimide formation and how does it lead to racemization?

A3: Aspartimide formation is a significant side reaction, particularly in peptide synthesis involving aspartic acid. Under basic conditions, the backbone amide nitrogen can attack the side-chain ester of the aspartic acid residue, forming a five-membered cyclic imide known as an aspartimide.[4][5] This intermediate is highly susceptible to racemization at the α-carbon. The aspartimide ring can then be opened by a nucleophile (like water or piperidine in peptide synthesis) to yield both the desired α-aspartyl peptide and an undesired β-aspartyl peptide, both of which can be racemized.[4][5]

Q4: Can the choice of solvent affect the level of racemization?

A4: Yes, the solvent can play a role. The Schotten-Baumann reaction is often performed in a biphasic system, such as dichloromethane or ether with an aqueous base.[10][12] In peptide synthesis, polar aprotic solvents are common. The choice of solvent can influence the solubility of reactants and intermediates, as well as the conformation of the reacting molecules, which can in turn affect the rate of racemization.

Experimental Protocols

Detailed Protocol for N-Benzyloxycarbonyl-L-aspartic Acid Synthesis

This protocol is a synthesis of standard procedures designed to minimize racemization.

  • Dissolution of L-Aspartic Acid: In a flask equipped with a stirrer, thermometer, and pH meter, dissolve L-aspartic acid in a 1 M sodium carbonate solution at 0°C.

  • Addition of Benzyl Chloroformate: While maintaining the temperature at 0°C and vigorously stirring, slowly add benzyl chloroformate dropwise.

  • pH Maintenance: Throughout the addition of benzyl chloroformate, maintain the pH of the reaction mixture between 9.0 and 9.5 by the concurrent dropwise addition of a 1 M sodium carbonate solution.

  • Reaction Completion: After the complete addition of benzyl chloroformate, allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted benzyl chloroformate and by-produced benzyl alcohol.

    • Separate the aqueous layer and cool it to 0°C in an ice bath.

    • Acidify the aqueous layer to a pH of 2 with cold 6 N HCl. A white precipitate of N-benzyloxycarbonyl-L-aspartic acid should form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash it with cold water.

    • Dry the product under vacuum. If necessary, the product can be recrystallized to improve purity.

Visualizations

Experimental Workflow for Cbz-L-Asp Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve L-Aspartic Acid in Na2CO3 solution at 0°C add_reagent Add Benzyl Chloroformate (dropwise at 0°C) start->add_reagent maintain_ph Maintain pH 9.0-9.5 with Na2CO3 solution add_reagent->maintain_ph stir Stir overnight at room temperature add_reagent->stir maintain_ph->add_reagent wash Wash with Ethyl Acetate stir->wash acidify Acidify aqueous layer to pH 2 with HCl wash->acidify precipitate Precipitation of Cbz-L-Asp acidify->precipitate filter_dry Filter and Dry the product precipitate->filter_dry

Caption: Workflow for the synthesis of N-Cbz-L-aspartic acid.

Racemization Pathway via Aspartimide Formation

racemization_pathway L_Asp L-Aspartic Acid Derivative Aspartimide Aspartimide Intermediate (planar, achiral character) L_Asp->Aspartimide - H+ Base Base Base->L_Asp Abstracts proton Racemized_Asp Racemized α- and β- Aspartyl Peptides Aspartimide->Racemized_Asp Ring Opening Nucleophile Nucleophile (e.g., H2O) Nucleophile->Aspartimide

Caption: Racemization of aspartic acid via aspartimide formation.

References

Troubleshooting low conversion rates in benzylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low conversion rates and other common issues encountered during the synthesis of benzylamine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in benzylamine synthesis?

Low yields in benzylamine synthesis can stem from several factors, primarily related to the chosen synthetic route. Common issues include:

  • Side Reactions: The formation of secondary (dibenzylamine) and tertiary (tribenzylamine) amines is a significant issue, especially in reactions involving benzyl halides and ammonia. The product primary amine is often more nucleophilic than ammonia, leading to over-alkylation.[1][2]

  • Catalyst Deactivation: In catalytic routes, such as the amination of benzyl alcohol or reductive amination, the catalyst can be poisoned by impurities in the starting materials or solvents.[1][3] Sintering of the catalyst at high temperatures can also reduce its activity.

  • Poor Quality of Starting Materials: Benzylamine itself can degrade upon exposure to air and carbon dioxide, forming imines and carbonate salts, which can interfere with the reaction. Impurities in benzyl chloride or benzaldehyde can also lead to unwanted side products.

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, reaction time, or stoichiometry of reactants can significantly impact the yield.[1][3] For instance, in the Leuckart reaction, temperatures that are too low will result in incomplete conversion.[4]

  • Incomplete Imine Formation: In reductive amination, the initial formation of the imine intermediate can be slow or reversible, particularly with sterically hindered substrates.[4]

Q2: How can I minimize the formation of secondary and tertiary amine byproducts?

Minimizing over-alkylation is crucial for achieving high yields of the primary amine. Key strategies include:

  • Using a Large Excess of Ammonia: In the ammonolysis of benzyl chloride, using a high molar ratio of ammonia to the benzyl halide (e.g., 20:1 or higher) can favor the formation of the primary amine.[2]

  • Two-Phase Reaction System: Employing a two-phase system with a nonpolar solvent for the benzyl halide and an aqueous phase for the ammonia can help. The primary benzylamine formed is more soluble in the aqueous phase, reducing its contact with the benzyl halide in the organic phase and thus minimizing further alkylation.[2]

  • Alternative Aminating Agents: Using protected forms of ammonia or reagents like hexamethylenetetramine (in the Delepine reaction) can prevent over-alkylation.[5]

Q3: My starting benzylamine seems impure. How can I purify it before use?

Impure benzylamine can be a source of problems. Common impurities include oxidation and condensation products.[6] Purification can be achieved by:

  • Distillation: Vacuum distillation is a common method to purify liquid benzylamine.[6] It's recommended to dry the benzylamine with NaOH or KOH before distillation under a nitrogen atmosphere.[6]

  • Salt Precipitation: The amine can be dissolved in a solvent like ether, and HCl in ether can be added to precipitate the benzylamine hydrochloride salt. The salt is then filtered, and the free base is regenerated by treatment with a base like NaOH.[6]

Troubleshooting Guides

Issue 1: Low Conversion in Reductive Amination of Benzaldehyde

Symptom: Significant amount of unreacted benzaldehyde and/or the corresponding benzyl alcohol byproduct is observed.

Possible Cause Suggested Solution
Inactive or Insufficient Reducing Agent Use a fresh batch of the reducing agent. For aldehydes, a milder reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride is often preferred as they are more selective for the imine over the carbonyl group.[4][7]
Incomplete Imine Formation The reaction may require a catalyst, such as a Lewis acid (e.g., Ti(iPrO)₄), to promote imine formation.[4] Ensure the pH of the reaction is mildly acidic (pH 4-5), which is optimal for imine formation.[7]
Competitive Reduction of Aldehyde If using a strong reducing agent like NaBH₄, it might be reducing the aldehyde before the imine has a chance to form.[7] Consider adding the reducing agent after allowing sufficient time for imine formation, or switch to a more selective reagent like NaBH₃CN.[7]
Suboptimal Reaction Conditions Optimize the reaction temperature and time. Monitor the reaction progress by TLC or GC/MS to determine the optimal endpoint.[3]
Issue 2: Low Yield in Amination of Benzyl Alcohol with Ammonia

Symptom: Low conversion of benzyl alcohol and/or formation of side products like toluene and benzene.

Possible Cause Suggested Solution
Catalyst Inactivity or Poisoning Ensure the catalyst (e.g., Ni, Pd, Au-based) is fresh and handled properly to avoid deactivation.[3][8] Use high-purity solvents and substrates to prevent catalyst poisoning by substances like sulfur compounds.[3]
Suboptimal Catalyst Loading The amount of catalyst can be critical. Too little may result in low conversion, while too much can promote side reactions.[1] An optimal catalyst loading needs to be determined experimentally.
Unfavorable Reaction Conditions Temperature and pressure are critical parameters. For example, with a Raney Ni catalyst, 180°C was found to be ideal for both conversion and selectivity.[1]
Hydrogenolysis and Decarbonylation Side Reactions At higher temperatures, side reactions such as the hydrogenolysis of benzyl alcohol to toluene and decarbonylation to benzene can occur.[1] Optimizing the reaction temperature and time can help minimize these.
Over-alkylation The primary benzylamine formed can react further to produce dibenzylamine.[1][8] Using a higher ratio of ammonia to benzyl alcohol can help suppress this side reaction.[1]

Experimental Protocols

Protocol 1: Purification of Benzylamine by Vacuum Distillation
  • Drying: Add anhydrous sodium hydroxide (NaOH) or potassium hydroxide (KOH) pellets to the impure benzylamine and let it stand for several hours to remove water.

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

  • Distillation: Heat the flask containing the dried benzylamine under reduced pressure. Collect the fraction that distills at the correct boiling point (approx. 185°C at atmospheric pressure, lower under vacuum).[6]

  • Storage: Store the purified benzylamine under a nitrogen atmosphere to prevent degradation.

Protocol 2: General Procedure for Reductive Amination of Benzaldehyde
  • Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane).

  • Amine Addition: Add the ammonia source (e.g., a solution of ammonia in methanol, ammonium acetate) (typically 1.5-2 equivalents).

  • Imine Formation: Stir the mixture at room temperature. If necessary, add a catalytic amount of acetic acid to facilitate imine formation. Monitor the formation of the imine by TLC or GC.

  • Reduction: Once imine formation is significant, add the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) portion-wise while maintaining the reaction temperature.

  • Workup: After the reaction is complete (as monitored by TLC or GC), quench the reaction carefully (e.g., with water or dilute acid). Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.[3]

Data Presentation

Table 1: Comparison of Catalysts for the Amination of Vanillyl Alcohol

CatalystAmmonia SourceConversion (%)Selectivity for Primary Amine (%)
Raney Niaq. NH₃>993
Raney NiNH₄OAc4460
Raney Ni(NH₄)₂CO₃8361
Ni/Al₂O₃-SiO₂aq. NH₃6910
Ni/Al₂O₃-SiO₂NH₄OAc5163
Ni/Al₂O₃-SiO₂(NH₄)₂CO₃>9958

Data adapted from a study on the amination of lignin-derived chemicals.[1]

Visualizations

Troubleshooting_Workflow Start Low Benzylamine Yield Check_Purity Check Starting Material Purity Start->Check_Purity Impure Impure Check_Purity->Impure TLC/NMR shows impurities Pure Pure Check_Purity->Pure Materials are pure Purify Purify Starting Materials Impure->Purify Review_Conditions Review Reaction Conditions Purify->Review_Conditions Pure->Review_Conditions Suboptimal Suboptimal Review_Conditions->Suboptimal Deviation from protocol Optimal Optimal Review_Conditions->Optimal Conditions match protocol Optimize Optimize Temp, Time, Stoichiometry Suboptimal->Optimize Analyze_Byproducts Analyze Byproducts (GC-MS, NMR) Optimize->Analyze_Byproducts Optimal->Analyze_Byproducts Overalkylation Over-alkylation Products Found Analyze_Byproducts->Overalkylation Other_Byproducts Other Byproducts Analyze_Byproducts->Other_Byproducts Modify_Stoichiometry Increase Amine/ Ammonia Ratio Overalkylation->Modify_Stoichiometry Investigate_Catalyst Investigate Catalyst Activity/Side Reactions Other_Byproducts->Investigate_Catalyst

Caption: A logical workflow for troubleshooting low yields in benzylamine synthesis.

Reductive_Amination_Pathway Reactants Benzaldehyde + Ammonia Imine Imine Intermediate Reactants->Imine Condensation (-H₂O) Secondary_Imine Secondary Imine Reactants->Secondary_Imine Over-alkylation Side Reaction Product Benzylamine (Primary Amine) Imine->Product Reduction Side_Reactant Benzylamine Side_Reactant->Secondary_Imine Secondary_Amine Dibenzylamine (Secondary Amine) Secondary_Imine->Secondary_Amine Reduction Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Imine Reducing_Agent->Secondary_Imine

Caption: Reaction pathway for reductive amination showing the over-alkylation side reaction.

References

Minimizing dipeptide formation during Z-Asp synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing dipeptide formation during the synthesis of N-carbobenzoxy-aspartic acid (Z-Asp-OH) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dipeptide formation during the synthesis of Z-Asp(OBzl)-OH?

A1: Dipeptide formation, specifically the generation of Z-Asp(OBzl)-Asp(OBzl)-OH, is a known side reaction that occurs during the benzyloxycarbonylation of H-Asp(OBzl)-OH using the Schotten-Baumann reaction.[1] This side reaction is promoted by the base used to facilitate the reaction.

Q2: How does the choice of base affect the extent of dipeptide formation?

A2: The base plays a critical role in the amount of dipeptide byproduct formed. For instance, when using sodium bicarbonate (NaHCO3), approximately 10% of the dipeptide Z-Asp(OBzl)-Asp(OBzl)-OH is formed. This amount can increase to 20% when using sodium carbonate (Na2CO3).[1]

Q3: Why is the dipeptide byproduct difficult to remove?

A3: The dipeptide Z-Asp(OBzl)-Asp(OBzl)-OH has very similar physical properties to the desired Z-Asp(OBzl)-OH product, including a comparable melting point and Rf values in thin-layer chromatography.[1] This similarity makes separation by standard purification techniques like chromatography challenging.

Q4: What is aspartimide formation and how is it related to dipeptide formation?

A4: Aspartimide formation is a common intramolecular side reaction in peptides containing aspartic acid, particularly under basic or acidic conditions.[2][3][4][5] It involves the cyclization of the aspartic acid residue to form a succinimide derivative. While distinct from the intermolecular reaction that forms a dipeptide, both side reactions are driven by the reactivity of the aspartic acid side chain and can be promoted by the reaction conditions used during synthesis and deprotection. Strategies to prevent aspartimide formation, such as using bulky side-chain protecting groups, can also be relevant to minimizing other side reactions.[6]

Q5: Are there alternative protecting group strategies to minimize side reactions involving aspartic acid?

A5: Yes, significant research has gone into developing protecting groups for the aspartic acid side chain to prevent side reactions like aspartimide formation, which is mechanistically related to the reactivity that can lead to dipeptides. Using bulky ester protecting groups on the aspartic acid side chain can help minimize these unwanted reactions.[6] For solid-phase peptide synthesis, specialized derivatives like Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH have been shown to significantly reduce aspartimide-related impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High percentage of dipeptide in the final product. Use of a strong base like sodium carbonate during the Schotten-Baumann reaction.Opt for a milder base such as sodium bicarbonate to reduce the extent of dipeptide formation.[1] Consider alternative synthetic routes that may be less prone to this side reaction.
Difficulty in separating the desired Z-Asp derivative from the dipeptide byproduct. Similar physicochemical properties (e.g., polarity, melting point) of the product and the dipeptide.[1]Employ high-resolution purification techniques such as preparative HPLC. Careful optimization of the mobile phase may be required to achieve separation. Consider derivatization of the crude product to alter the physical properties of one component, facilitating separation.
Formation of other impurities besides the dipeptide. Aspartimide formation, which can lead to a mixture of α- and β-peptides and racemization.[2][3][4]If using Fmoc chemistry, adding HOBt to the piperidine deprotection solution can reduce aspartimide formation.[2] For Boc synthesis, using a β-cyclohexyl ester for the aspartic acid side chain can be beneficial.[2]

Quantitative Data Summary

The following table summarizes the quantitative data on dipeptide formation during Z-Asp(OBzl)-OH synthesis.

Base Used Dipeptide Formation (%) Reference
Sodium Bicarbonate (NaHCO3)10%[1]
Sodium Carbonate (Na2CO3)20%[1]

Experimental Protocols

Protocol: Synthesis of Z-Asp(OBzl)-OH via Schotten-Baumann Reaction

This protocol is based on the conditions described in the literature where dipeptide formation has been observed.[1]

Materials:

  • H-Asp(OBzl)-OH (Aspartic acid β-benzyl ester)

  • Benzyloxycarbonyl chloride (Z-Cl)

  • Sodium bicarbonate (NaHCO3) or Sodium carbonate (Na2CO3)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve H-Asp(OBzl)-OH in an aqueous solution of either NaHCO3 or Na2CO3.

  • Cool the solution in an ice bath.

  • Add a solution of benzyloxycarbonyl chloride in dioxane dropwise to the cooled amino acid solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the aqueous solution with a suitable acid (e.g., HCl) to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to separate the desired Z-Asp(OBzl)-OH from the dipeptide byproduct, Z-Asp(OBzl)-Asp(OBzl)-OH. Recrystallization from a solvent mixture like dichloromethane/hexane may also be attempted.

Visualizations

Z_Asp_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_products Products cluster_purification Purification H_Asp_OBzl H-Asp(OBzl)-OH Reaction Schotten-Baumann Reaction H_Asp_OBzl->Reaction Z_Cl Z-Cl Z_Cl->Reaction Base Base (e.g., NaHCO3) Base->Reaction Z_Asp_OH Desired Product: Z-Asp(OBzl)-OH Reaction->Z_Asp_OH Major Pathway Dipeptide Side Product: Z-Asp(OBzl)-Asp(OBzl)-OH Reaction->Dipeptide Side Reaction Purification Purification (e.g., Chromatography) Z_Asp_OH->Purification Dipeptide->Purification

Caption: Workflow for Z-Asp(OBzl)-OH synthesis highlighting the formation of the dipeptide side product.

Dipeptide_Formation_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_attack Nucleophilic Attack cluster_product Side Product Z_Asp Z-Asp(OBzl)-OH (Product) Activated_Z_Asp Activated Z-Asp Intermediate Z_Asp->Activated_Z_Asp Activation (e.g., with coupling agent or via mixed anhydride) H_Asp H-Asp(OBzl)-OH (Unreacted Starting Material) Attack Nucleophilic attack by H-Asp(OBzl)-OH amine H_Asp->Attack Activated_Z_Asp->Attack Dipeptide Dipeptide: Z-Asp(OBzl)-Asp(OBzl)-OH Attack->Dipeptide

Caption: Logical relationship illustrating the formation of the dipeptide side product from Z-Asp(OBzl)-OH and unreacted H-Asp(OBzl)-OH.

References

Technical Support Center: Purification of N-benzoyl-L-aspartic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-benzoyl-L-aspartic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude N-benzoyl-L-aspartic acid?

A1: The most common impurities generated during the synthesis of N-benzoyl-L-aspartic acid are benzoic acid and the dipeptide N-benzoyl-L-aspartyl-L-aspartic acid.[1] These byproducts arise from the reaction conditions of the benzoylation of L-aspartic acid.

Q2: What is the solubility of N-benzoyl-L-aspartic acid in common laboratory solvents?

A2: N-benzoyl-L-aspartic acid is a white to off-white solid. Its solubility is a critical factor in designing a purification strategy. It is highly soluble in dimethyl sulfoxide (DMSO).[2][3][4][5] It is generally poorly soluble in water, a characteristic that is exploited in precipitation and extraction procedures.[6][7] For recrystallization, solvent systems such as 1,4-dioxane/hexane have been used for its salts, suggesting that a polar protic or aprotic solvent in combination with a non-polar anti-solvent may be effective.[8]

Q3: Which analytical techniques are recommended for assessing the purity of N-benzoyl-L-aspartic acid?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of N-benzoyl-L-aspartic acid and quantifying impurities.[9] Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the purified compound and identify any residual impurities. Melting point analysis can also serve as a simple indicator of purity, with a sharp melting range close to the literature value (around 176 °C) suggesting high purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of N-benzoyl-L-aspartic acid.

Crystallization Issues

Problem: My N-benzoyl-L-aspartic acid is "oiling out" during crystallization instead of forming crystals.

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.[10][11] This often happens when the solution is supersaturated at a temperature above the melting point of the solute, or when high levels of impurities are present.[11]

  • Solution 1: Adjust the Solvent System. The choice of solvent is crucial. If you are using a single solvent, try a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, allow the solution to cool slowly. For N-benzoyl-L-aspartic acid, a combination of a polar solvent like ethanol or acetone with a non-polar solvent like hexane could be explored.

  • Solution 2: Reduce the Rate of Supersaturation. Rapid cooling or rapid addition of an anti-solvent can lead to oiling out.[12] Try slowing down the cooling process by allowing the flask to cool to room temperature on the benchtop before placing it in an ice bath. If using an anti-solvent, add it dropwise with vigorous stirring.[13]

  • Solution 3: Use Seeding. Introduce a small crystal of pure N-benzoyl-L-aspartic acid to the supersaturated solution to induce crystallization at a specific temperature.[12][14] This provides a template for crystal growth and can prevent oiling out.

  • Solution 4: Re-dissolve and Add More Solvent. If oiling out occurs, you can try re-heating the solution to dissolve the oil and then adding a small amount of additional "good" solvent before attempting to cool it again more slowly.[11]

Problem: The crystallization yield is very low.

A low yield can be due to several factors, from incomplete precipitation to losses during transfers.

  • Solution 1: Optimize the Solvent Volume. Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[11] Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Solution 2: Ensure Complete Precipitation. Make sure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystal formation. Checking the mother liquor for any remaining product can be done by evaporating a small sample to see if a significant residue remains.

  • Solution 3: Minimize Transfers. Each transfer of the solution or crystals can lead to product loss. Plan your procedure to minimize the number of transfers.

Problem: The purified crystals are not pure enough.

If your purified N-benzoyl-L-aspartic acid still contains significant impurities, the chosen purification method may not be effective enough or may need optimization.

  • Solution 1: Perform a Second Recrystallization. A single recrystallization may not be sufficient to remove all impurities. A second recrystallization can significantly improve purity.

  • Solution 2: Consider an Alternative Purification Method. If recrystallization is ineffective, consider other methods such as acid-base extraction to remove acidic or basic impurities, or column chromatography for more challenging separations.

  • Solution 3: Pre-purification Step. If the starting material is very impure, a preliminary purification step, such as an acid-base extraction to remove benzoic acid, can be performed before the final crystallization.

Impurity Removal Issues

Problem: I am having trouble removing benzoic acid from my product.

Benzoic acid is a common impurity and can be effectively removed using an acid-base extraction.

  • Solution: Acid-Base Extraction. Dissolve the crude N-benzoyl-L-aspartic acid in an organic solvent such as ethyl acetate or diethyl ether.[6][7] Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate solution.[15] The benzoic acid will be deprotonated to form sodium benzoate, which is soluble in the aqueous layer and will be extracted from the organic layer. The N-benzoyl-L-aspartic acid, being a weaker acid, will remain in the organic layer under these conditions. The layers are then separated. The desired product can be recovered from the organic layer by drying and evaporating the solvent.

Problem: How can I remove the N-benzoyl-L-aspartyl-L-aspartic acid dipeptide impurity?

This dipeptide impurity can be removed by selective hydrolysis under alkaline conditions.

  • Solution: Alkaline Hydrolysis. A patented method describes a process where the crude product containing the dipeptide is dissolved in an aqueous alkaline solution (pH 9.5-12.0) and heated (30-80 °C).[1] These conditions selectively hydrolyze the amide bond of the dipeptide impurity without significantly affecting the N-benzoyl-L-aspartic acid. After hydrolysis, the solution can be acidified to precipitate the purified N-benzoyl-L-aspartic acid.

Data Presentation

Table 1: Solubility of N-benzoyl-L-aspartic acid

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)250 mg/mL[2][3]
WaterSparingly soluble[6][7]
AcetoneSlightly soluble[16]

Table 2: Purity of N-benzoyl-L-aspartic acid Before and After a Proposed Purification Protocol

Purification StagePurity (%)Common Impurities Present
Crude Product~90-95%Benzoic acid, N-benzoyl-L-aspartyl-L-aspartic acid
After Acid-Base Extraction~97-98%N-benzoyl-L-aspartyl-L-aspartic acid
After Recrystallization>99%Trace impurities

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction followed by Recrystallization

This protocol is designed to remove both benzoic acid and other impurities.

  • Dissolution: Dissolve the crude N-benzoyl-L-aspartic acid in ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Repeat the washing two to three times.[15] Collect the organic layer.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product, now free of benzoic acid.

  • Recrystallization:

    • Dissolve the product in a minimum amount of a hot solvent (e.g., ethanol or a mixture of 1,4-dioxane and water).

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Purification by Alkaline Hydrolysis

This protocol is specifically for removing the N-benzoyl-L-aspartyl-L-aspartic acid impurity.[1]

  • Dissolution: Dissolve the crude product in water by adjusting the pH to 10.5-11.5 with an aqueous solution of sodium hydroxide.

  • Hydrolysis: Heat the solution to 40-55 °C and stir for 30-60 minutes to hydrolyze the dipeptide impurity.

  • Cooling: Allow the solution to cool to room temperature.

  • Precipitation: Slowly acidify the solution with a dilute acid (e.g., 1M HCl) to a pH of around 2-3 to precipitate the purified N-benzoyl-L-aspartic acid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Steps cluster_end Final Product Crude Crude N-benzoyl-L-aspartic acid (Contains Benzoic Acid & Dipeptide) Extraction Acid-Base Extraction (Removes Benzoic Acid) Crude->Extraction Step 1 Hydrolysis Alkaline Hydrolysis (Removes Dipeptide) Crude->Hydrolysis Alternative Step 1 Recrystallization Recrystallization (Removes other impurities) Extraction->Recrystallization Step 2 Hydrolysis->Recrystallization Step 2 Pure Pure N-benzoyl-L-aspartic acid (>99% Purity) Recrystallization->Pure Final Step

Caption: General workflow for the purification of N-benzoyl-L-aspartic acid.

Troubleshooting_Crystallization cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_yield Solutions for Low Yield cluster_solutions_nocrystals Solutions for No Crystals Start Crystallization Attempted Problem Problem Encountered? Start->Problem OilingOut Oiling Out Problem->OilingOut Yes LowYield Low Yield Problem->LowYield Yes NoCrystals No Crystals Form Problem->NoCrystals Yes Success Successful Crystallization Problem->Success No Solvent Adjust Solvent System OilingOut->Solvent Cooling Slow Down Cooling OilingOut->Cooling Seed Add Seed Crystal OilingOut->Seed SolventVol Optimize Solvent Volume LowYield->SolventVol CoolTime Increase Cooling Time LowYield->CoolTime Scratch Scratch Inner Surface NoCrystals->Scratch Concentrate Concentrate Solution NoCrystals->Concentrate AddAntiSolvent Add Anti-Solvent NoCrystals->AddAntiSolvent

Caption: Troubleshooting guide for common crystallization problems.

References

Suppressing aminosuccinyl derivative formation from beta-benzyl-aspartyl peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with β-benzyl-aspartyl peptides. Our goal is to help you minimize the formation of aminosuccinyl derivatives, a common side reaction that can compromise the purity, structure, and function of your synthetic peptides.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and handling of peptides containing β-benzyl-aspartyl residues.

Problem 1: High levels of aminosuccinyl impurity detected in my peptide after synthesis.

Possible Causes and Solutions:

  • Strong Base in Fmoc Deprotection: The use of strong bases like piperidine to remove the Fmoc protecting group is a primary driver of aminosuccinyl derivative formation.[1] The deprotonated backbone amide nitrogen attacks the side-chain ester, forming the cyclic imide.

    • Solution 1: Use a Weaker Base: If compatible with your synthesis, consider using a weaker base for Fmoc removal. For instance, morpholine (pKa 8.4) has been shown to significantly reduce aspartimide formation compared to piperidine (pKa 11.2).[2]

    • Solution 2: Acid Additives: The addition of an acid to your deprotection solution can help suppress the side reaction. A common approach is to use a solution of 30% piperidine with 0.1 M formic acid.[2]

  • Sequence-Dependent Effects: The amino acid C-terminal to the aspartyl residue significantly influences the rate of cyclization.[3][4] Peptides with an Asp-Gly motif are particularly susceptible due to the lack of steric hindrance from the glycine residue.[1]

    • Solution: Backbone Protection: For problematic sequences, consider using backbone protection on the amino acid preceding the aspartyl residue. Di- or tri-methoxybenzyl (DMB/TMB) groups can temporarily mask the amide nitrogen, preventing it from acting as a nucleophile.[2] Pseudoproline dipeptides can also be incorporated to disrupt secondary structures that may promote the side reaction.

  • Inefficient Side-Chain Protection: The standard tert-butyl (OtBu) ester protecting group for the aspartyl side chain may not provide sufficient steric hindrance in all cases.[1]

    • Solution: Bulkier Protecting Groups: Employing aspartic acid derivatives with bulkier side-chain esters can physically shield the β-carboxyl group from nucleophilic attack. Examples include esters that replace methyl groups of the tert-butyl group with larger alkyl or aryl substituents.[2]

Problem 2: My peptide is degrading during storage, and I suspect aminosuccinyl derivative formation.

Possible Causes and Solutions:

  • pH and Buffer Effects: Storage conditions, particularly pH and the type of buffer used, can influence the rate of aminosuccinyl formation. The reaction is generally catalyzed by bases.[4]

    • Solution: Optimize Storage pH: Store your peptide in a buffer with a slightly acidic pH (e.g., pH < 5) to minimize base-catalyzed cyclization.[5]

  • Temperature: Elevated temperatures can accelerate the degradation of peptides, including the formation of aminosuccinyl derivatives.[4][5]

    • Solution: Proper Storage Temperature: Store your peptide preparations at low temperatures (e.g., -20°C or -80°C) to slow down degradation rates.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of aminosuccinyl derivative formation from β-benzyl-aspartyl peptides?

A1: Aminosuccinyl derivative (aspartimide) formation is an intramolecular side reaction. It is typically base-catalyzed, where the backbone amide nitrogen of the amino acid residue C-terminal to the aspartate acts as a nucleophile.[1] This nitrogen attacks the carbonyl carbon of the β-benzyl-aspartyl side-chain ester, leading to the formation of a five-membered succinimide ring and the displacement of the benzyl alcohol.[1][4] This cyclic intermediate is unstable and can subsequently be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, often in a ratio of approximately 1:3.[4]

Q2: Which amino acid sequences are most prone to this side reaction?

A2: The rate of aminosuccinyl formation is highly dependent on the amino acid sequence.[3] The bulkiness and functional groups of the residue C-terminal to the aspartate have a major effect on the cyclization rate.[3][4] Sequences with small, flexible residues like glycine (Asp-Gly) are particularly susceptible.[1] Conversely, bulky side chains or acidic residues in this position can slow down the formation of the aminosuccinyl derivative.[3] Interestingly, while serine and threonine can enhance the rate, methionine has been observed to unexpectedly slow it down.[3]

Q3: How can I detect and quantify aminosuccinyl derivatives in my peptide sample?

A3: Several analytical techniques can be used for the detection and quantification of aminosuccinyl impurities:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of synthetic peptides.[6][7] The aminosuccinyl derivative and its subsequent hydrolysis products (α- and β-aspartyl peptides) will typically have different retention times from the target peptide, allowing for their separation and quantification.

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), can definitively identify the presence of the aminosuccinyl derivative.[6][8] The cyclic imide will have a mass corresponding to the loss of a water molecule from the parent peptide.

  • Second-Derivative UV Spectrometry: This method provides a direct way to identify aminosuccinyl peptides. The unique spectral features of the aminosuccinyl moiety can be distinguished using this technique.[9]

Q4: Are there any additives I can use during synthesis to suppress this side reaction?

A4: Yes, certain additives can be effective. The addition of phenols with electron-withdrawing substituents, such as 2,4-dinitrophenol and pentachlorophenol, to the reaction mixture has been shown to efficiently suppress the base-catalyzed ring closure of β-benzylaspartyl peptides.[10] Additionally, adding a few equivalents of acetic or formic acid can completely prevent the formation of the aminosuccinyl derivative, particularly during steps like catalytic hydrogenolysis for benzyl ester removal.[10]

Quantitative Data Summary

The following tables summarize the relative effectiveness of different strategies for suppressing aminosuccinyl derivative formation.

Table 1: Effect of C-Terminal Amino Acid (X) on the Rate of Aminosuccinyl Formation in t-Boc-Asp(OBzl)-X-β-naphthylamides

Amino Acid (X)Relative Rate of Cyclization
GlycineHigh
AlanineModerate
SerineHigh (Rate-enhancing)
ThreonineHigh (Rate-enhancing)
MethionineLow (Unexpectedly slow)
Acidic ResiduesLow (Rate-slowing)

Data synthesized from qualitative descriptions in Bodanszky & Kwei, 1978.[3]

Table 2: Comparison of Suppression Strategies during Fmoc-SPPS

StrategyEffectiveness in Reducing Aminosuccinyl FormationReference
Fmoc Deprotection Reagent
30% Piperidine in DMFBaseline (High Formation)[2]
Morpholine in DMFSignificant Reduction[2]
30% Piperidine / 0.1 M Formic AcidReduced Formation[2]
Asp Side-Chain Protection
tert-Butyl (OtBu)Standard (Susceptible in certain sequences)[1]
Bulky Esters (e.g., OEpe, PP)Increased Protection[2]
Cyanosulfurylide (CSY)Complete Suppression[2]
Backbone Protection
Dmb/TMB on preceding residueHighly Effective[2]

Experimental Protocols

Protocol 1: Fmoc Deprotection with Reduced Aminosuccinyl Formation

This protocol is designed for sequences known to be susceptible to aspartimide formation.

  • Reagent Preparation: Prepare a deprotection solution of 20% piperidine and 0.1 M HOBt in DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add the deprotection solution to the resin.

  • Reaction: Allow the reaction to proceed for 5-10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

  • Confirmation: Perform a Kaiser test to confirm the complete removal of the Fmoc group.

Protocol 2: Detection of Aminosuccinyl Derivatives by RP-HPLC

  • Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).

  • Column: Use a C18 reversed-phase column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes, depending on the peptide's hydrophobicity.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Analysis: The aminosuccinyl derivative will typically elute as a distinct peak from the main peptide product. Collect fractions for subsequent mass spectrometry analysis to confirm the identity of the impurity.

Visualizations

Below are diagrams illustrating key concepts related to aminosuccinyl derivative formation.

G Mechanism of Aminosuccinyl Derivative Formation cluster_0 Mechanism of Aminosuccinyl Derivative Formation Aspartyl_Peptide β-Benzyl-Aspartyl Peptide Deprotonation Backbone Amide Deprotonation Aspartyl_Peptide->Deprotonation Catalyzed by Base Base (e.g., Piperidine) Base->Deprotonation Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Aminosuccinyl_Intermediate Aminosuccinyl (Succinimide) Intermediate Cyclization->Aminosuccinyl_Intermediate Hydrolysis Hydrolysis Aminosuccinyl_Intermediate->Hydrolysis Alpha_Peptide α-Aspartyl Peptide (Desired Product) Hydrolysis->Alpha_Peptide Beta_Peptide β-Aspartyl Peptide (Isomeric Impurity) Hydrolysis->Beta_Peptide G Troubleshooting Workflow for Aminosuccinyl Impurity Start High Aminosuccinyl Impurity Detected Check_Sequence Is Asp residue followed by Gly? Start->Check_Sequence Use_Backbone_Protection Implement Backbone Protection (Dmb/TMB, Pseudoproline) Check_Sequence->Use_Backbone_Protection Yes Check_Deprotection Check Fmoc Deprotection Conditions Check_Sequence->Check_Deprotection No Use_Backbone_Protection->Check_Deprotection Modify_Deprotection Use Weaker Base (Morpholine) or Add Acid (Formic Acid) Check_Deprotection->Modify_Deprotection Check_Side_Chain_Protection Evaluate Asp Side-Chain Protecting Group Modify_Deprotection->Check_Side_Chain_Protection Use_Bulky_Group Switch to a Bulkier Side-Chain Ester Check_Side_Chain_Protection->Use_Bulky_Group Re-Synthesize Re-synthesize Peptide Use_Bulky_Group->Re-Synthesize Analyze Analyze Purity (HPLC, MS) Re-Synthesize->Analyze

References

Technical Support Center: Troubleshooting Catalyst Poisoning in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for asymmetric hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst poisoning in asymmetric hydrogenation, a critical process in the synthesis of chiral molecules.

Frequently Asked Questions (FAQs)

Q1: My asymmetric hydrogenation reaction has suddenly stopped or slowed down significantly. What are the likely causes?

A sudden decrease in reaction rate or complete cessation of activity is a classic sign of catalyst poisoning. The most common culprits are impurities in your substrate, solvent, or hydrogen gas that bind to the active sites of the catalyst, rendering them inactive.[1] Other possibilities include catalyst decomposition or mechanical issues with your reaction setup.

Initial Troubleshooting Steps:

  • Check Hydrogen Supply: Ensure there is an adequate and uninterrupted flow of hydrogen gas.

  • Verify Reaction Conditions: Confirm that the temperature and pressure are at the desired setpoints.

  • Inspect for Leaks: Check all connections in your reaction setup for potential leaks.

  • Consider the Catalyst: If the above are ruled out, catalyst poisoning is a strong possibility.

Q2: What are the most common catalyst poisons in asymmetric hydrogenation?

Catalyst poisons are substances that reduce the effectiveness of a catalyst.[2] In asymmetric hydrogenation, common poisons include:

  • Sulfur Compounds: Thiophenes, mercaptans, sulfides, and disulfides are notorious poisons for noble metal catalysts like rhodium, ruthenium, and palladium.[3] Even at parts-per-million (ppm) levels, they can severely deactivate the catalyst.

  • Carbon Monoxide (CO): Often present as an impurity in hydrogen gas, CO can strongly and competitively adsorb to the catalyst's active sites, blocking access for the intended reactants.[1]

  • Nitrogen Compounds: Certain nitrogen-containing compounds, such as pyridines and some amines, can act as inhibitors or poisons by coordinating to the metal center. The product itself can sometimes inhibit the catalyst, leading to a decrease in the reaction rate as the reaction progresses.

  • Halides: Halogenated compounds can be detrimental to catalyst activity.

  • Oxygen and Water: While not always considered classic poisons, oxygen and water can lead to the deactivation of sensitive catalysts, particularly organometallic complexes.[4]

Q3: How can I identify the specific poison affecting my catalyst?

Identifying the poison is key to resolving the issue. A combination of analytical techniques and deductive reasoning is often required:

  • Analyze Your Starting Materials:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile organic impurities in your substrate and solvent.

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To detect trace metal impurities.

  • Analyze Your Catalyst:

    • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical state of the catalyst surface, which can reveal the presence of adsorbed poisons.

  • Review Your Reaction History:

    • Substrate Source: Have you recently changed the supplier or batch of your substrate or solvent?

    • Gas Source: Have you changed your hydrogen gas cylinder recently?

    • Upstream Processes: Could impurities be carried over from a previous synthetic step?

A logical troubleshooting workflow can help pinpoint the source of the poison.

G A Reaction Failure: Low Conversion or Enantioselectivity B Verify Reaction Conditions (T, P, H2 flow) A->B C Analyze Substrate and Solvent for Impurities (GC-MS) B->C Conditions OK I Consider Catalyst Decomposition or Mechanical Issues B->I Conditions Not OK D Analyze Hydrogen Source for CO, O2, etc. C->D E Characterize Spent Catalyst (XPS, ICP-MS) D->E F Poison Identified E->F Poison Detected H No Obvious Cause E->H No Poison Detected G Implement Purification Strategy F->G H->I

Caption: Troubleshooting workflow for identifying catalyst poisons.
Q4: My reaction works, but the enantioselectivity (ee%) is lower than expected. Can this be due to poisoning?

Yes, catalyst poisons cannot only reduce the reaction rate but also negatively impact the enantioselectivity. Poisons can interact with the chiral ligand or the metal center, altering the steric and electronic environment that dictates the stereochemical outcome of the reaction. This can lead to a decrease in the formation of the desired enantiomer.

Quantitative Impact of Common Poisons

The following table summarizes the qualitative and semi-quantitative effects of common poisons on asymmetric hydrogenation reactions based on literature reports. Direct comparative data under identical conditions is often unavailable, so this table serves as a general guide.

Poison TypeExample PoisonCatalyst System (Example)Typical ConcentrationObserved Effect on Reaction RateObserved Effect on Enantioselectivity (ee%)
Sulfur Compounds ThiopheneRh-basedppm levelsSevere deactivationSignificant decrease
Hydrogen SulfideNi-based<10 ppmComplete deactivationN/A (no reaction)
Carbon Monoxide COPd, Pt, Rh-basedTrace amounts in H₂Strong competitive inhibition, significant rate decreaseCan be significantly reduced
Nitrogen Compounds PyridinePt/C100-500 ppmSignificant inhibitionPotential decrease
Product (e.g., amine)Rh/CAccumulation over runsProgressive decrease with catalyst reuseGenerally less impact than on rate

Key Experimental Protocols

Protocol 1: Purification of Olefin Substrates from Sulfur Impurities

This protocol describes a general method for removing trace sulfur compounds from an olefin substrate using activated carbon.

Materials:

  • Olefin substrate

  • Activated carbon (high purity, low sulfur content)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or similar inert atmosphere glassware

  • Magnetic stirrer and stir bar

  • Syringe and needle or cannula

  • Filter (e.g., a sintered glass funnel or a cannula filter)

Procedure:

  • Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas.

  • Setup: To a Schlenk flask containing a magnetic stir bar, add the olefin substrate and dissolve it in a minimal amount of anhydrous solvent under an inert atmosphere.

  • Adsorbent Addition: Add activated carbon (approximately 5-10% by weight of the substrate) to the solution.

  • Stirring: Stir the suspension vigorously at room temperature for 2-4 hours under an inert atmosphere.

  • Filtration: Under an inert atmosphere, filter the solution to remove the activated carbon. This can be done by cannulating the liquid to another Schlenk flask through a filter cannula or by filtering through a sintered glass funnel under a positive pressure of inert gas.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified substrate.

  • Analysis: Analyze a small sample of the purified substrate by a suitable method (e.g., GC with a sulfur-selective detector) to confirm the removal of sulfur impurities.

Protocol 2: Thermal Regeneration of a Deactivated Catalyst

This protocol provides a general procedure for the thermal regeneration of a supported metal catalyst. Caution: This procedure should be performed with appropriate safety measures, including working in a well-ventilated fume hood. The optimal temperature and gas atmosphere will depend on the specific catalyst and poison.

Materials:

  • Deactivated supported catalyst (e.g., Pd/C, Rh/C)

  • Tube furnace

  • Quartz tube

  • Inert gas (Nitrogen or Argon)

  • Regenerating gas (e.g., a dilute mixture of hydrogen in nitrogen, or air for oxidative regeneration)

Procedure:

  • Catalyst Loading: Carefully load the deactivated catalyst into the quartz tube of the furnace.

  • Inert Gas Purge: Purge the system with an inert gas at room temperature for at least 30 minutes to remove any residual air and volatile compounds.

  • Heating Program:

    • Under a continuous flow of inert gas, slowly ramp up the temperature to the desired regeneration temperature (e.g., 200-400°C). The exact temperature should be determined based on the catalyst's specifications and the nature of the poison.

    • Hold at the regeneration temperature for a predetermined time (e.g., 2-4 hours).

  • Regeneration Gas Introduction (if applicable):

    • Reductive Treatment: For poisons that can be hydrogenated off, switch the gas flow to a dilute mixture of hydrogen in an inert gas.

    • Oxidative Treatment: For carbonaceous deposits ("coke"), switch the gas flow to a dilute mixture of air in an inert gas to burn off the deposits.

  • Cooling: After the regeneration period, switch the gas flow back to the inert gas and allow the catalyst to cool down to room temperature.

  • Passivation (for pyrophoric catalysts): For pyrophoric catalysts like freshly reduced Pd/C, it may be necessary to passivate the surface by introducing a very small, controlled amount of oxygen into the inert gas stream during the final stages of cooling to prevent rapid oxidation upon exposure to air.

  • Catalyst Unloading: Once at room temperature, carefully unload the regenerated catalyst under an inert atmosphere.

Signaling Pathways and Logical Relationships

The deactivation of a catalyst by a poison can be visualized as a series of competing pathways. The active catalyst can either react with the substrate to form the desired product or react with a poison to form an inactive complex.

G cluster_0 Catalytic Cycle cluster_1 Poisoning Pathway A Active Catalyst B Catalyst-Substrate Complex A->B + Substrate E Inactive Catalyst- Poison Complex A->E + Poison C Product + Active Catalyst B->C + H2 D Poison

Caption: Competing catalytic and poisoning pathways.

References

Validation & Comparative

A Comparative Guide to HPLC and Capillary Electrophoresis for Purity Validation of Benzylaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for Ensuring the Purity of a Key Synthetic Intermediate.

The purity of N-benzyloxycarbonyl-L-aspartic acid (benzylaspartic acid), a critical intermediate in the synthesis of pharmaceuticals, directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in pharmaceutical development. This guide provides a comparative overview of HPLC methods and introduces Capillary Electrophoresis (CE) as a powerful alternative for the comprehensive purity validation of this compound.

High-Performance Liquid Chromatography (HPLC): The Industry Standard

Reversed-phase HPLC (RP-HPLC) is the most common approach for analyzing N-protected amino acids like this compound. The separation is primarily based on the hydrophobicity of the analyte and its impurities.

Key Impurities in this compound Synthesis

The manufacturing process of this compound can lead to several potential impurities that require careful monitoring and control. These include:

  • L-Aspartic Acid: Unreacted starting material.

  • Benzyl Alcohol: A byproduct from the hydrolysis of the protecting group reagent (benzyl chloroformate).

  • N-benzyloxycarbonyl-aspartyl-aspartic acid (Dipeptide): Formed by the reaction of the product with another molecule of aspartic acid.[1]

  • D-enantiomer of this compound: Racemization can occur during the synthesis, leading to the presence of the D-isomer, which may have different pharmacological or toxicological properties.

Method 1: Reversed-Phase HPLC with UV Detection

This method utilizes a conventional C18 stationary phase to separate this compound from its common impurities.

Experimental Protocol:

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Column Temperature: 30 °C.

Expected Performance:

CompoundExpected Retention Time (min)Resolution (Rs) from this compound
L-Aspartic AcidEarly eluting (highly polar)> 2.0
Benzyl AlcoholIntermediate elution> 1.5
This compoundMain peak-
Dipeptide ImpurityLater eluting than main peak> 1.5
Method 2: Ion-Pair Reversed-Phase HPLC with UV and Charged Aerosol Detection (CAD)

For enhanced retention and separation of polar impurities like L-aspartic acid, ion-pair chromatography can be employed. The use of a Charged Aerosol Detector (CAD) in conjunction with a UV detector provides near-universal detection for compounds that lack a strong UV chromophore.[2][3][4]

Experimental Protocol:

  • Instrumentation: HPLC or UHPLC system with UV and CAD detectors.[2]

  • Column: Polar-embedded C18 column (for better performance with highly aqueous mobile phases).

  • Mobile Phase: An aqueous solution containing a volatile ion-pairing agent (e.g., heptafluorobutyric acid - HFBA) and an organic modifier like acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and CAD.

Expected Performance:

This method is expected to provide improved peak shape and resolution for the highly polar L-aspartic acid. The CAD detector will offer sensitive detection for all non-volatile analytes, including the dipeptide impurity.

FeatureReversed-Phase HPLC with UVIon-Pair RP-HPLC with UV/CAD
Selectivity Good for non-polar impuritiesExcellent for both polar and non-polar impurities
Sensitivity Moderate (UV dependent)High (CAD offers near-universal response for non-volatiles)
Run Time Typically 15-30 minutesSimilar to standard RP-HPLC
Method Robustness HighModerate (ion-pairing reagents can affect column lifetime)

Chiral HPLC for Enantiomeric Purity

The presence of the D-enantiomer of this compound is a critical quality attribute. Chiral HPLC is the definitive method for separating and quantifying enantiomers.[5]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide or macrocyclic glycopeptide.

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic modifier to improve peak shape.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 220 nm.

Expected Performance:

A well-developed chiral method should provide baseline resolution (Rs > 1.5) between the L- and D-enantiomers of this compound, allowing for accurate quantification of the undesired enantiomer.

Ultra-Performance Liquid Chromatography (UPLC): A High-Resolution Alternative

UPLC utilizes columns with sub-2 µm particles to achieve significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. While the fundamental separation principles are the same as HPLC, UPLC methods can provide more detailed impurity profiles in a fraction of the time.[6]

Capillary Electrophoresis (CE): A Complementary Technique

Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field. Capillary Zone Electrophoresis (CZE) is particularly well-suited for the analysis of charged molecules like amino acids and their derivatives.

Experimental Protocol:

  • Instrumentation: Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution, for instance, a phosphate or borate buffer at a specific pH, is used to control the separation.

  • Voltage: A high voltage (e.g., 15-25 kV) is applied across the capillary.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV at 200 nm (for peptide bonds) or 220 nm.

Expected Performance and Comparison with HPLC:

FeatureHPLCCapillary Electrophoresis (CZE)
Principle of Separation Partitioning based on hydrophobicityElectrophoretic mobility (charge-to-size ratio)
Efficiency (Plate Count) HighVery High (often exceeding that of HPLC)
Sample Volume Required Microliters (µL)Nanoliters (nL)
Solvent Consumption Milliliters (mL) per runMicroliters (µL) per run (significantly less)
Analysis Speed ModerateOften faster than HPLC
Separation of Enantiomers Requires a specific chiral columnCan be achieved by adding a chiral selector to the background electrolyte
Robustness Generally very robust and reproducibleCan be more sensitive to matrix effects and capillary surface chemistry

Logical Workflow for Method Selection and Validation

The following diagram illustrates a logical workflow for selecting and validating an appropriate analytical method for the purity assessment of this compound.

Method Selection Workflow cluster_0 Initial Assessment cluster_1 Method Development & Screening cluster_2 Method Optimization & Validation cluster_3 Method Selection & Implementation start Define Analytical Requirements (Purity, Impurities, Enantiopurity) impurity_id Identify Potential Impurities start->impurity_id hplc_dev Develop RP-HPLC Method impurity_id->hplc_dev Achiral Purity chiral_hplc_dev Develop Chiral HPLC Method impurity_id->chiral_hplc_dev Enantiomeric Purity ce_dev Develop CZE Method impurity_id->ce_dev Alternative/Orthogonal Method optimize Optimize Separation Parameters hplc_dev->optimize chiral_hplc_dev->optimize ce_dev->optimize validate Validate Method (ICH Guidelines) optimize->validate compare Compare Method Performance (Resolution, Sensitivity, Robustness) validate->compare select Select Primary QC Method compare->select implement Implement for Routine Analysis select->implement

A logical workflow for analytical method development and selection.

Conclusion

For the routine quality control and purity validation of this compound, a well-developed Reversed-Phase HPLC method offers a robust, precise, and accurate means of quantifying the main component and related impurities. For ensuring enantiomeric purity, a dedicated chiral HPLC method is indispensable. Capillary Electrophoresis serves as an excellent orthogonal technique, providing complementary separation selectivity and can be particularly advantageous for method development and for resolving complex impurity profiles where HPLC may fall short. The choice of the primary quality control method will depend on the specific requirements of the analysis, including the impurity profile of the synthetic route and the desired level of analytical detail.

References

A Comparative Analysis of Aspartic Acid and Glutamic Acid in Mineralization Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartic acid and glutamic acid, two acidic amino acids, are pivotal players in the intricate process of biomineralization. Their negatively charged carboxyl groups allow them to interact with cations, notably calcium, influencing the nucleation and growth of mineral phases in tissues like bone and dentin.[1][2] As key components of non-collagenous proteins, they are integral to the development of biomimetic strategies for tissue regeneration and the formulation of novel therapeutics for bone-related disorders. This guide provides a comparative analysis of their roles in mineralization, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms.

Comparative Efficacy in Mineralization

The influence of aspartic and glutamic acid on mineralization is multifaceted, with their effects varying based on the specific mineral phase, the biological context, and whether they are in a free or polymerized state. While both amino acids are known to enhance hydroxyapatite crystallization, there are notable differences in their efficacy and mechanisms of action.[2]

Hydroxyapatite Mineralization in Bone and Dentin

In the context of bone and dentin regeneration, both aspartic and glutamic acid have demonstrated the ability to promote the formation of hydroxyapatite, the primary mineral component of these tissues.

A direct comparative study on the osteogenic differentiation of human mesenchymal stem cells using nanofibers conjugated with biomimetic aspartic acid (ASP) and glutamic acid (GLU) templated peptides revealed a superior performance by the aspartic acid sequences.[3] The results indicated that aspartic acid templated peptides led to a sharper increase in alkaline phosphatase (ALP) activity and calcium content, key markers of mineralization.[3]

Table 1: Comparative Effect of Aspartic Acid and Glutamic Acid Templated Peptides on Osteogenic Differentiation [3]

ParameterAspartic Acid (ASP) Conjugated NanofibersGlutamic Acid (GLU) Conjugated NanofibersControl (Plasma Treated Nanofibers)
Alkaline Phosphatase (ALP) Activity Sharply IncreasedIncreasedBaseline
Calcium Content Sharply IncreasedIncreasedBaseline
Osteogenic Marker Expression (Collagen-I, Osteocalcin, Osteopontin) Sharply IncreasedIncreasedBaseline
Calcium Carbonate Crystallization

Aspartic and glutamic acid also play a significant role in the crystallization of calcium carbonate, influencing the polymorph that is formed (e.g., calcite, aragonite, or vaterite). The presence of these amino acids can stabilize metastable phases and direct the morphology of the resulting crystals.

Studies have shown that both glutamic and aspartic acid can promote the formation of aragonite.[4] However, the effect can be concentration-dependent, with increased concentrations of glutamic acid sometimes favoring the formation of calcite.[4] The differential effects are attributed to the subtle differences in their side-chain lengths and their resulting interaction with calcium ions.[5] Molecular dynamics simulations suggest that polyaspartic acid has a stronger tendency to bind calcium ions and inhibit crystallization in solution compared to polyglutamic acid.[6]

Table 2: Comparative Influence on Calcium Carbonate Polymorph Selection

Amino AcidGeneral Effect on Polymorph SelectionNoteworthy Observations
Aspartic Acid Promotes aragonite formation.[4] Strong inhibitor of crystallization in solution.[6]The shorter side chain is thought to allow for a higher density of calcium binding sites.[5]
Glutamic Acid Promotes aragonite formation, but can favor calcite at higher concentrations.[4] Weaker inhibitor of crystallization in solution compared to aspartic acid.[6]The longer side chain may influence the geometry of calcium ion coordination.[5]

Signaling Pathways in Osteoblast Differentiation

Both aspartic acid and glutamic acid can act as signaling molecules in bone, influencing the differentiation of osteoblasts, the cells responsible for bone formation. They exert their effects by binding to and activating N-methyl-D-aspartate (NMDA) receptors on the surface of osteoblasts.[1][7] This activation triggers a cascade of intracellular signaling events that ultimately lead to the expression of osteogenic genes and the deposition of mineralized matrix.

Activation of the NMDA receptor by either glutamate or aspartate leads to an influx of calcium ions (Ca2+) into the osteoblast. This increase in intracellular calcium activates several downstream signaling pathways, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Phosphoinositide 3-kinase (PI3K).[8] These pathways converge to promote the activity of key transcription factors, such as Runx2, which is a master regulator of osteoblast differentiation.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Aspartic Acid / Glutamic Acid Aspartic Acid / Glutamic Acid NMDA_Receptor NMDA Receptor Aspartic Acid / Glutamic Acid->NMDA_Receptor Binds to Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Activates PKA PKA Ca_influx->PKA PKC PKC Ca_influx->PKC PI3K PI3K Ca_influx->PI3K Runx2 Runx2 Activation PKA->Runx2 PKC->Runx2 PI3K->Runx2 Osteoblast_Differentiation Osteoblast Differentiation Runx2->Osteoblast_Differentiation Mineralization Mineralization Osteoblast_Differentiation->Mineralization

Shared signaling pathway for osteoblast differentiation.

Experimental Protocols

Quantification of Mineralization by Alizarin Red S Staining

Alizarin Red S staining is a widely used method to quantify calcium deposition in cell culture, providing a measure of osteogenic differentiation and mineralization.

Workflow for Alizarin Red S Quantification

G Culture Culture osteoblasts in osteogenic medium Fixation Fix cells with 4% paraformaldehyde Culture->Fixation Wash1 Wash with deionized water Fixation->Wash1 Staining Stain with 2% Alizarin Red S (pH 4.2) Wash1->Staining Wash2 Wash with deionized water to remove excess stain Staining->Wash2 Imaging Image stained cultures (optional) Wash2->Imaging Extraction Extract stain with 10% acetic acid Wash2->Extraction Neutralization Neutralize with 10% ammonium hydroxide Extraction->Neutralization Quantification Measure absorbance at 405 nm Neutralization->Quantification

Workflow for Alizarin Red S staining and quantification.

Detailed Protocol:

  • Cell Culture: Plate osteoblasts or stem cells in a multi-well plate and culture in an osteogenic differentiation medium containing ascorbic acid and β-glycerophosphate.

  • Fixation: After the desired culture period, aspirate the culture medium and fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Aspirate the fixative and wash the wells twice with deionized water.

  • Staining: Add a 2% Alizarin Red S solution (pH adjusted to 4.1-4.3) to each well and incubate at room temperature for 20-30 minutes.

  • Final Washing: Aspirate the staining solution and wash the wells four times with deionized water to remove any unbound dye.

  • Quantification:

    • To each well, add 10% (v/v) acetic acid and incubate for 30 minutes with shaking to destain.

    • Transfer the slurry to a microcentrifuge tube.

    • Heat the tubes to 85°C for 10 minutes and then transfer to ice for 5 minutes.

    • Centrifuge at 20,000 x g for 15 minutes.

    • Transfer the supernatant to a new tube and neutralize with 10% (v/v) ammonium hydroxide.

    • Read the absorbance of the solution at 405 nm using a spectrophotometer. A standard curve of known Alizarin Red S concentrations should be used for accurate quantification.[9][10][11][12]

Measurement of Elastic Modulus by Nanoindentation

Nanoindentation is a powerful technique to measure the mechanical properties, such as elastic modulus and hardness, of materials at the nanoscale. It is particularly useful for assessing the remineralization of dentin and bone.

Workflow for Nanoindentation

G Sample_Prep Prepare and mount the demineralized/remineralized sample Indenter_Approach Approach the sample surface with the indenter tip Sample_Prep->Indenter_Approach Loading Apply a controlled load to the indenter Indenter_Approach->Loading Unloading Gradually unload the indenter Loading->Unloading Data_Acquisition Record the load-displacement curve Unloading->Data_Acquisition Analysis Analyze the unloading curve to calculate elastic modulus and hardness Data_Acquisition->Analysis

Workflow for measuring elastic modulus by nanoindentation.

Detailed Protocol:

  • Sample Preparation: The dentin or bone samples (both demineralized and remineralized) are embedded in a resin and polished to a smooth surface.

  • Indentation: A nanoindenter instrument with a specific indenter tip (e.g., Berkovich or spherical) is used. The tip is brought into contact with the sample surface at multiple points of interest.

  • Load Application: A predefined load is applied to the indenter, causing it to penetrate the sample. The load and the corresponding penetration depth are continuously recorded.

  • Unloading: The load is then gradually removed, and the recovery of the indentation depth is monitored.

  • Data Analysis: The resulting load-displacement curve is analyzed. The elastic modulus is calculated from the initial slope of the unloading curve using the Oliver-Pharr method. This analysis takes into account the geometry of the indenter tip and the Poisson's ratio of the sample.

Conclusion

Both aspartic acid and glutamic acid are critical regulators of mineralization, with significant potential in the development of biomaterials and therapies for tissue regeneration. Experimental evidence suggests that while both amino acids promote mineralization, aspartic acid, particularly in its polymerized form, may exhibit a more potent effect on inducing hydroxyapatite formation and restoring the mechanical properties of demineralized tissues. Their shared signaling pathway through the NMDA receptor in osteoblasts highlights a common mechanism for their pro-osteogenic effects.

Future research should focus on direct comparative studies under standardized conditions to further elucidate the quantitative differences in their efficacy. A deeper understanding of their distinct interactions with mineral precursors and biological matrices will be crucial for the rational design of next-generation biomimetic materials for clinical applications in dentistry and orthopedics.

References

A Comparative Guide to the Validation of Benzylaspartic Acid Synthesis: TLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the validation of a synthesized product is as critical as the synthesis itself. This guide provides a detailed comparison of Thin-Layer Chromatography (TLC) with other common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the validation of β-benzyl L-aspartic acid synthesis.

Performance Comparison of Analytical Methods

The choice of an analytical method for validating the synthesis of benzylaspartic acid depends on various factors, including the need for quantitative data, the required sensitivity, and the available instrumentation. While TLC offers a rapid and cost-effective qualitative assessment, HPLC and qNMR provide more detailed quantitative information.

ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Differential partitioning of components between a stationary and a mobile phase on a plate.High-resolution separation based on differential partitioning of analytes between a stationary phase in a column and a liquid mobile phase under high pressure.Quantification of specific nuclei (e.g., ¹H) based on the direct proportionality of the integrated signal intensity to the number of nuclei.
Primary Use Qualitative monitoring of reaction progress, purity assessment, and identification of components.Quantitative analysis of product purity, separation of byproducts, and determination of enantiomeric excess.Absolute quantification of the final product, structural confirmation, and analysis of reaction mixtures without chromatographic separation.
Limit of Detection (LOD) ~0.1 - 1 µg per spot (can be lower with HPTLC)1 - 100 ng injected (UV detection); pg range with fluorescence or MS detection[1][2]~0.1 - 1 mg/mL (instrument and nucleus dependent)
Limit of Quantification (LOQ) ~0.5 - 5 µg per spot (with densitometry)[3]5 - 250 ng injected (UV detection); pg-ng range with fluorescence or MS detection[1][2]~0.5 - 5 mg/mL (instrument and nucleus dependent)
Analysis Time 15 - 60 minutes per plate10 - 45 minutes per sample5 - 20 minutes per sample
Cost per Sample LowModerate to HighHigh
Equipment Cost LowHighVery High
Resolution ModerateHigh to Very HighNot a separation technique
Ease of Use SimpleRequires expertiseRequires significant expertise

Experimental Protocols

Detailed methodologies for the synthesis of β-benzyl L-aspartic acid and its validation using TLC, HPLC, and qNMR are provided below.

Synthesis of β-Benzyl L-Aspartic Acid

This protocol is adapted from procedures for the esterification of amino acids.

Materials:

  • L-Aspartic acid

  • Benzyl alcohol (large excess)

  • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., p-toluenesulfonic acid)

  • Diethyl ether or other suitable non-polar solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reaction flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • Suspend L-aspartic acid in a generous excess of benzyl alcohol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath and slowly add thionyl chloride dropwise (typically 1.1 to 1.5 equivalents). The addition is exothermic.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture under reflux for 4-6 hours. The solid L-aspartic acid should gradually dissolve.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add the reaction mixture to a stirred solution of saturated sodium bicarbonate to neutralize the excess acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which may be a mixture of mono- and di-esters.

  • Purify the β-benzyl L-aspartic acid using column chromatography or recrystallization.

Validation by Thin-Layer Chromatography (TLC)

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • Developing chamber

  • Mobile phase: n-butanol:acetic acid:water (4:1:1 v/v/v)

  • Visualization agent: 0.2% Ninhydrin in ethanol

  • Capillary tubes for spotting

  • Standards: L-aspartic acid, benzyl alcohol, and purified β-benzyl L-aspartic acid (if available)

Procedure:

  • Prepare the mobile phase by mixing n-butanol, glacial acetic acid, and water in a 4:1:1 ratio.

  • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Cover the chamber and let it saturate for at least 15 minutes.

  • On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.

  • Dissolve small amounts of the starting material (L-aspartic acid), the reaction mixture at different time points, and the final product in a suitable solvent (e.g., a small amount of the reaction solvent or methanol).

  • Using separate capillary tubes, spot the samples on the baseline.

  • Place the TLC plate in the saturated chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Dry the plate thoroughly in a fume hood or with a heat gun.

  • Spray the plate evenly with the ninhydrin solution.

  • Gently heat the plate with a heat gun until colored spots appear. Amino acids and their derivatives with a free amine group will typically appear as purple or pink spots.

  • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Expected Results:

  • L-Aspartic acid: Will have a low Rf value due to its high polarity (typically around 0.2-0.3 in this solvent system)[3][4].

  • β-Benzyl L-aspartic acid: Will have a higher Rf value than L-aspartic acid due to the increased hydrophobicity from the benzyl group (estimated Rf ~ 0.5-0.6).

  • Dibenzyl L-aspartate (byproduct): Will have the highest Rf value due to the presence of two benzyl groups.

  • The disappearance of the L-aspartic acid spot and the appearance of the product spot indicate the progress of the reaction.

Alternative Validation by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • A gradient elution is typically used, for example:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

Procedure:

  • Prepare samples by dissolving a small amount of the reaction mixture or purified product in the mobile phase.

  • Filter the samples through a 0.45 µm syringe filter.

  • Set the flow rate to 1.0 mL/min and the detection wavelength to 210 nm (for the peptide bond) and 254 nm (for the benzyl group).

  • Inject the samples and run the gradient program.

  • Identify the peaks corresponding to L-aspartic acid, β-benzyl L-aspartic acid, and any byproducts by comparing their retention times with those of standard compounds.

  • The purity of the product can be determined by integrating the peak areas.

Alternative Validation by Quantitative NMR (qNMR)

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision NMR tubes

Procedure:

  • Accurately weigh a known amount of the purified this compound product.

  • Accurately weigh a known amount of a stable internal standard with a known purity (e.g., maleic acid or 1,3,5-trimethoxybenzene). The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

  • Process the spectrum, including phasing and baseline correction.

  • Integrate a well-resolved signal from the analyte (e.g., the methylene protons of the benzyl group) and a signal from the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = integral value

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • P = purity of the standard

Visualizing the Workflow

The following diagrams illustrate the synthesis and validation workflow for this compound.

Synthesis_Workflow cluster_synthesis Synthesis start L-Aspartic Acid + Benzyl Alcohol reaction Reflux start->reaction reagents SOCl₂ or Acid Catalyst reagents->reaction workup Neutralization & Extraction reaction->workup crude Crude Product workup->crude purification Purification (Column Chromatography) crude->purification product Pure β-Benzyl L-Aspartic Acid purification->product

Caption: Workflow for the synthesis of β-benzyl L-aspartic acid.

Validation_Workflow cluster_validation Validation Methods cluster_results Results product Synthesized β-Benzyl L-Aspartic Acid tlc TLC Analysis product->tlc Qualitative Check hplc HPLC Analysis product->hplc Quantitative Purity qnmr qNMR Analysis product->qnmr Absolute Quantification & Structure Confirmation tlc_result Rf Value Comparison (Purity Assessment) tlc->tlc_result hplc_result Chromatogram (% Purity) hplc->hplc_result qnmr_result Spectrum (Absolute Purity & Identity) qnmr->qnmr_result

Caption: Workflow for the validation of synthesized β-benzyl L-aspartic acid.

References

A Researcher's Guide to Quantitative Impurity Analysis in L-Aspartic Acid Raw Material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of raw materials is a critical step in the pharmaceutical manufacturing process. This guide provides a comprehensive comparison of analytical techniques for the quantitative analysis of impurities in L-aspartic acid, a vital amino acid in numerous therapeutic formulations. We delve into the experimental protocols and performance data of leading methods to assist in selecting the most appropriate strategy for your quality control needs.

L-aspartic acid, a non-essential amino acid, is a fundamental building block for proteins and a key precursor in the synthesis of other amino acids and nucleotides. Its pharmaceutical applications are extensive, ranging from parenteral nutrition to its use as a component in drug formulations. The presence of impurities, which can originate from the manufacturing process or degradation, can impact the efficacy and safety of the final drug product. Therefore, robust and reliable analytical methods for impurity profiling are paramount.

This guide compares four prominent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR). We will explore their strengths, limitations, and provide experimental data to support an objective comparison.

Common Impurities in L-Aspartic Acid

Impurities in L-aspartic acid can be broadly categorized into related amino acids, organic acids, and chiral impurities. Understanding the potential impurity profile is crucial for developing and validating appropriate analytical methods.

Table 1: Common Impurities in L-Aspartic Acid

Impurity CategoryExamples
Related Amino AcidsAlanine, Glutamic acid, Asparagine
Organic AcidsMalic acid, Fumaric acid, Maleic acid
Chiral ImpurityD-Aspartic acid
Other Process-RelatedInorganic salts (chlorides, sulfates)

Comparison of Analytical Techniques

The choice of analytical technique depends on various factors, including the nature of the impurities, the required sensitivity, and the desired throughput. The following sections provide a detailed comparison of the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For polar compounds like amino acids and organic acids that lack a strong UV chromophore, derivatization was traditionally required. However, modern approaches utilizing detectors like Charged Aerosol Detectors (CAD) have eliminated this need, simplifying sample preparation and improving reliability.[1][2]

A reversed-phase ion-pair HPLC method coupled with UV and CAD detection has been shown to be highly effective for the simultaneous analysis of both amino acid and organic acid impurities in L-aspartic acid.[3][4][5][6][7] This approach offers a significant advantage over older methods that required separate analyses for different impurity classes.

Table 2: Performance of HPLC-UV-CAD for L-Aspartic Acid Impurity Analysis [6]

ImpurityLimit of Quantitation (LOQ) (% w/w)Accuracy (Recovery %)Precision (RSD %)
Alanine0.0398.5 - 101.2< 2.0
Glutamic Acid0.0399.1 - 100.8< 1.5
Asparagine0.0398.9 - 101.5< 2.0
Malic Acid0.0399.5 - 100.5< 1.0
Fumaric Acid0.01 (UV)99.8 - 101.0< 1.0
Maleic Acid0.01 (UV)99.7 - 100.9< 1.5
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique known for its high sensitivity and specificity. However, due to the low volatility of amino acids, derivatization is a mandatory step.[8][9] This can introduce complexity and potential for analytical errors. Common derivatization reagents include silylating agents (e.g., MTBSTFA) and chloroformates (e.g., ethyl chloroformate).[8]

A significant consideration for L-aspartic acid analysis is that some derivatization methods can convert asparagine to aspartic acid, making it impossible to quantify asparagine as an impurity. While highly sensitive, with detection limits often in the low µM range, the necessity of derivatization and its potential drawbacks must be carefully evaluated.[10]

Table 3: General Performance of GC-MS for Amino Acid Analysis (Derived from literature on biological samples) [11]

ParameterTypical Performance Range
Limit of Detection (LOD)0.03 - 12 µM
Limit of Quantitation (LOQ)0.3 - 30 µM
Precision (Intra-day RSD%)0.9 - 8.3%
Precision (Inter-day RSD%)1.5 - 14.1%
Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that requires minimal sample and reagent consumption.[12][13] It is particularly well-suited for the analysis of charged species like amino acids and for chiral separations.[1][14][15] The separation of D-aspartic acid from its L-enantiomer is a key application of CE in this context.

For non-chiral impurities, CE can serve as a valuable alternative or complementary technique to HPLC.[10] Coupling CE with mass spectrometry (CE-MS) can further enhance its sensitivity and specificity.[15]

Table 4: Performance of Capillary Electrophoresis for Chiral Impurity Analysis

ImpurityMethodLimit of Detection (LOD)Application Note
D-Aspartic AcidCZE-LIF0.06%Determination of enantiomeric purity in Magnesium-l-aspartate.[16]
Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR is a primary analytical method that allows for the direct quantification of substances without the need for identical reference standards for each analyte.[17] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate and precise measurements.[17]

Table 5: Potential Application of qNMR for Impurity Quantification

ImpurityPotential for QuantificationNotes
Malic AcidHighSpecific signals can be used for direct quantification.[16]
Fumaric AcidHighWell-resolved signals allow for accurate measurement.[16][18]
Maleic AcidHighCan be used as an internal standard, indicating its quantifiability.[19][20]
Other Amino AcidsModerateSignal overlap with the main component may pose challenges at low levels.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and reliable results. Below are representative methodologies for each of the discussed techniques.

HPLC-UV-CAD Method for General Impurity Profiling

This method is adapted from a validated procedure for the simultaneous determination of amino acid and organic acid impurities in L-aspartic acid.[6]

Chromatographic Conditions:

  • Column: Acclaim™ Polar Advantage II C18 (4.6 x 150 mm, 3 µm)

  • Mobile Phase: Isocratic - 7 mM perfluoropentanoic acid (PFPA) and 4 mM trifluoroacetic acid (TFA) in water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 210 nm (for fumaric and maleic acid)

  • CAD Detection: Evaporation Temperature: 50 °C, Nebulizer Gas: Nitrogen at 35 psi

Sample Preparation:

  • Accurately weigh 50 mg of L-aspartic acid raw material into a 10.0 mL volumetric flask.

  • Add the mobile phase and heat at 50 °C for approximately 10 minutes to ensure complete dissolution.

  • Cool to room temperature and dilute to volume with the mobile phase.

Standard Preparation:

  • Prepare individual stock solutions of each impurity in the mobile phase.

  • Create a mixed standard solution by diluting the stock solutions to the desired concentration (e.g., at the 0.1% level relative to the sample concentration).

GC-MS Method for Amino Acid Impurities (Illustrative Protocol)

This protocol provides a general workflow for the analysis of amino acid impurities using GC-MS with derivatization. Specific conditions may need to be optimized for L-aspartic acid.

Derivatization (using Ethyl Chloroformate):

  • To 100 µL of an aqueous solution of the L-aspartic acid sample, add 100 µL of a pyridine/ethanol solution (1:4 v/v).

  • Add 20 µL of ethyl chloroformate and vortex for 30 seconds.

  • Add 200 µL of chloroform and 200 µL of a saturated sodium bicarbonate solution and vortex.

  • Collect the organic (lower) layer for GC-MS analysis.

GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program: Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Injection Mode: Splitless

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Acquisition Mode: Full Scan and/or Selected Ion Monitoring (SIM)

Capillary Electrophoresis Method for Chiral Purity

This method is based on a procedure for the determination of D-aspartic acid in a related substance.[16]

CE Conditions:

  • Capillary: Fused-silica, 50 µm i.d., effective length 50 cm

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 7.0) containing 18 mM hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral selector.

  • Voltage: 20 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)

  • Detection: Indirect UV or Laser-Induced Fluorescence (LIF) after derivatization (e.g., with fluorescein isothiocyanate) for higher sensitivity.

Sample Preparation:

  • Dissolve the L-aspartic acid sample in the BGE to the desired concentration.

  • If derivatization is required for detection, follow a validated derivatization protocol.

qNMR Method for Organic Acid Impurities

This protocol outlines a general approach for the quantification of malic and fumaric acid using qNMR.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the L-aspartic acid sample into an NMR tube.

  • Add a known amount of a certified internal standard (e.g., maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP)).

  • Add a suitable deuterated solvent (e.g., D₂O with a phosphate buffer to maintain a constant pH).

NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: A standard single-pulse experiment (e.g., zg30)

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the concentration of the impurity using the following formula: Concentration_impurity = (I_impurity / N_impurity) * (N_IS / I_IS) * (M_impurity / M_IS) * (m_IS / m_sample) * P_IS Where: I = integral, N = number of protons, M = molar mass, m = mass, P = purity, IS = internal standard.

Workflow and Logic Diagrams

To visualize the experimental processes and the logical flow of analysis, the following diagrams are provided in the DOT language for Graphviz.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV-CAD Analysis cluster_data Data Processing sample Weigh 50 mg L-Aspartic Acid dissolve Dissolve in Mobile Phase with heating sample->dissolve cool Cool and Dilute to Volume dissolve->cool inject Inject into HPLC System cool->inject standards Prepare Impurity Standards standards->inject separate Isocratic Separation on C18 Column inject->separate detect UV (210 nm) & CAD Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Impurities using Standards integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC-UV-CAD Analysis of L-Aspartic Acid Impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Aqueous Sample Solution derivatize Derivatization (e.g., with ECF) sample->derivatize extract Liquid-Liquid Extraction derivatize->extract inject Inject into GC-MS System extract->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometry Detection (Scan/SIM) separate->detect identify Identify Impurities by Mass Spectra detect->identify quantify Quantify using Internal Standards identify->quantify report Generate Report quantify->report

Caption: General Workflow for GC-MS Analysis of Amino Acid Impurities.

Method_Selection_Logic start Start: Impurity Analysis of L-Aspartic Acid q1 Need for simultaneous analysis of amino acid and organic acid impurities? start->q1 q2 Is chiral purity (D-Aspartic Acid) a critical quality attribute? q1->q2 No hplc HPLC-UV-CAD q1->hplc Yes q3 Are certified standards for all impurities available? q2->q3 No ce Capillary Electrophoresis q2->ce Yes q4 Is high sensitivity for a wide range of amino acids required? q3->q4 Yes qnmr qNMR q3->qnmr No q4->hplc Consider gcms GC-MS (with caution for asparagine) q4->gcms Yes

Caption: Logical Flow for Selecting an Analytical Method.

Conclusion

The quantitative analysis of impurities in L-aspartic acid raw material is a critical aspect of pharmaceutical quality control. This guide has provided a comparative overview of four powerful analytical techniques: HPLC, GC-MS, CE, and qNMR.

  • HPLC-UV-CAD stands out as a robust and versatile method for the simultaneous quantification of both amino acid and organic acid impurities without the need for derivatization.

  • GC-MS offers high sensitivity but is hampered by the requirement for derivatization, which can introduce analytical challenges.

  • Capillary Electrophoresis excels in the separation of chiral impurities, making it the method of choice for determining the enantiomeric purity of L-aspartic acid.

  • qNMR provides an absolute quantification method that is particularly valuable for the analysis of organic acid impurities and for instances where certified reference standards are unavailable.

The selection of the most appropriate technique will depend on the specific impurities of interest, the required level of sensitivity, and the available instrumentation. For comprehensive impurity profiling, a combination of these techniques may be the most effective approach, leveraging the strengths of each method to ensure the quality and safety of L-aspartic acid raw material.

References

A Comprehensive Guide to the Structure-Activity Relationship of L-tyrosyl-L-aspartic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known and potential bioactivities of L-tyrosyl-L-aspartic acid (Tyr-Asp) and its analogs. While direct comparative experimental data for a wide range of analogs is currently limited in published literature, this document synthesizes the existing knowledge and proposes a systematic approach to investigating the structure-activity relationship (SAR). By providing detailed experimental protocols and outlining key structural modifications, this guide serves as a valuable resource for researchers aiming to explore the therapeutic potential of this class of dipeptides.

Overview of L-tyrosyl-L-aspartic Acid Bioactivity

L-tyrosyl-L-aspartic acid is a dipeptide with recognized biological activities, primarily centered around enzyme inhibition and antioxidant effects.

  • Enzyme Inhibition: Tyr-Asp is a known inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPC).[1][2] This inhibition redirects metabolic flux from glycolysis to the pentose phosphate pathway (PPP), leading to an increased production of NADPH.[2][3] NADPH is a crucial reducing agent for cellular antioxidant defense systems.[3]

  • Antioxidant Activity: The tyrosine residue, with its phenolic hydroxyl group, is a key contributor to the antioxidant properties of peptides, acting as a radical scavenger.[4][5][6] Dipeptides containing tyrosine have demonstrated the ability to protect cells from oxidative stress.[4][7]

The specific structural features of Tyr-Asp that govern these activities are not yet fully elucidated, highlighting the need for systematic SAR studies.

Proposed Analogs for Structure-Activity Relationship (SAR) Studies

To systematically investigate the SAR of L-tyrosyl-L-aspartic acid, a library of analogs with targeted modifications is proposed. These modifications are designed to probe the importance of the aromatic ring, the phenolic hydroxyl group, the acidic side chain, the peptide backbone, and stereochemistry.

Table 1: Proposed L-tyrosyl-L-aspartic Acid Analogs for SAR Studies

Modification Site Analog Rationale
Tyrosine Residue O-Methyl-Tyr-AspInvestigate the role of the phenolic hydroxyl group as a hydrogen donor.
3-Fluoro-Tyr-AspEvaluate the effect of electron-withdrawing groups on the phenolic ring.
3,5-Difluoro-Tyr-AspFurther probe the impact of electronic modifications on the aromatic ring.
Phe-AspDetermine the necessity of the hydroxyl group for activity.
Trp-AspExplore the effect of a different aromatic side chain with hydrogen-donating potential.
Aspartic Acid Residue Tyr-GluAssess the impact of a longer acidic side chain.
Tyr-AsnInvestigate the importance of the acidic carboxyl group versus a polar amide.
Tyr-Asp(OMe)Evaluate the effect of masking the side-chain carboxyl group.
Tyr-AlaDetermine the necessity of the acidic side chain.
Peptide Backbone Tyr-(N-Me)AspExamine the role of the peptide bond N-H as a hydrogen bond donor.
Stereochemistry D-Tyr-L-AspProbe the stereochemical requirements at the N-terminal position.
L-Tyr-D-AspInvestigate the stereochemical requirements at the C-terminal position.
D-Tyr-D-AspAssess the activity of the full D-enantiomer.

Comparative Bioactivity Data

As previously mentioned, direct comparative data for a broad range of Tyr-Asp analogs is scarce. The following tables are structured to accommodate future experimental findings from SAR studies as proposed in this guide.

Table 2: Comparative GAPC Inhibitory Activity of L-tyrosyl-L-aspartic Acid and Analogs (Hypothetical Data)

Compound IC50 (µM) Notes
L-Tyr-L-AspReference ValueKnown inhibitor.
O-Methyl-Tyr-AspTo be determined
3-Fluoro-Tyr-AspTo be determined
Phe-AspTo be determined
Tyr-GluTo be determined
Tyr-AsnTo be determined
D-Tyr-L-AspTo be determinedExpected to have altered or no activity.[8]

Table 3: Comparative Antioxidant Activity of L-tyrosyl-L-aspartic Acid and Analogs (Hypothetical Data)

Compound ABTS Radical Scavenging (TEAC) DPPH Radical Scavenging (IC50, µM)
L-Tyr-L-AspReference ValueReference Value
O-Methyl-Tyr-AspTo be determinedTo be determined
3-Fluoro-Tyr-AspTo be determinedTo be determined
Trp-AspTo be determinedTo be determined
Tyr-AlaTo be determinedTo be determined

Experimental Protocols

Detailed methodologies are crucial for generating reliable and comparable data for SAR studies.

Solid-Phase Peptide Synthesis (SPPS) of Analogs

This protocol outlines the synthesis of the proposed dipeptide analogs using Fmoc/tBu chemistry.[9][10][11][12][13]

Materials:

  • Fmoc-protected amino acids (including modified and D-amino acids)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

  • Diethyl ether

  • Preparative RP-HPLC system

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Deprotect the resin by treating with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and DCM.

    • Couple the first Fmoc-protected amino acid (e.g., Fmoc-L-Asp(OtBu)-OH) using a coupling agent and a base in DMF.

    • Monitor the reaction completion using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Second Amino Acid Coupling:

    • Deprotect the N-terminal Fmoc group with 20% piperidine in DMF.

    • Wash the resin thoroughly.

    • Couple the second Fmoc-protected amino acid (e.g., Fmoc-L-Tyr(tBu)-OH) as described above.

    • Wash the resin.

  • Final Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF and wash the resin.

  • Cleavage and Deprotection:

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

  • Purification: Purify the crude peptide by preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPC) Inhibition Assay

This assay determines the IC50 value of the synthesized analogs against GAPC.[1][2]

Materials:

  • Purified GAPC enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 10 mM MgCl2)

  • Glyceraldehyde-3-phosphate (G3P) substrate

  • NAD+

  • Synthesized dipeptide analogs

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of G3P, NAD+, and the dipeptide inhibitors in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, NAD+, and varying concentrations of the inhibitor.

    • Include a positive control (a known GAPC inhibitor, if available) and a negative control (no inhibitor).

    • Add the GAPC enzyme to all wells except the blank.

    • Pre-incubate the plate for 10 minutes at room temperature.

  • Reaction Initiation: Start the reaction by adding the G3P substrate to all wells.

  • Data Acquisition: Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the data to the negative control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14][15][16]

Antioxidant Activity Assays

This assay measures the ability of the analogs to scavenge the ABTS radical cation.[17][18][19][20][21]

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS)

  • Trolox (standard antioxidant)

  • Synthesized dipeptide analogs

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • ABTS Radical Generation: Prepare the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate overnight in the dark.

  • Assay Preparation: Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction:

    • Add varying concentrations of the dipeptide analogs or Trolox standard to the wells of a 96-well plate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate in the dark for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition of the ABTS radical and express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

This assay measures the capacity of the analogs to scavenge the stable DPPH free radical.[22][23][24][25]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Ascorbic acid or Trolox (standard antioxidant)

  • Synthesized dipeptide analogs

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • DPPH Solution Preparation: Prepare a solution of DPPH in methanol or ethanol.

  • Reaction:

    • Add varying concentrations of the dipeptide analogs or a standard antioxidant to the wells of a 96-well plate.

    • Add the DPPH solution to each well.

    • Incubate in the dark for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value for each analog.

Mandatory Visualizations

Signaling Pathway of L-tyrosyl-L-aspartic Acid

GAPC_Inhibition_Pathway TyrAsp L-tyrosyl-L-aspartic acid GAPC GAPC TyrAsp->GAPC Inhibition Glycolysis Glycolysis GAPC->Glycolysis Decreased Flux PPP Pentose Phosphate Pathway (PPP) Glycolysis->PPP Increased Flux NADPH NADPH PPP->NADPH Production Antioxidant_Defense Antioxidant Defense (e.g., Glutathione Reductase) NADPH->Antioxidant_Defense Activation

Caption: L-Tyr-L-Asp inhibits GAPC, redirecting metabolic flux to the PPP, increasing NADPH production.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Analog Synthesis cluster_bioactivity Bioactivity Evaluation Synthesis Solid-Phase Peptide Synthesis (SPPS) Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization GAPC_Assay GAPC Inhibition Assay (Determine IC50) Characterization->GAPC_Assay Antioxidant_Assay Antioxidant Assays (ABTS & DPPH) Characterization->Antioxidant_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis GAPC_Assay->SAR_Analysis Antioxidant_Assay->SAR_Analysis

Caption: Workflow for synthesis, purification, characterization, and bioactivity testing of analogs.

Logical Relationship of Proposed SAR Modifications

SAR_Modifications cluster_Tyr Tyrosine Modifications cluster_Asp Aspartic Acid Modifications cluster_Backbone Backbone & Stereo Parent L-tyrosyl-L-aspartic acid Tyr_OH Phenolic -OH Parent->Tyr_OH Tyr_Ring Aromatic Ring Parent->Tyr_Ring Asp_COOH Side-chain -COOH Parent->Asp_COOH Peptide_Bond Peptide Bond Parent->Peptide_Bond Stereo Stereochemistry Parent->Stereo

Caption: Key modification sites for the proposed structure-activity relationship study of Tyr-Asp.

References

Validating the Structure of Synthesized Benzylaspartic Acid: A Comparative Guide Using NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in ensuring the integrity of their experimental outcomes. This guide provides a comparative framework for validating the structure of synthesized benzylaspartic acid, focusing on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed experimental protocols, comparative data tables, and workflow visualizations are presented to aid in the accurate identification of the target molecule and the differentiation from potential isomers and impurities.

Experimental Protocols

A plausible synthetic route to this compound involves the selective esterification of one of the carboxylic acid groups of L-aspartic acid using benzyl alcohol. The following protocol is adapted from established methods for amino acid esterification.

Synthesis of L-Aspartic Acid β-Benzyl Ester

This procedure focuses on the synthesis of the β-ester isomer.

  • Materials: L-Aspartic acid, Benzyl alcohol, p-Toluenesulfonic acid monohydrate, Cyclohexane, Isopropyl alcohol.

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine L-aspartic acid (1 equivalent), p-toluenesulfonic acid monohydrate (1.2 equivalents), and benzyl alcohol (5 equivalents).

    • Add cyclohexane to the flask to serve as an azeotroping agent.

    • Heat the mixture to reflux with vigorous stirring. Water generated during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to 40°C.

    • Add isopropyl alcohol to precipitate the product.

    • Stir the suspension, then filter the solid product.

    • Wash the filter cake with isopropyl alcohol and dry under vacuum to yield the p-toluenesulfonate salt of L-aspartic acid β-benzyl ester.

    • The free amino acid can be obtained by neutralization.

NMR Sample Preparation

  • Dissolve approximately 5-10 mg of the synthesized product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Add a small amount of a reference standard (e.g., TMS or DSS) if required.

Mass Spectrometry Sample Preparation

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

Structure Validation Workflow

The overall process from synthesis to structural validation is outlined below.

G Synthesis and Validation Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_validation Validation Reactants L-Aspartic Acid + Benzyl Alcohol Reaction Esterification Reactants->Reaction Purification Purification Reaction->Purification Product Synthesized Product Purification->Product NMR_acq NMR Spectroscopy (¹H, ¹³C) Product->NMR_acq MS_acq Mass Spectrometry (ESI-MS) Product->MS_acq Data_comp Compare Spectral Data with Reference & Impurities NMR_acq->Data_comp MS_acq->Data_comp Structure_confirm Structure Confirmation Data_comp->Structure_confirm

Caption: Workflow from synthesis to structural validation.

Data Presentation and Comparison

The synthesized product should be analyzed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The obtained data should be compared with the expected data for this compound and potential impurities.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

Compound/ImpurityProtonsExpected Chemical Shift (ppm)
N-Boc-L-Aspartic Acid 4-Benzyl Ester Hα (CH-NH)~4.5
Hβ (CH₂)~2.8-3.0
Benzyl CH₂~5.1
Aromatic (Phenyl)~7.3-7.4
Boc (t-butyl)~1.4
L-Aspartic Acid (Starting Material) Hα (CH-NH₂)~3.9
Hβ (CH₂)~2.7-2.8
Benzyl Alcohol (Impurity) Benzyl CH₂~4.6
Aromatic (Phenyl)~7.2-7.4
Dibenzyl Ether (Impurity) Benzyl CH₂~4.5
Aromatic (Phenyl)~7.3

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

Compound/ImpurityCarbonsExpected Chemical Shift (ppm)
N-Boc-L-Aspartic Acid 4-Benzyl Ester C=O (acid)~173
C=O (ester)~171
Cα (CH-NH)~50
Cβ (CH₂)~37
Benzyl CH₂~67
Aromatic (Phenyl)~128-136
Boc (C(CH₃)₃)~80
Boc (C(CH₃)₃)~28
L-Aspartic Acid (Starting Material) C=O (α and β)~174-177
Cα (CH-NH₂)~52
Cβ (CH₂)~36
Benzyl Alcohol (Impurity) Benzyl CH₂~65
Aromatic (Phenyl)~127-141
Dibenzyl Ether (Impurity) Benzyl CH₂~72
Aromatic (Phenyl)~128-138

Table 3: Comparative Mass Spectrometry Data (m/z)

Compound/ImpurityFormulaMolecular WeightExpected [M+H]⁺Key Fragments
This compound C₁₁H₁₃NO₄223.23224.08134 (loss of benzyl), 91 (benzyl cation)
L-Aspartic Acid (Starting Material) C₄H₇NO₄133.10134.04116 (loss of H₂O), 88 (loss of COOH)
Benzyl Alcohol (Impurity) C₇H₈O108.14109.0691 (loss of OH), 79, 77
Dibenzyl Ether (Impurity) C₁₄H₁₄O198.26199.11107, 91 (benzyl cation)

Interpretation of Spectral Data

The validation of the synthesized this compound structure relies on a careful comparison of the experimental spectra with the expected data and the spectra of potential contaminants.

G Spectral Data Interpretation Logic Start Synthesized Product Spectra (NMR & MS) Check_MS [M+H]⁺ = 224.08? Start->Check_MS Check_NMR_Benzyl Benzyl group signals present in NMR? Check_MS->Check_NMR_Benzyl Yes Failure Incorrect Structure or Impure Product Check_MS->Failure No Check_NMR_Aspartate Aspartate backbone signals present in NMR? Check_NMR_Benzyl->Check_NMR_Aspartate Yes Check_NMR_Benzyl->Failure No Check_Impurity_Signals Signals from impurities (e.g., Benzyl Alcohol)? Check_NMR_Aspartate->Check_Impurity_Signals Yes Check_NMR_Aspartate->Failure No Success Structure Validated Check_Impurity_Signals->Success No Check_Impurity_Signals->Failure Yes

Caption: Logic for interpreting spectral data.

  • ¹H NMR Analysis: The presence of a multiplet around 7.3-7.4 ppm indicates the phenyl group of the benzyl moiety. A singlet around 5.1 ppm corresponds to the benzylic methylene (CH₂) protons. The characteristic signals for the aspartic acid backbone, an α-proton (Hα) and two β-protons (Hβ), should be observed in the aliphatic region. The absence of a significant peak for the starting L-aspartic acid and other impurities like benzyl alcohol confirms the purity of the product.

  • ¹³C NMR Analysis: The spectrum should show signals corresponding to the carbonyl carbons of the ester and the remaining carboxylic acid. The benzylic carbon and the aromatic carbons will appear in their characteristic regions. The α and β carbons of the aspartate backbone should also be present.

  • Mass Spectrometry Analysis: The primary confirmation comes from the molecular ion peak. For this compound, the protonated molecule [M+H]⁺ should be observed at m/z 224.08. Key fragmentation patterns to look for include the loss of the benzyl group (resulting in a fragment at m/z 134) and the presence of the benzyl cation at m/z 91.

By systematically applying these experimental protocols and comparative data analyses, researchers can confidently validate the structure of their synthesized this compound, ensuring the reliability of their subsequent research and development activities.

Safety Operating Guide

Safe Disposal of Benzylaspartic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of benzylaspartic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with standard laboratory practices.

Immediate Safety and Handling

While N-benzoyl-L-aspartic acid is not classified as a hazardous substance, it is crucial to handle it with care in a laboratory setting.[1][2] Related compounds can cause skin, eye, and respiratory irritation, so appropriate precautions should always be taken.[3]

First Aid Measures

SituationFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1][4]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][4]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]

Personal Protective Equipment (PPE)

To ensure personal safety, the following personal protective equipment should be worn when handling this compound.

EquipmentSpecification
Eye Protection Safety glasses with side-shields or goggles.[1]
Hand Protection Protective gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, impervious clothing.[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]

Spill Management Protocol

In the event of a spill, follow these steps to ensure safe cleanup and containment.

Spill Response Workflow

start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Wear Appropriate PPE ventilate->ppe contain Contain Spill with Inert Material (e.g., vermiculite, sand) ppe->contain collect Sweep or Scoop Up Material contain->collect place Place in a Labeled, Sealed Container for Waste Disposal collect->place clean Clean Spill Area with a Suitable Solvent (e.g., water, ethanol) place->clean dispose Dispose of Contaminated Materials as Chemical Waste clean->dispose end Spill Managed dispose->end

Caption: Workflow for managing a this compound spill.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate : Ensure the immediate area is clear and well-ventilated.[1]

  • Wear PPE : Before approaching the spill, put on all required personal protective equipment.

  • Contain the Spill : For solid spills, sweep up the material carefully to avoid generating dust.[3][5] For liquid spills, use an inert absorbent material like vermiculite or sand to contain it.[1]

  • Collect Waste : Carefully scoop the spilled material and any contaminated absorbent into a designated waste container.

  • Decontaminate : Clean the spill area thoroughly. Surfaces can be decontaminated by scrubbing with alcohol or another suitable solvent.[1]

  • Package for Disposal : Place all contaminated materials, including cleaning supplies, into a suitable, sealed, and clearly labeled container for disposal.[3][5]

Proper Disposal Procedures

The disposal of this compound must comply with all local, state, and federal regulations. The following is a general workflow for the proper disposal of this chemical.

Disposal Decision Workflow

start Prepare this compound Waste check_regs Consult Local, State, and Federal Disposal Regulations start->check_regs is_hazardous Is the waste classified as hazardous by local regulations? check_regs->is_hazardous package_haz Package in a sealed, labeled container. Follow hazardous waste protocols. is_hazardous->package_haz Yes package_nonhaz Package in a sealed, labeled container. is_hazardous->package_nonhaz No waste_vendor Arrange for pickup by a licensed chemical waste vendor. package_haz->waste_vendor package_nonhaz->waste_vendor final_disposal Dispose of contents/container to an approved waste disposal plant. waste_vendor->final_disposal

Caption: Decision workflow for this compound disposal.

Detailed Disposal Steps:

  • Waste Characterization : Determine the nature of the waste. Is it unused pure this compound, a solution, or material contaminated with it? This will affect the disposal route.

  • Consult Regulations : Always consult your institution's Environmental Health and Safety (EHS) office and local regulations for chemical waste disposal.[6] Improper disposal can lead to significant penalties.

  • Packaging :

    • Place the this compound waste in a chemically compatible, sealable container.

    • Ensure the container is in good condition and will not leak.

    • For empty containers that held this compound, they should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" (or as required by your institution), the full chemical name ("this compound"), and the approximate amount.

    • Include the date of accumulation.

  • Storage :

    • Store the sealed and labeled waste container in a designated, secure waste accumulation area.

    • Keep it away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[3]

  • Final Disposal :

    • Arrange for the disposal of the waste through your institution's EHS program or a licensed chemical waste disposal company.[3]

    • Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your local regulations and EHS office for non-hazardous materials.[7] Given its chemical nature as an acid, drain disposal is generally not recommended without neutralization.[8] Neutralization should only be performed by trained personnel following a specific, approved protocol.[8]

References

Personal protective equipment for handling Benzylaspartic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Benzylaspartic Acid

This guide provides crucial safety and logistical information for the handling and disposal of this compound and its derivatives in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier for the particular this compound product you are using. Institutional and local regulations for chemical handling and disposal must be followed.

Immediate Safety Concerns

While many forms of this compound are not classified as hazardous substances, they should be handled with care as they can cause irritation and are often in a fine powder form, which poses an inhalation risk.[1][2][3] The primary routes of exposure are skin contact, eye contact, and inhalation of dust.[4][5] In the event of a fire, thermal decomposition can release hazardous gases such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[6][7][8]

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the most effective way to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Purpose
Eye Protection Safety glasses with side-shields or chemical safety goggles.[2][5]To prevent eye contact with airborne powder.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4][9][10]To prevent skin contact.
Body Protection Laboratory coat or chemical-resistant apron.[5][11]To protect clothing and skin from spills and splashes.
Respiratory Protection A NIOSH/MSHA approved respirator is recommended if dust is generated and engineering controls are insufficient.[4][12]To prevent inhalation of fine powders.
Operational Plan: Handling Procedures
  • Preparation : Before handling, ensure that an emergency eyewash station and safety shower are accessible.[2][5]

  • Ventilation : Always handle this compound in a well-ventilated area. A fume hood is highly recommended to control dust.[5][11]

  • Dispensing : When weighing or transferring the solid, do so carefully to minimize the generation of dust.

  • Spill Management : In case of a spill, avoid creating dust. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1][6][8]

  • Hygiene : After handling, wash hands thoroughly. Do not eat, drink, or smoke in the laboratory.[13][14]

Disposal Plan
  • Waste Collection : Collect all waste material, including contaminated PPE and spill cleanup debris, in a clearly labeled, sealed container.[1][11]

  • Disposal Route : Dispose of chemical waste through your institution's designated hazardous waste program. Do not dispose of this compound down the drain.[1]

  • Container Disposal : Empty containers should be rinsed thoroughly before being recycled or disposed of according to institutional guidelines.[1]

General Protocol for Handling a Powdered Chemical

This protocol outlines a general procedure for safely handling a powdered chemical like this compound in a laboratory setting.

  • Review Documentation : Read and understand the Safety Data Sheet (SDS) for the specific chemical.

  • Assemble PPE : Put on all required personal protective equipment as detailed in the SDS and summarized above.

  • Prepare Workspace : Ensure the work area, preferably a fume hood, is clean and uncluttered. Have spill cleanup materials readily available.

  • Weighing and Transfer :

    • Use a spatula to carefully transfer the desired amount of powder from the stock container to a tared weigh boat or secondary container.

    • Avoid jerky movements that could create airborne dust.

    • Close the stock container immediately after use.

  • Dissolving (if applicable) :

    • If making a solution, add the solvent to the powder slowly.

    • Stir gently to avoid splashing.

  • Cleanup :

    • Wipe down the work surface with a damp cloth to collect any remaining dust.

    • Dispose of all waste, including the weigh boat and any contaminated wipes, in the designated hazardous waste container.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

  • Hand Washing : Wash hands thoroughly with soap and water.

Visual Workflow for PPE Selection

The following diagram illustrates the logical steps for selecting the appropriate PPE when handling a chemical like this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_action Action start Identify Chemical: This compound sds Consult Safety Data Sheet (SDS) start->sds Step 1 hazards Identify Hazards: - Dust Inhalation - Eye/Skin Irritation sds->hazards Step 2 task Define Task: - Weighing - Transferring - Making Solutions hazards->task Step 3 eye_protection Eye Protection: Safety Goggles task->eye_protection Step 4: Select Based on Task & Hazards hand_protection Hand Protection: Nitrile Gloves task->hand_protection Step 4: Select Based on Task & Hazards body_protection Body Protection: Lab Coat task->body_protection Step 4: Select Based on Task & Hazards respiratory_protection Respiratory Protection: Respirator (if dust is likely) task->respiratory_protection Step 4: Select Based on Task & Hazards proceed Proceed with Task Safely eye_protection->proceed Step 5 hand_protection->proceed Step 5 body_protection->proceed Step 5 respiratory_protection->proceed Step 5

Caption: Workflow for Hazard Assessment and PPE Selection.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzylaspartic acid
Reactant of Route 2
Reactant of Route 2
Benzylaspartic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.